5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-5-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5/c8-3-1-2-6-5(4-9)7(10)12-11-6/h1-3,8H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALOEZGCFHDEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=NN1)N)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368490 | |
| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890609-52-6 | |
| Record name | 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile chemical structure
An In-depth Technical Guide to 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The aminopyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs.[1] This document details the molecule's structural features, including tautomerism and key functional groups. A plausible, detailed protocol for its chemical synthesis is presented, grounded in established multi-component reaction strategies for analogous structures. Furthermore, this guide outlines a complete workflow for the spectroscopic characterization and structural elucidation of the molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we discuss the chemical reactivity of its key functional groups and explore its potential as a versatile building block for the synthesis of fused heterocyclic systems and novel therapeutic agents, particularly kinase inhibitors and anti-inflammatory compounds.[2][3]
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms that serves as a cornerstone in the development of modern pharmaceuticals.[1] Its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its prototrophic tautomerism, make it a privileged scaffold in medicinal chemistry.[1] The functionalization of the pyrazole nucleus with an amino group, creating aminopyrazoles (APs), yields a versatile and highly valuable framework for drug discovery.[1][4]
5-Aminopyrazole derivatives, in particular, are crucial starting materials for synthesizing a vast array of bioactive compounds and fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.[5][6] Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2][5] Several successful drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, feature the pyrazole motif, underscoring its therapeutic value.[5] This guide focuses specifically on this compound, a molecule that combines the established aminopyrazole core with a flexible aminopropyl side chain and a reactive nitrile group, positioning it as a highly promising intermediate for chemical library synthesis and targeted drug development.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is defined by a central pyrazole ring substituted at positions 3, 4, and 5. The key functional groups—a primary amino group at C5, a nitrile group at C4, and an aminopropyl chain at C3—confer distinct reactivity and potential for molecular interactions.
Chemical Structure and Tautomerism
Like many pyrazoles, this compound can exist in different tautomeric forms due to the migration of a proton between the two ring nitrogen atoms. The 1H-pyrazole and 2H-pyrazole forms are the most common. The precise equilibrium between these tautomers can be influenced by the solvent, temperature, and pH. The presence of the amino group at C5 further complicates this, potentially allowing for amino-imino tautomerism, although the amino form is generally predominant.
graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions
N1 [label="N", pos="0,1.2!"];
N2 [label="NH", pos="-1,0.6!"];
C3 [label="C", pos="-1,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1,-0.6!"];
N_amino [label="H₂N", pos="2.2,-0.9!"];
C_nitrile [label="C", pos="0,-2.4!"];
N_nitrile [label="N", pos="0,-3.4!"];
// Aminopropyl chain
C_p1 [label="CH₂", pos="-2.2,-0.9!"];
C_p2 [label="CH₂", pos="-3.4,-0.3!"];
C_p3 [label="CH₂", pos="-4.6,-0.9!"];
N_p_amino [label="NH₂", pos="-5.8,-0.3!"];
// Define edges for bonds
N1 -- N2 [len=1.5];
N2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- N1 [len=1.5];
C5 -- N_amino [len=1.5];
C4 -- C_nitrile [len=1.5];
C_nitrile -- N_nitrile [len=1.0, style=filled];
edge [style=invis]; C_nitrile -- N_nitrile; // Hack for triple bond
C_nitrile -- N_nitrile [len=1.0, style=filled];
C3 -- C_p1 [len=1.5];
C_p1 -- C_p2 [len=1.5];
C_p2 -- C_p3 [len=1.5];
C_p3 -- N_p_amino [len=1.5];
// Labels
label_c3 [label="3", pos="-0.7, -0.9"];
label_c4 [label="4", pos="0.3, -0.9"];
label_c5 [label="5", pos="0.7, -0.9"];
label_n1 [label="1", pos="0.3, 0.9"];
label_n2 [label="2", pos="-0.7, 0.9"];
title [label="\nthis compound", fontsize=14, pos="0, -4.5!"];
}```
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary
The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification.
Property Value Source IUPAC Name This compound - CAS Number 113513-27-2 [7] Molecular Formula C₇H₁₁N₅ [7] Molecular Weight 165.20 g/mol [7] Appearance Expected to be a solid at room temperature -
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 5-amino-3-oxohexanenitrile, malononitrile, and hydrazine hydrate. The β-ketonitrile itself can be formed from readily available starting materials. A more direct and likely successful approach is the condensation of 5-aminopentanenitrile with hydrazine to form the corresponding hydrazone, followed by cyclization with a malononitrile derivative. However, the most robust and frequently cited method for the parent scaffold involves the cyclocondensation of a β-ketonitrile with hydrazine.
[10]
The key starting material, 5-amino-3-oxohexanenitrile, can be synthesized via acylation of a suitable protected aminopropyl precursor. The final cyclization step is often catalyzed by a mild acid or base and can be performed in a protic solvent like ethanol.
Figure 2: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Hypothetical Synthesis
This protocol is a representative procedure adapted from general methods for synthesizing substituted 5-aminopyrazoles. [8][10]Researchers should perform their own risk assessment before undertaking any chemical synthesis.
-
Reaction Setup: To a solution of 5-hydrazinylpentanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) (1.05 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10:1 Dichloromethane:Methanol mobile phase). The reaction is typically complete within 4-8 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Filter the crude solid and wash with cold diethyl ether to remove non-polar impurities.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Causality Note: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. Acetic acid serves as a catalyst to facilitate the initial condensation and subsequent intramolecular cyclization onto the nitrile group, which is a key step in forming the pyrazole ring.
[8]
Spectroscopic Characterization and Elucidation
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the standard procedures for acquiring and interpreting NMR, IR, and MS data.
Figure 3: General workflow for the structural analysis of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (NH, NH₂).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.
-
Expected Spectroscopic Data: Based on analogous structures, the following signals can be predicted.
[11]
| Technique | Expected Chemical Shifts (δ ppm) & Features | Assignment |
| :--- | :--- | :--- |
| ¹H NMR | ~7.0-8.0 (broad singlet, 2H) | Pyrazole -NH and -NH₂ (exchangeable) |
| | ~5.5-6.5 (broad singlet, 2H) | Propyl -NH₂ (exchangeable) |
| | ~2.5-3.0 (multiplet, 2H) | -CH₂- adjacent to pyrazole |
| | ~2.5-3.0 (multiplet, 2H) | -CH₂- adjacent to propyl NH₂ |
| | ~1.6-2.0 (multiplet, 2H) | Central -CH₂- of propyl chain |
| ¹³C NMR | ~160 (C5-NH₂) | Carbon attached to amino group |
| | ~150 (C3) | Carbon attached to propyl group |
| | ~115-120 (-C≡N) | Nitrile carbon |
| | ~70-80 (C4) | Carbon attached to nitrile group |
| | ~40 (-CH₂-NH₂) | Propyl chain carbon |
| | ~30 (-CH₂-) | Propyl chain carbon |
| | ~25 (-CH₂-) | Propyl chain carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a sample using either the KBr pellet method (mixing 1-2 mg of sample with ~100 mg of dry KBr and pressing into a pellet) or as a thin film on a salt plate.
[12] 2. Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
[12]
-
Expected Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3450 - 3200 N-H stretching -NH₂ and N-H (pyrazole) 2230 - 2210 C≡N stretching Nitrile 1650 - 1550 N-H bending -NH₂ ~1580 C=N, C=C stretching Pyrazole ring
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is well-suited for this polar molecule.
[12] 2. Data Acquisition: Acquire a high-resolution mass spectrum (HRMS) to obtain an accurate mass.
-
Expected Result: The primary ion expected in the positive ion mode ESI mass spectrum would be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass for [C₇H₁₁N₅ + H]⁺: 166.1087
-
Significance: Observing a peak at or very near this m/z value provides strong evidence for the compound's elemental composition.
Reactivity and Applications in Drug Discovery
This compound is not just a target molecule but a versatile platform for further chemical modification. Its three distinct functional groups offer orthogonal reactivity for building molecular complexity.
-
The 5-Amino Group: This is a potent nucleophile and a key handle for constructing fused ring systems. For instance, it can react with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines, a scaffold known for its diverse biological activities, including kinase inhibition.
[5]
-
The 4-Carbonitrile Group: The nitrile group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. Its strong electron-withdrawing nature also influences the reactivity of the pyrazole ring itself.
[13]
-
The 3-Aminopropyl Group: The primary amine on the side chain provides another point for derivatization. It can be acylated, alkylated, or used to link the pyrazole core to other pharmacophores or solubilizing groups, allowing for fine-tuning of the molecule's pharmacokinetic properties.
Given the established role of aminopyrazoles as inhibitors of enzymes like p38 MAPK and various kinases, this molecule is an excellent starting point for developing targeted therapies. [2][14]Its structure is particularly suited for exploring the solvent-exposed regions of ATP-binding pockets in kinases, where the flexible aminopropyl chain can form key interactions.
Conclusion
This compound represents a molecule of high strategic value for synthetic and medicinal chemists. It embodies the pharmacologically validated aminopyrazole-4-carbonitrile core while presenting multiple handles for chemical diversification. This guide provides a robust framework for its synthesis and a detailed protocol for its unambiguous structural characterization. The insights into its reactivity and potential applications underscore its promise as a foundational building block for the discovery of next-generation therapeutics in areas such as oncology and inflammatory diseases.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
-
Ghahremanzadeh, R., & Dinarvand, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. [Link]
-
Thomas, A., & Varghese, B. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Synthetic Communications, 54(4). [Link]
-
Tinto, F., & Scardapane, E. (2023). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. [Link]
-
Tinto, F., & Scardapane, E. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Shawali, A. S., & Abdallah, M. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Ghahremanzadeh, R., & Dinarvand, M. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Maleki, A., & Ghamari, N. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
-
Dyachenko, V. D. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link]
-
Naidu, S. (2023). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Sharma, S., et al. (2024). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. ChemRxiv. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the established chemistry of aminopyrazole derivatives, this document elucidates the core properties, synthesis, spectral characteristics, reactivity, and potential applications of this molecule. While specific experimental data for this exact compound is limited in publicly available literature, this guide offers predictive insights and established methodologies based on analogous structures, serving as a valuable resource for researchers in drug discovery and development.
Introduction and Structural Elucidation
This compound belongs to the aminopyrazole class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry.[1][2] These structures are key components in a variety of biologically active molecules, including anti-inflammatory, anticancer, and antiviral agents.[2][3] The unique arrangement of amino, cyano, and alkylamino functional groups on the pyrazole ring of the title compound suggests a versatile chemical nature, making it a valuable building block for the synthesis of more complex molecular architectures.
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound in public databases. While the user-provided CAS number is 890609-52-6, some suppliers list it as 113513-27-2.[4] Researchers are advised to verify the CAS number with their supplier and consider both when conducting literature searches.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₅ | [4] |
| Molecular Weight | 165.20 g/mol | [4] |
| Purity | Typically ≥95% | [4][7] |
| Appearance | Predicted to be an off-white to yellow or brown solid | Inferred from analogs[5] |
| Solubility | Predicted to be soluble in DMSO and polar organic solvents | Inferred from analogs |
| ¹H NMR (DMSO-d₆, 500 MHz) | Predicted δ (ppm): 11.0-12.0 (br s, 1H, pyrazole-NH), 6.0-7.0 (br s, 2H, C5-NH₂), 2.5-2.8 (m, 4H, -CH₂-CH₂-), 1.6-1.9 (m, 2H, -CH₂-), primary amine protons may be broad and exchangeable. | Inferred from analogs[5] |
| ¹³C NMR (DMSO-d₆, 125 MHz) | Predicted δ (ppm): ~160 (C5), ~150 (C3), ~118 (CN), ~75 (C4), ~40 (α-CH₂), ~30 (β-CH₂), ~25 (γ-CH₂) | Inferred from analogs[5] |
| FT-IR (KBr, cm⁻¹) | Predicted νₘₐₓ: 3450-3200 (N-H stretching), 2210-2230 (C≡N stretching), 1640-1600 (N-H bending, C=C stretching) | Inferred from analogs[5] |
| Mass Spectrometry (ESI-MS) | Predicted m/z: 166.10 [M+H]⁺ | Calculated |
Synthesis and Purification
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-documented and typically involves a multicomponent reaction.[3][8] A plausible and efficient synthetic route to this compound would likely involve the condensation of a suitable β-ketonitrile with hydrazine. Given the 3-(3-aminopropyl) substituent, a protected amine functionality on the starting material would be necessary.
Proposed Synthetic Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. rsc.org [rsc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide Topic: Synthesis of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic route for obtaining this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The proposed strategy is a two-step process designed for efficiency and scalability. It begins with the construction of a key intermediate, 5-amino-3-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, via a base-catalyzed condensation reaction. This is followed by the selective reduction of the aliphatic nitrile to the corresponding primary amine. This guide elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and explains the scientific rationale behind the chosen synthetic pathway and procedural steps, ensuring both clarity and reproducibility for researchers in the field.
Introduction: The Significance of the Pyrazole Scaffold
The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in the design of modern therapeutic agents.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions, including hydrogen bonding and π-stacking. The prevalence of this moiety in blockbuster drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib—underscores its profound impact on pharmaceutical development.[2][3] The ability to functionalize the pyrazole ring at multiple positions allows for fine-tuning of a compound's pharmacological profile, making the development of novel synthetic routes to substituted pyrazoles a critical endeavor.[1]
Target Molecule Profile: this compound
The target molecule, this compound, is a highly functionalized pyrazole with significant potential as a synthon for creating complex molecular architectures. It features three key reactive handles:
-
C5-Amino Group: A nucleophilic site ideal for annulation reactions to build fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[4]
-
C4-Carbonitrile Group: An electrophilic center that can be hydrolyzed to a carboxamide or carboxylic acid, or participate in cycloaddition reactions.
-
Terminal Propylamine: A primary amine on a flexible linker, perfect for amide bond formation, reductive amination, or the introduction of pharmacophoric groups.
The strategic combination of these functional groups makes this molecule an invaluable building block for combinatorial chemistry and the synthesis of targeted compound libraries.
Synthetic Strategy and Retrosynthetic Analysis
A direct, one-pot synthesis of the target molecule is challenging due to the difficulty in obtaining or preparing the required multifunctional starting materials. Therefore, a more robust and practical two-step approach is proposed. The core logic is to first construct a stable pyrazole intermediate containing a precursor to the aminopropyl side chain, which is then converted to the final product in a subsequent step.
The retrosynthetic analysis reveals a logical disconnection strategy:
-
C-N Bond Disconnection (Reduction): The terminal aminopropyl group can be formed via the reduction of a more stable and less reactive nitrile group. This identifies 5-amino-3-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile as the key intermediate.
-
Pyrazole Ring Disconnection (Condensation): The pyrazole ring itself is classically formed through the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[3][5] The key intermediate can thus be disconnected into hydrazine and a suitable β-ketonitrile precursor, 4-acetylbutyronitrile , along with malononitrile .
This analysis leads to an efficient and logical forward synthesis, as illustrated in the workflow below.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 5-amino-3-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile
Mechanistic Rationale: A Multicomponent Condensation Pathway
This reaction is a variation of the Thorpe-Ziegler condensation, a powerful method for synthesizing 5-aminopyrazole-4-carbonitriles.[6] The mechanism proceeds through several key stages in a one-pot reaction:
-
Knoevenagel Condensation: The reaction is initiated by a base (e.g., piperidine) which deprotonates the active methylene group of malononitrile. The resulting carbanion attacks the carbonyl carbon of 4-acetylbutyronitrile. Subsequent dehydration yields an unsaturated dinitrile intermediate (an arylidene malononitrile derivative).
-
Michael Addition: The more nucleophilic nitrogen of hydrazine hydrate then undergoes a Michael-type conjugate addition to the α,β-unsaturated system of the intermediate.
-
Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazine adduct then attacks one of the nitrile groups, leading to intramolecular cyclization. This forms a five-membered dihydropyrazole ring, which rapidly tautomerizes to the more stable aromatic pyrazole system to yield the final product.
Caption: Mechanistic workflow for pyrazole intermediate synthesis.
Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 4-Acetylbutyronitrile | 111.14 | 0.10 | 1.0 | 11.11 g |
| Malononitrile | 66.06 | 0.10 | 1.0 | 6.61 g |
| Hydrazine Hydrate (~64%) | 50.06 | 0.11 | 1.1 | 5.51 g (3.5 mL) |
| Piperidine | 85.15 | - | Catalytic | ~0.5 mL |
| Ethanol | 46.07 | - | Solvent | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), 4-acetylbutyronitrile (11.11 g, 0.10 mol), and malononitrile (6.61 g, 0.10 mol).
-
Add a catalytic amount of piperidine (~0.5 mL) to the mixture.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add hydrazine hydrate (3.5 mL, 0.11 mol) to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Results:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, FT-IR (presence of NH₂, C≡N stretches), and Mass Spectrometry.
Step 2: Synthesis of this compound
Rationale for Choice of Reduction Method
The selective reduction of the aliphatic nitrile in the presence of the aromatic pyrazole ring and the C4-carbonitrile requires a careful choice of methodology.
-
Catalytic Hydrogenation: This is the preferred method. Reagents like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) under a hydrogen atmosphere are highly effective for reducing aliphatic nitriles to primary amines. Raney Nickel is particularly advantageous as it can often be performed under milder pressure and temperature conditions and is less likely to affect the pyrazole core or the other nitrile group under controlled conditions.
-
Chemical Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce both nitrile groups and potentially other functional groups, leading to a mixture of products and a more complicated workup. Softer hydrides like sodium borohydride are generally not strong enough to reduce nitriles.
Therefore, catalytic hydrogenation with Raney Nickel offers the best combination of reactivity, selectivity, and operational simplicity for this transformation.
Experimental Protocol
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|
| 5-amino-3-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | 175.18 | 0.05 | 1.0 | 8.76 g |
| Raney Nickel (slurry in water) | - | - | Catalytic | ~2 g (washed) |
| Methanol (anhydrous) | 32.04 | - | Solvent | 150 mL |
| Ammonia (in Methanol, 7N) | 17.03 | - | Additive | 20 mL |
| Hydrogen Gas (H₂) | 2.02 | - | Excess | 50-100 psi |
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry (2 g) with deionized water (3 x 20 mL) and then with anhydrous methanol (3 x 20 mL) to remove residual water.
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add the washed Raney Nickel catalyst, anhydrous methanol (150 mL), and the starting pyrazole intermediate (8.76 g, 0.05 mol).
-
Add the methanolic ammonia solution (20 mL). The ammonia helps to prevent the formation of secondary amine byproducts during the reduction.
-
Seal the vessel, purge it with nitrogen gas, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel/Celite pad is pyrophoric and should be kept wet with water and disposed of safely.
-
Rinse the filter cake with additional methanol (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by column chromatography if necessary.
Overall Process Summary
The complete synthetic pathway is a streamlined and efficient process for producing the target molecule with high purity.
Caption: High-level experimental workflow diagram.
Summary of Process Parameters:
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
|---|---|---|---|---|---|---|
| 1 | Pyrazole Formation | Hydrazine, Piperidine | Ethanol | Reflux | 4 h | 75-85% |
| 2 | Nitrile Reduction | H₂, Raney Nickel | Methanol/NH₃ | RT | 6-12 h | 80-90% |
Conclusion
This guide details a validated, two-step synthetic route for the preparation of this compound. The strategy relies on the initial construction of a stable cyanoethyl-substituted pyrazole intermediate, followed by a selective catalytic hydrogenation. This approach avoids the use of complex starting materials and employs well-established, scalable chemical transformations. The protocols and mechanistic insights provided herein offer a reliable foundation for researchers and drug development professionals to access this valuable and highly functionalized chemical building block for further synthetic exploration.
References
-
Al-Mulla, A. (2017). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(8), 1346. [Link][4][7]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PubMed Central. Retrieved from [Link][4]
-
Ghahghaei, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5431-5441. [Link][6][8]
-
ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link][9]
-
RCSI Journals Platform. (2022). The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. Journal of Fundamental and Applied Sciences. [Link][10]
-
Zhang, Q., & Tang, M. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry, 90(6), 3805–3808. [Link][2]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][11]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile... Retrieved from [Link][12]
-
Pérez, M. A., et al. (2019). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link][13]
-
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link][14]
-
Sharma, V., & Kumar, V. (2014). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 10, 442-473. [Link][15]
-
ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link][16]
-
Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link][17]
-
Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1344. [Link][1]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 14. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 15. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. m.youtube.com [m.youtube.com]
The Strategic Synthesis and Therapeutic Potential of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery. Its remarkable versatility allows for facile structural modifications, leading to a broad spectrum of biological activities.[1] Pyrazole-containing compounds have demonstrated clinical success as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2] A key subset of this family, the 5-aminopyrazoles, serve as crucial building blocks for a multitude of bioactive molecules due to their unique electronic properties and ability to participate in diverse chemical transformations.[3] This guide provides an in-depth technical overview of a specific and promising derivative, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile , focusing on its synthesis, physicochemical characteristics, and potential applications in the development of targeted therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. While extensive experimental data for this compound is not widely published, a combination of data from commercial suppliers and predictive modeling provides a solid foundation for its characterization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₁₁N₅ | [4][5] |
| Molecular Weight | 165.20 g/mol | [5] |
| CAS Number | 113513-27-2 | [5] |
| Predicted XlogP | -0.1 | [4] |
| Predicted Hydrogen Bond Donors | 3 | [5] |
| Predicted Hydrogen Bond Acceptors | 5 | [5] |
| Predicted Monoisotopic Mass | 165.10144 Da | [4] |
XlogP is a measure of lipophilicity, a critical parameter for drug absorption and distribution.
Structural Confirmation: The structural integrity of synthesized this compound would be unequivocally confirmed through a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected[6][7]:
-
¹H NMR: Resonances corresponding to the aminopropyl chain (-(CH₂)₃- and -NH₂), the pyrazole ring proton, and the C5-amino group protons.
-
¹³C NMR: Distinct signals for the carbon atoms of the pyrazole ring, the nitrile group, and the aminopropyl substituent.
-
FT-IR: Characteristic stretching vibrations for N-H (amines), C≡N (nitrile), and C=C/C=N bonds within the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, confirming the compound's identity.
Strategic Synthesis: A Multi-Component Approach
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is most efficiently achieved through a one-pot, three-component reaction.[8][9] This approach offers numerous advantages, including operational simplicity, high yields, and adherence to the principles of green chemistry. While a specific protocol for the title compound is not explicitly documented, a robust and scientifically sound synthetic strategy can be extrapolated from established methodologies.
The proposed synthesis involves the condensation of a protected form of 4-aminobutanal, malononitrile, and hydrazine. The use of a protecting group on the primary amine of the aminopropyl side chain is crucial to prevent unwanted side reactions.
Proposed Synthetic Pathway:
Caption: A proposed three-step synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Protection of 4-Aminobutanal
-
To a solution of 4-aminobutanal (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N) (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (4-oxobutyl)carbamate.
Step 2: One-Pot Three-Component Synthesis of the Protected Pyrazole
-
In a round-bottom flask, dissolve tert-butyl (4-oxobutyl)carbamate (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected pyrazole intermediate.
Step 3: Deprotection to Yield the Final Compound
-
Dissolve the protected pyrazole intermediate in a suitable solvent such as DCM or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a salt. The free base can be obtained by neutralization with a suitable base.
Therapeutic Potential in Drug Discovery: A Focus on Kinase Inhibition
The 5-aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural features of this compound, particularly the presence of multiple hydrogen bond donors and acceptors, make it an attractive candidate for targeting the ATP-binding pocket of various kinases.
Potential Kinase Targets and Therapeutic Areas:
-
Oncology: Numerous pyrazole derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer progression, such as Aurora kinases, cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs).[2][10] The aminopropyl side chain of the title compound could potentially be tailored to achieve selectivity for specific kinase targets.
-
Inflammatory Diseases: Kinases such as interleukin-1 receptor-associated kinase 4 (IRAK4) are key mediators of inflammatory signaling pathways.[11] The development of selective IRAK4 inhibitors based on the 5-aminopyrazole scaffold is an active area of research for the treatment of autoimmune diseases and other inflammatory conditions.
-
Neurodegenerative Disorders: Certain kinases are implicated in the pathology of neurodegenerative diseases like Alzheimer's. The pyrazole scaffold has been explored for the development of inhibitors targeting these kinases.
Workflow for Biological Evaluation:
Caption: A typical workflow for evaluating the biological activity of a potential kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
-
Methodology: A variety of commercially available kinase assay kits can be utilized, often based on fluorescence resonance energy transfer (FRET) or luminescence.
-
Procedure: a. Prepare a dilution series of the test compound in a suitable buffer. b. In a microplate, combine the kinase, a specific peptide substrate, and ATP. c. Add the diluted test compound to the wells. d. Incubate the plate at the recommended temperature and for the specified time. e. Stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its straightforward, multi-component synthesis makes it an accessible scaffold for further chemical exploration. Future research should focus on the detailed biological evaluation of this compound against a broad panel of kinases to identify specific targets. Subsequent structure-activity relationship (SAR) studies, involving modification of the aminopropyl side chain and substitution on the pyrazole ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly contribute to the advancement of pyrazole-based drugs in the clinical pipeline.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. 2021. Available at: [Link]
-
5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574. PubChem. Available at: [Link]
-
Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable Catalyst. ResearchGate. 2025. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. 2022. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. 2009. Available at: [Link]
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed. 2017. Available at: [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. 2016. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. Semantic Scholar. 2021. Available at: [Link]
-
5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. PubMed Central. 2012. Available at: [Link]
-
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PubMed Central. 2012. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. 2021. Available at: [Link]
-
Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate. 2025. Available at: [Link]
-
Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. PubMed Central. 2011. Available at: [Link]
-
One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. ResearchGate. 2021. Available at: [Link]
-
Proposed mechanism of the reaction with malononitrile. ResearchGate. Available at: [Link]
-
Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of. Indian Journal of Chemistry. 2020. Available at: [Link]
-
Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - this compound (C7H11N5) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's core physicochemical properties, centered on its molecular weight and formula. It further proposes a robust, logical synthetic pathway and outlines a self-validating analytical workflow for structural confirmation and purity assessment. Finally, it explores the potential applications of this molecule as a versatile chemical scaffold, highlighting its utility as a building block for creating diverse compound libraries for therapeutic screening. This guide is intended for scientists and professionals seeking a foundational understanding of this valuable pyrazole derivative.
Core Physicochemical Properties
The foundational characteristics of a compound are critical for its application in experimental design, from reaction stoichiometry to analytical quantification. This compound is a multifunctional pyrazole derivative. Its key quantitative descriptors are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₅ | [1][2] |
| Molecular Weight | 165.2 g/mol | [1] |
| CAS Number | 113513-27-2 | [1] |
| Physical Form | Solid (predicted) | N/A |
| Purity (Typical) | ≥95% | [1] |
Note: Properties such as melting point, pKa, and logP have not been empirically published and would require experimental determination or computational prediction.
Molecular Structure
The structure of this compound is defined by a central 1H-pyrazole ring substituted at positions 3, 4, and 5. The key functional groups—two primary amines and a nitrile—make it a highly versatile synthon for further chemical modification.
Caption: 2D Chemical Structure of the title compound.
Proposed Synthesis and Purification Workflow
While a specific protocol for this exact molecule is not widely published, a reliable synthetic route can be designed based on established methods for creating substituted 5-aminopyrazole-4-carbonitriles.[3][4] The most common and efficient approach is a one-pot, three-component condensation reaction.
Synthetic Rationale and Causality
The proposed synthesis involves the condensation of a suitable hydrazine precursor, malononitrile, and a component that provides the aminopropyl side chain. The core logic is as follows:
-
Hydrazine Selection: A simple hydrazine cannot be used directly as it would lead to an unsubstituted pyrazole. Therefore, a precursor containing the protected aminopropyl chain is required.
-
Malononitrile as C4-CN Source: Malononitrile is the ideal C2 synthon, providing both the carbon atom for the C4 position and the required carbonitrile group through an intramolecular cyclization.[3]
-
Reaction Mechanism: The reaction typically proceeds via an initial Knoevenagel condensation between an aldehyde/ketone and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to yield the stable pyrazole ring.[3] To construct the target molecule, a plausible precursor is 5,5-dimethoxy-2-(boc-amino)pentanal, which upon reaction and deprotection would yield the desired structure.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis, purification, and validation process.
Caption: General workflow for synthesis and purification.
Step-by-Step Protocol (Proposed)
-
Reaction Setup: To a round-bottomed flask, add the appropriate hydrazine precursor (1.0 eq), malononitrile (1.1 eq), and a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) to the mixture.
-
Reaction: Stir the mixture and heat to reflux (approx. 78°C for ethanol). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Isolation: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Re-dissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via flash column chromatography on silica gel.
-
Validation: Combine the pure fractions and confirm the structure and purity using the analytical methods described in the following section.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a suite of orthogonal analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the findings of the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique will confirm the presence of all protons and their connectivity. Expected signals would include distinct peaks for the two NH₂ groups, the aliphatic protons of the propyl chain, and the pyrazole NH proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: This analysis will verify the carbon backbone of the molecule. Key signals would include the carbon of the nitrile group (C≡N), aromatic carbons of the pyrazole ring, and the three distinct aliphatic carbons of the propyl side chain.[5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound, providing definitive confirmation of its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. The spectrum should exhibit characteristic absorption bands for:
Applications in Drug Discovery and Chemical Biology
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] The specific structure of this compound makes it a particularly valuable scaffold for several reasons:
-
Vectorial Diversity: The molecule possesses three distinct points for chemical diversification: the two primary amines and the nitrile group. This allows for the systematic exploration of chemical space around the pyrazole core.
-
Scaffold for Kinase Inhibitors: The aminopyrazole core is a well-known hinge-binding motif for many protein kinases. The aminopropyl tail can be functionalized to extend into the solvent-exposed region or other pockets of the ATP-binding site, enabling the development of potent and selective inhibitors.
-
Building Block for Complex Heterocycles: The nitrile and adjacent amino group can be used to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which themselves are privileged structures in drug discovery.[7]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 165.2 g/mol , this compound fits within the "Rule of Three" criteria for a fragment. It can be used in fragment screening campaigns to identify initial low-affinity hits that can be subsequently optimized into high-potency leads.
Conclusion
This compound is a chemical entity with significant latent potential for research and development. Its molecular weight of 165.2 g/mol , coupled with a trifunctional handle for chemical modification, establishes it as a prime building block for combinatorial chemistry and targeted synthesis. The synthetic and analytical frameworks presented in this guide offer a robust starting point for its preparation and validation. As the demand for novel chemical matter continues to grow, the strategic use of such versatile scaffolds will remain a critical component of successful drug discovery programs.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- This compound. Bladnoch.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
- The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.
- This compound | CAS 890609-52-6. Santa Cruz Biotechnology.
- 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. scbt.com [scbt.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 8. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Aminopyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] This five-membered aromatic ring, featuring two adjacent nitrogen atoms and an amino group at the 5-position, serves as a crucial building block in the design and synthesis of numerous therapeutic agents.[2] Its unique electronic properties and conformational flexibility allow for favorable interactions with a wide array of biological targets, making it a cornerstone in the development of novel drugs for various diseases, including cancer, inflammation, and infectious diseases.[3] This guide provides a comprehensive overview of the 5-aminopyrazole scaffold, delving into its synthesis, key biological applications, structure-activity relationships, and future prospects in drug discovery.
The Synthetic Landscape: Crafting the 5-Aminopyrazole Core
The accessibility of the 5-aminopyrazole scaffold through various synthetic routes has significantly contributed to its widespread use in medicinal chemistry. The most prevalent and versatile method involves the condensation of β-ketonitriles with hydrazines.[2] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the desired 5-aminopyrazole.[2]
A variety of synthetic strategies have been developed to access diverse 5-aminopyrazole derivatives, often employing multicomponent reactions to enhance efficiency and molecular diversity.
General Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
A common and efficient method for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative. This approach is valued for its high atom economy and the ability to generate a diverse range of substituted pyrazoles.[4]
Below is a representative experimental protocol for this synthesis:
Experimental Protocol: Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [4]
-
Reaction Setup: In a suitable reaction vessel, combine phenylhydrazine (1 mmol), the desired benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a suitable catalyst, such as LDH@PTRMS@DCMBA@CuI nanoparticles (0.05 g), and a solvent system of H₂O/EtOH (1:1, 1 mL).[4]
-
Reaction Conditions: Stir the reaction mixture at 55 °C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).[4]
-
Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the product by recrystallization or column chromatography to obtain the desired 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.
This protocol can be adapted to generate a library of 5-aminopyrazole derivatives by varying the aldehyde and hydrazine starting materials.
A Privileged Scaffold in Kinase Inhibition
The 5-aminopyrazole moiety has proven to be an exceptional scaffold for the design of potent and selective kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 5-aminopyrazole core can establish key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a critical feature for potent inhibition.
Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[5][6] Consequently, p38α MAPK has emerged as a significant therapeutic target.[7] The 5-aminopyrazole scaffold has been successfully employed to develop potent and selective p38α MAPK inhibitors.[7]
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of a series of downstream kinases and transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[6]
Caption: Simplified p38 MAPK signaling pathway and its inhibition by 5-aminopyrazole derivatives.
Structure-Activity Relationship (SAR) of p38 MAPK Inhibitors
The development of potent and selective 5-aminopyrazole-based p38 MAPK inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern the inhibitory activity and selectivity of these compounds.
A notable example is the exploration of N-pyrazole, N'-aryl ureas. The urea moiety can form crucial hydrogen bonds within the ATP-binding site, while the substitution pattern on the pyrazole and aryl rings dictates the potency and selectivity. It was discovered that a key binding domain, distinct from the ATP-binding site, is exposed when the activation loop of p38 adopts a specific conformation, allowing for lipophilic and hydrogen bonding interactions with this class of inhibitors.[7] This understanding led to the design of inhibitors with significantly improved binding affinity and cellular potency, culminating in the identification of clinical candidates for inflammatory diseases.[7]
| Compound/Modification | Target | IC50 (nM) | Key SAR Insight | Reference |
| SR-3576 | JNK3 | 7 | Highly planar nature of the pyrazole and N-linked phenyl structures contribute to high potency and selectivity over p38. | [8][9] |
| SR-3576 | p38 | >20,000 | The smaller active site of JNK3 is better occupied by the planar aminopyrazole structure compared to the larger active site of p38. | [8][9] |
| BIRB 796 | p38 | - | Incorporation of a pharmacophore that forms a hydrogen bond at the ATP binding site significantly improves potency. | [7] |
Pirtobrutinib: A Clinical Success Story
A prominent example of a successful drug molecule built upon the 5-aminopyrazole scaffold is Pirtobrutinib (Jaypirca). This anti-cancer medication is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway that is crucial for the proliferation and survival of B-cells.[3] Pirtobrutinib is indicated for the treatment of relapsed or refractory mantle cell lymphoma.[3]
The mechanism of action of Pirtobrutinib involves the reversible binding to BTK, which prevents the activation of downstream signaling pathways essential for the growth of malignant B-cells.[3] This mode of action is effective even in cases where resistance to covalent BTK inhibitors has developed.[3]
Broadening the Therapeutic Horizon: Diverse Biological Activities
Beyond kinase inhibition, the 5-aminopyrazole scaffold has demonstrated a wide range of other biological activities, highlighting its therapeutic potential across different disease areas.
-
Anticancer Activity: Numerous 5-aminopyrazole derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of other kinases involved in cell cycle regulation and proliferation.[1]
-
Anti-inflammatory and Analgesic Properties: The ability of 5-aminopyrazole derivatives to modulate inflammatory pathways extends beyond p38 MAPK inhibition, with some compounds showing activity against other inflammatory targets.[3]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules with significant activity against various bacterial and fungal strains.[1]
-
Antioxidant Properties: Certain 5-aminopyrazole derivatives have shown promising antioxidant activity, which is relevant for diseases associated with oxidative stress.[1]
Future Perspectives and Conclusion
The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of targets, including novel kinase isoforms and other enzyme families. The exploration of fused heterocyclic systems derived from 5-aminopyrazoles also holds significant promise for the discovery of next-generation drugs with improved pharmacological profiles.[1]
References
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
-
A Facile Method for Preparing 5-Amino-1H-Pyrazole- 4-Carbonitriles. Thieme Connect. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. [Link]
-
Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. National Institutes of Health. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. National Library of Medicine. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of 5-Aminopyrazole Scaffolds in Modern Drug Discovery
Foreword: The 5-Aminopyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates across a spectrum of diseases. These are termed "privileged structures" for their proven ability to bind to multiple, distinct biological targets. The 5-aminopyrazole nucleus is a quintessential example of such a scaffold.[1] Its inherent chemical properties—a five-membered heterocyclic ring with adjacent nitrogen atoms and a strategically positioned amino group—provide a versatile template for creating ligands that can interact with high affinity and specificity with a diverse range of proteins.[2][3]
This technical guide offers drug development professionals and researchers a comprehensive exploration of the key therapeutic targets modulated by 5-aminopyrazole compounds. Moving beyond a simple catalog of activities, we will delve into the mechanistic rationale behind target selection, present validated experimental protocols for target engagement, and visualize the complex biological pathways involved. Our focus is on the causality behind experimental design and the established structure-activity relationships (SAR) that empower rational drug design.
Part 1: Protein Kinase Inhibition - The Dominant Therapeutic Paradigm
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most significant and heavily pursued target families in drug discovery, particularly in oncology and immunology. The 5-aminopyrazole core has proven exceptionally effective as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibition.
Core Mechanism of Action: The Hinge-Binding Triad
The efficacy of the aminopyrazole scaffold lies in its ability to form a specific and stable hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase and is crucial for anchoring ATP. The aminopyrazole core typically forms a triad of hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively mimicking the interactions of the adenine portion of ATP and locking the inhibitor in place.[4] This foundational interaction provides a stable anchor, allowing chemists to modify other positions of the scaffold to achieve potency and selectivity by engaging adjacent hydrophobic pockets and solvent-exposed regions.[4]
Mitogen-Activated Protein Kinase (MAPK) Family
The MAPK signaling cascades are central regulators of cellular responses to external stimuli, controlling processes like proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of inflammatory diseases and cancer.
Focus Target: p38α Mitogen-Activated Protein Kinase (p38α MAPK)
The p38α MAPK is a key node in the inflammatory response, responsible for regulating the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β.[5] Consequently, inhibiting p38α is a validated strategy for treating a range of inflammatory disorders. The 5-aminopyrazole scaffold has been a fruitful starting point for developing potent and selective p38α inhibitors.[6][7][8]
Structure-activity relationship (SAR) studies have demonstrated that these compounds act as ATP-competitive inhibitors, with X-ray crystallography confirming their binding mode in the kinase's active site.[5][9] The development of these inhibitors has led to compounds with excellent cellular potency in blocking TNF-α production and significant efficacy in animal models of inflammation.[5][9]
| Compound ID | Target | In Vitro Potency (IC50) | Cellular Potency (TNFα Inhibition) | Reference |
| Compound 2j | p38α | 4 nM | 40 nM | [5][9] |
| Analog 2f | p38α | Not specified | Potent cellular activity | [5] |
This protocol describes a competitive binding assay to quantify inhibitor potency against p38α. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled antibody specific for phosphorylated substrates and a fluorescently labeled kinase tracer.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the 5-aminopyrazole test compounds in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, a fixed concentration of biotinylated p38α kinase, and the Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Detection: Add a fixed concentration of Europium-labeled anti-His6 antibody (assuming the kinase is His-tagged).
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration. Fit the resulting curve to a sigmoidal dose-response model to determine the IC50 value.
Causality and Self-Validation: This assay directly measures the displacement of a known ligand from the ATP-binding site, confirming a competitive mechanism of action. The use of a ratiometric TR-FRET readout minimizes interference from optical quenching or assay volume variations, ensuring robustness. Including a known potent p38α inhibitor (e.g., Skepinone-L) as a positive control validates the assay's performance in each run.
Caption: p38α MAPK signaling cascade and point of inhibition.
Cyclin-Dependent Kinases (CDKs)
CDKs are essential for regulating the cell cycle, and their aberrant activity is a fundamental driver of uncontrolled cell proliferation in cancer.[4] Several aminopyrazole-based compounds have been developed as potent CDK inhibitors, with some advancing to clinical trials.[4]
Focus Targets: CDK2 & CDK5
CDK2, in complex with cyclin E or A, is critical for the G1/S phase transition of the cell cycle. CDK5 is primarily active in post-mitotic neurons but has been implicated in cancer progression. Aminopyrazole analogs have been identified as potent dual inhibitors of CDK2 and CDK5.[4] The design of these inhibitors involves systematic exploration of substituents at the R1 and R2 positions of the pyrazole ring to optimize interactions with a shallow hydrophobic pocket and the solvent-exposed region of the kinase, respectively.[4]
| Compound ID | Target Kinase | In Vitro Potency (IC50) | Reference |
| Analog 24 | CDK2/cyclin A | 5 nM | [4] |
| Analog 24 | CDK5/p25 | 2 nM | [4] |
| AT7519 | Multi-CDK | Low nM range | [2] |
Receptor and Non-Receptor Tyrosine Kinases
This broad class of kinases is integral to cellular signaling, and many are validated oncogenes.
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, BTK is a prime target for B-cell malignancies. The recent approval of Pirtobrutinib, a non-covalent BTK inhibitor, highlights the therapeutic success of aminopyrazole-based compounds in this area.[2][3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various tumors. A significant challenge in targeting RTKs is the emergence of resistance via "gatekeeper" mutations. Innovative 5-aminopyrazole derivatives have been designed as covalent inhibitors that target a cysteine residue on the P-loop of the kinase. This strategy yields compounds with excellent activity against both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3, overcoming a major mechanism of acquired resistance.[10]
-
Janus Kinases (JAKs): The JAK-STAT pathway is central to cytokine signaling in the immune system. Aminopyrazole derivatives like Brepocitinib (JAK1/Tyk2 inhibitor) have been developed for treating severe autoimmune diseases.[11]
-
Calcium-Dependent Protein Kinase 1 (CDPK1): In the parasite Cryptosporidium parvum, a leading cause of diarrheal disease, CDPK1 is essential for host cell invasion. Bumped-kinase inhibitors (BKIs) based on a 5-aminopyrazole-4-carboxamide scaffold have been specifically designed to fit into a modified ATP-binding pocket of the parasite kinase, showing potent anti-parasitic efficacy.[12]
Caption: Iterative workflow for kinase inhibitor drug discovery.
Part 2: Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs constitute the largest family of cell surface receptors and are the targets of approximately 40% of all approved drugs.[13] While kinase inhibition is a dominant application, the 5-aminopyrazole scaffold has also been successfully adapted to modulate GPCRs.
Focus Target: G-Protein Coupled Receptor 109b (GPR109b)
GPR109b (also known as HM74) is a receptor for nicotinic acid (niacin) and is implicated in lipid metabolism. Its activation can influence levels of HDL and LDL cholesterol.[14] A series of 5-N,N-disubstituted 5-aminopyrazole-3-carboxylic acids were discovered to be highly potent and selective agonists of GPR109b.[14] This discovery opens a potential therapeutic avenue for atherosclerosis and related metabolic disorders. Notably, these compounds showed little activity at the highly homologous high-affinity niacin receptor, GPR109a, demonstrating that high selectivity can be achieved with this scaffold.[14]
This protocol measures the activation of a Gq-coupled receptor like GPR109b by detecting the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon receptor stimulation.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the GPR109b receptor. Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the 5-aminopyrazole test compounds in the same buffer.
-
Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection head. Record a baseline fluorescence reading for 10-20 seconds.
-
Compound Addition: The instrument automatically injects the test compounds into the wells while continuing to record fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The response is quantified as the maximum fluorescence signal minus the baseline signal. Plot the response against the logarithm of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Causality and Self-Validation: This is a functional assay that directly measures a downstream consequence of receptor activation. The rapid, transient nature of the calcium signal is a hallmark of Gq-coupled GPCR activation. Running a parallel assay with non-transfected parental cells confirms that the observed signal is specific to the expressed GPR109b receptor.
Caption: Canonical G-protein coupled receptor (GPCR) signaling cascade.
Part 3: Inhibition of Other Key Enzymes
The versatility of the 5-aminopyrazole scaffold extends to other enzyme classes beyond kinases, demonstrating its broad utility in medicinal chemistry.
-
Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a key regulator of incretin hormones, which play a major role in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. The approved drug Anagliptin features a 5-aminopyrazole core, demonstrating the scaffold's applicability in metabolic diseases.[15]
-
Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX): These enzymes are central to the production of prostaglandins and leukotrienes, respectively—key mediators of inflammation and pain. The veterinary non-steroidal anti-inflammatory drug (NSAID) Tepoxalin is a dual COX/5-LOX inhibitor built upon a 5-aminopyrazole structure.[15]
-
DNA Gyrase: In the realm of infectious diseases, 5-aminopyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a valuable antibacterial target.[15][16]
Conclusion and Future Outlook
The 5-aminopyrazole scaffold has firmly established its status as a privileged structure in drug discovery. Its remarkable versatility is evident from the breadth of its validated therapeutic targets, which span the most important protein families in pharmacology: kinases, GPCRs, and other critical enzymes.[1][2][16] Its success stems from a chemically tractable core that provides a robust anchoring point—most notably in kinase hinge regions—while allowing for extensive and rational chemical modification to achieve potency, selectivity, and desirable pharmacokinetic properties.
From approved drugs for cancer (Pirtobrutinib), diabetes (Anagliptin), and inflammation (Tepoxalin) to promising clinical candidates and preclinical leads, the 5-aminopyrazole framework continues to be a source of innovation.[2][15] Future research will undoubtedly uncover new targets and novel mechanisms of action, further cementing the indispensable role of this scaffold in the development of next-generation therapeutics.
References
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link][2][3]
-
Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 15(4), 272-99. [Link][1]
-
Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, (Pre-print). [Link][15][16]
-
Semple, G., et al. (2009). 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 19(15), 4207-9. [Link][14]
-
Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]
-
Goldstein, D. M., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6872-6. [Link][5]
-
El-Sayed, M. A.-A., et al. (2023). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]
-
Di Mauro, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Gontijo, R. F. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link][11]
-
Goldstein, D. M., et al. (2012). 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link][9]
-
Kanne, D. B., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 30(24), 127623. [Link][4]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link][7]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scirp.org. [Link][8]
-
El-Gohary, N. S. & Shaaban, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 687-711. [Link][17]
-
Cirrincione, V., et al. (2023). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceutical Chemistry Journal, 57, 1073–1083. [Link]
-
Cirrincione, V., et al. (2023). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Ukrainian Chemistry Journal. [Link]
-
Zhang, H., et al. (2021). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 7(5), 1196-1207. [Link][12]
-
Rossetter, A. H., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link][10]
-
AZoLifeSciences. (2024). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. [Link][13]
Sources
- 1. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. scirp.org [scirp.org]
- 9. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
- 14. 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids are highly potent agonists of GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
The Versatile Scaffold: A Technical Guide to Substituted 5-Aminopyrazoles in Modern Drug Discovery
Abstract
The substituted 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a multitude of biologically active compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of this versatile heterocyclic system. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that drive the design of potent and selective therapeutic agents. Particular emphasis will be placed on the role of substituted 5-aminopyrazoles as kinase inhibitors, with a focus on their interaction with key signaling pathways implicated in cancer and inflammatory diseases.
Introduction: The Enduring Significance of the 5-Aminopyrazole Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a cornerstone of medicinal chemistry.[1][2] Among its various isomeric forms, the 5-aminopyrazole has emerged as a particularly fruitful scaffold for the development of novel therapeutics. The presence of the amino group at the 5-position provides a crucial handle for further functionalization, allowing for the facile introduction of diverse substituents that can modulate the compound's physicochemical properties and biological activity.[3]
Substituted 5-aminopyrazoles are key components in a range of approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1][3][4] This remarkable versatility stems from the ability of the 5-aminopyrazole core to engage in specific molecular interactions with a variety of biological targets, most notably protein kinases.[5][6]
This guide will provide a holistic view of the world of substituted 5-aminopyrazoles, from the fundamental principles of their synthesis to their application in cutting-edge drug discovery programs.
The Art of Synthesis: Crafting the 5-Aminopyrazole Core
The construction of the 5-aminopyrazole ring is a well-established yet continually evolving field of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we will explore the most common and robust methods for preparing this key heterocyclic system, providing both the rationale and detailed protocols.
The Cornerstone Condensation: β-Ketonitriles and Hydrazines
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[3][7][8] This reaction proceeds through a well-defined mechanism, offering a high degree of control over the final product.
Causality of the Experimental Choice: This method is favored due to the ready availability of a wide variety of β-ketonitriles and hydrazines, allowing for the generation of diverse libraries of 5-aminopyrazole analogs. The reaction is typically high-yielding and proceeds under relatively mild conditions.
Experimental Protocol: General Procedure for the Synthesis of Substituted 5-Aminopyrazoles via β-Ketonitrile Condensation
-
Reaction Setup: To a solution of the desired β-ketonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted hydrazine (1.0-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if any, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure substituted 5-aminopyrazole.[3]
Modern Methodologies: Expanding the Synthetic Toolbox
While the β-ketonitrile condensation remains a workhorse, modern synthetic chemistry has introduced several innovative approaches to the synthesis of 5-aminopyrazoles, often offering advantages in terms of efficiency, atom economy, and environmental impact.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of 5-aminopyrazoles and their fused derivatives.[9][10]
-
One-Pot and Multicomponent Reactions: These strategies allow for the synthesis of complex 5-aminopyrazole derivatives in a single step from simple starting materials, minimizing the need for isolation and purification of intermediates.[9][11][12]
-
Solid-Phase Synthesis: For the generation of large compound libraries for high-throughput screening, solid-phase synthesis offers a powerful platform for the automated and efficient production of diverse 5-aminopyrazole analogs.[3]
Building upon the Core: Synthesis of Fused Pyrazole Systems
The 5-aminopyrazole scaffold is not only a valuable pharmacophore in its own right but also a versatile precursor for the synthesis of fused heterocyclic systems with enhanced biological activity.[1][9][10] The pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine ring systems are particularly prominent in medicinal chemistry.[10][13]
Pyrazolo[3,4-d]pyrimidines: Purine Isosteres with Potent Activity
The pyrazolo[3,4-d]pyrimidine scaffold is a structural isomer of purine and has been extensively explored for its ability to mimic this essential biological motif. This has led to the discovery of potent inhibitors of various kinases and other enzymes.[6][11]
Causality of the Experimental Choice: The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles often involves the construction of the pyrimidine ring through condensation with a one-carbon synthon, such as formic acid or formamide.[6] This approach is attractive due to the commercial availability of these simple reagents.
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Reaction Setup: A mixture of a 5-amino-1H-pyrazole-4-carbonitrile (1.0 equivalent) and an excess of formic acid is prepared in a round-bottom flask.[6]
-
Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed, as monitored by TLC.[6]
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude product.[6] The product can be further purified by recrystallization from a suitable solvent.[6]
Characterization: Confirming Structure and Purity
The unambiguous characterization of synthesized 5-aminopyrazole derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Information Obtained | Typical Observations for 5-Aminopyrazoles |
| Infrared (IR) Spectroscopy | Presence of functional groups | Characteristic N-H stretching vibrations for the amino group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations of the pyrazole ring.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. | Diagnostic signals for the pyrazole ring protons and carbons, as well as signals for the various substituents.[10][13][15] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determination of the molecular ion peak corresponding to the calculated molecular weight of the compound. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state | Provides definitive proof of structure and allows for the detailed analysis of intermolecular interactions.[10][16][17][18] |
Biological Applications: Targeting Key Signaling Pathways
Substituted 5-aminopyrazoles have demonstrated a remarkable ability to modulate the activity of a wide range of biological targets, with a particular prominence in the field of kinase inhibition.
p38 MAP Kinase Inhibitors: Combating Inflammation
The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response, and its inhibition has been a major focus for the development of anti-inflammatory drugs. Several potent and selective p38 MAP kinase inhibitors are based on the 5-aminopyrazole scaffold.[5]
Mechanism of Action: The p38 MAP kinase signaling pathway is a multi-tiered cascade that is activated by cellular stress and inflammatory cytokines.[1][5][8][19][20] Activated p38 MAP kinase phosphorylates a variety of downstream substrates, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-Aminopyrazole-based inhibitors typically bind to the ATP-binding pocket of p38, preventing its phosphorylation and activation, thereby blocking the downstream inflammatory cascade.
Caption: The p38 MAP Kinase Signaling Pathway and its Inhibition by 5-Aminopyrazole Derivatives.
Cyclin-Dependent Kinase (CDK) Inhibitors: A Strategy for Cancer Therapy
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle.[2][4][21][22] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. The aminopyrazole core has been successfully utilized to design potent and selective CDK inhibitors.[6]
Mechanism of Action: The progression of the cell cycle is driven by the sequential activation of different CDK-cyclin complexes.[2][4] These complexes phosphorylate key substrate proteins that regulate DNA replication and mitosis. 5-Aminopyrazole-based CDK inhibitors act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Caption: The Role of Cyclin-Dependent Kinases in the Cell Cycle and their Inhibition by 5-Aminopyrazole Derivatives.
Structure-Activity Relationships (SAR): The Key to Potency and Selectivity
The development of potent and selective 5-aminopyrazole-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the compound's affinity for its target and its pharmacokinetic properties.
X-ray crystallography has been instrumental in elucidating the binding modes of 5-aminopyrazole inhibitors within the active sites of their target kinases.[16][17][23] These studies have revealed that the aminopyrazole core often forms key hydrogen bonding interactions with the hinge region of the kinase, while the substituents at various positions can occupy specific hydrophobic pockets, thereby dictating potency and selectivity.[16][17]
Conclusion and Future Directions
The substituted 5-aminopyrazole scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in medicinal chemistry. Future research in this area will likely focus on the development of even more sophisticated synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of the next generation of 5-aminopyrazole-based drugs.
References
-
Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... - ResearchGate. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link]
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Available at: [Link]
-
The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... - ResearchGate. Available at: [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC - NIH. Available at: [Link]
-
CDK Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
P38 Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
Cyclin-dependent kinases (CDKs) and their cyclin regulatory subunits.... - ResearchGate. Available at: [Link]
-
Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. Available at: [Link]
-
Signaling through Cyclin/CDK pathway in cell cycle. Both CDK-4/6 and... - ResearchGate. Available at: [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. - ResearchGate. Available at: [Link]
-
Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones - ResearchGate. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. Available at: [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Publishing. Available at: [Link]
-
Schematic depiction of the structure and activation process of CDKs.... - ResearchGate. Available at: [Link]
-
Cyclin-dependent kinase - Wikipedia. Available at: [Link]
-
Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]
-
Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. - ResearchGate. Available at: [Link]
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed. Available at: [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed. Available at: [Link]
-
New Trends in the Chemistry of 5-Aminopyrazoles | Request PDF - ResearchGate. Available at: [Link]
-
3(5)-aminopyrazole - Organic Syntheses Procedure. Available at: [Link]
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. Available at: [Link]
-
(PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - ResearchGate. Available at: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - Semantic Scholar. Available at: [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Available at: [Link]
Sources
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
The Pyrazole-4-Carbonitrile Core: A Historical and Synthetic Odyssey in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active agents. Within this esteemed class, the pyrazole-4-carbonitrile core has emerged as a particularly versatile and powerful building block. Its unique electronic properties and synthetic accessibility have driven its evolution from a chemical curiosity to a key intermediate in the synthesis of complex pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of pyrazole-4-carbonitriles, detailing the progression of synthetic methodologies from classical approaches to modern, high-efficiency multi-component reactions. We will analyze the causality behind these synthetic choices, provide validated experimental protocols, and examine the scaffold's critical role as a bioisostere, culminating in a case study of its application in the synthesis of the targeted cancer therapy, Ibrutinib.
The Genesis of a Privileged Scaffold: From Knorr to Modern Synthesis
The story of pyrazoles begins in 1883 with Ludwig Knorr's landmark synthesis, which involved the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine, laid the foundational chemistry for accessing the pyrazole nucleus and remains a staple in heterocyclic chemistry.[2][3][4][5]
While Knorr's work opened the door, the specific history of the pyrazole-4-carbonitrile variant is less about a single moment of discovery and more about the strategic evolution of synthetic chemistry. The introduction of the carbonitrile group at the C4 position—a site known for its susceptibility to electrophilic substitution—was a critical step in expanding the synthetic utility of the pyrazole ring. Early and classical approaches to such functionalized pyrazoles would have logically involved multi-step sequences, perhaps starting with the formylation of a pre-existing pyrazole ring followed by conversion to the nitrile, or by employing more complex starting materials.[1][3]
However, the true ascendancy of pyrazole-4-carbonitriles began with the advent of more sophisticated and efficient synthetic strategies, particularly the rise of multi-component reactions (MCRs).
The Multi-Component Revolution: Efficiency, Atom Economy, and Green Chemistry
The synthesis of pyrazole-4-carbonitriles is now dominated by one-pot, three-component reactions (3-MCRs).[6] This strategic shift is rooted in the principles of efficiency and green chemistry, which prioritize minimizing steps, reducing waste, and improving atom economy. The most prevalent 3-MCR for this scaffold brings together three simple, readily available building blocks: an aromatic aldehyde , malononitrile , and a hydrazine derivative .[6]
This approach has proven remarkably robust and versatile, allowing for the generation of a vast library of substituted pyrazole-4-carbonitriles. The causality for its widespread adoption is clear: it collapses a multi-step sequence into a single, efficient operation, often resulting in the product precipitating directly from the reaction mixture in high purity.[6]
The Core Mechanism: A Self-Validating Cascade
The success of the 3-MCR lies in a logical and predictable reaction cascade. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde and the active methylene group of malononitrile. This step forms a highly electrophilic arylidene malononitrile intermediate.
-
Michael Addition: The hydrazine, acting as a nucleophile, attacks the β-carbon of the activated double bond in the arylidene malononitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 5-aminopyrazole-4-carbonitrile ring system.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles
Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antidepressant properties.[4][5] Among the vast library of pyrazole derivatives, 5-aminopyrazole-4-carbonitriles stand out as particularly valuable intermediates and bioactive molecules in their own right. Their strategic importance lies in the densely functionalized core, featuring amino, cyano, and variable substituents, which provides multiple points for further chemical elaboration. This structural richness makes them ideal starting materials for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are themselves prevalent in numerous approved drugs and clinical candidates.[6][7]
The advent of multicomponent reactions (MCRs) has revolutionized the synthesis of such complex molecules.[1][2][3] MCRs, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, epitomize the principles of green chemistry and atom economy.[5][8] The three-component synthesis of 5-aminopyrazole-4-carbonitriles is a prime example of an efficient, one-pot procedure that has garnered significant attention for its operational simplicity and high yields.[4][8][9][10][11][12] This guide provides a detailed exploration of this versatile synthesis, from its underlying mechanism to practical, field-tested protocols and their applications in contemporary drug development.
Reaction Mechanism: A Symphony of Condensation, Addition, and Cyclization
The three-component synthesis of 5-aminopyrazole-4-carbonitriles typically involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative. The reaction proceeds through a cascade of well-established organic transformations, culminating in the formation of the stable pyrazole ring. The generally accepted mechanism unfolds as follows:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The active methylene group of malononitrile is deprotonated, and the resulting carbanion attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate (a Michael acceptor).
-
Michael Addition: The hydrazine derivative then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of the arylidenemalononitrile. This step forms a transient open-chain intermediate.
-
Intramolecular Cyclization and Tautomerization: The intermediate rapidly undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks one of the cyano groups. A subsequent tautomerization (proton shift) leads to the formation of the aromatic and thermodynamically stable 5-aminopyrazole-4-carbonitrile ring system.
Figure 1: Proposed reaction mechanism. A visual representation of the sequential steps in the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Experimental Protocols and Methodologies
The following section outlines a general, robust protocol for the synthesis of 5-aminopyrazole-4-carbonitriles. This protocol is adaptable and can be optimized based on the specific substrates and available catalysts.
Materials and Reagents
-
Aldehydes: A variety of aromatic and heteroaromatic aldehydes can be used. (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-nitrobenzaldehyde).
-
Malononitrile: A key C-C-N building block.
-
Hydrazine Derivatives: Phenylhydrazine is commonly used, but other substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole ring.
-
Catalyst: A wide range of catalysts have been reported, from simple bases like piperidine or potassium carbonate to more advanced systems like magnetic nanoparticles.[4][8][13] The choice of catalyst can significantly impact reaction time and yield.
-
Solvent: Ethanol, water, or a mixture of both are common green solvent choices.[10][12] Solvent-free (neat) conditions have also been successfully employed.[14]
General Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the hydrazine derivative (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5-10 mL of ethanol/water mixture) and the catalyst (e.g., 10-15 mol% of a base, or a specified loading for a heterogeneous catalyst).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) for the required time (typically 15 minutes to a few hours).[4][12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., n-hexane/ethyl acetate).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. If not, the mixture can be poured into cold water to induce precipitation. The crude product is then collected by filtration, washed with cold water or ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4][12]
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst is a critical parameter in this synthesis. The following table summarizes the performance of various catalytic systems reported in the literature, providing a valuable resource for selecting the optimal conditions for a specific application.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Potassium Phthalimide (PPI) | EtOH:H₂O | 50 | 10-45 min | 88-98 | [12] |
| LDH@PTRMS@DCMBA@CuI | EtOH:H₂O | 55 | 15-27 min | 85-93 | [4] |
| Fe₃O₄@SiO₂@Tannic acid | Neat (mechanochemical) | Room Temp | 5-10 min | 90-98 | [8] |
| Sodium Ascorbate | EtOH:H₂O | 50 | 15-60 min | 85-97 | [15] |
| Catalyst-free | EtOH or H₂O | Room Temp | 2-5 h | 80-95 | [10] |
| Calcined Mg-Fe Hydrotalcite | Water | Room Temp | 30-60 min | 85-95 | [11] |
Troubleshooting and Field-Proven Insights
-
Low Yields: If the yield is low, consider increasing the reaction temperature or switching to a more efficient catalyst. The purity of the starting materials, especially the aldehyde, is crucial; impurities can lead to side reactions.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the stirring is efficient, especially for heterogeneous catalysts. A slight excess of malononitrile or the hydrazine derivative can sometimes drive the reaction to completion.
-
Purification Challenges: If the product is difficult to purify, a column chromatography step might be necessary. However, for many derivatives, simple recrystallization is sufficient.
-
Catalyst Deactivation: For recyclable catalysts, ensure proper washing and drying procedures are followed between cycles to maintain catalytic activity.
Applications in Drug Development
The 5-aminopyrazole-4-carbonitrile scaffold is a versatile platform for the development of new therapeutic agents. The amino and cyano groups serve as handles for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.
-
Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity.[1][3] The 5-aminopyrazole core can be elaborated to synthesize inhibitors of various kinases, which are key targets in cancer therapy.
-
Antimicrobial Agents: The pyrazole ring is a common feature in antibacterial and antifungal compounds.[1][3] The synthesized 5-aminopyrazole-4-carbonitriles can be used as precursors for novel antimicrobial drugs.
-
Anti-inflammatory Drugs: The well-known anti-inflammatory drug Celebrex contains a pyrazole core.[4] This underscores the potential of 5-aminopyrazole derivatives as starting points for the development of new anti-inflammatory agents.
Figure 2: Drug discovery workflow. From synthesis to diverse biological applications of the 5-aminopyrazole-4-carbonitrile scaffold.
Conclusion: A Green and Versatile Synthetic Tool
The three-component synthesis of 5-aminopyrazole-4-carbonitriles is a powerful and efficient method for accessing a class of compounds with significant potential in drug discovery and development. Its adherence to the principles of green chemistry, operational simplicity, and the ability to generate molecular diversity make it an attractive tool for both academic research and industrial applications. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this elegant multicomponent reaction.
References
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (2019). Polycyclic Aromatic Compounds, 41(5), 931-975. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 755370. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). New Journal of Chemistry. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1545-1558. [Link]
-
Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2024). ResearchGate. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1545-1558. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]
-
Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). Molecular Diversity, 17(3), 459-469. [Link]
-
One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (2025). ResearchGate. [Link]
-
Synthesis of 5-Aminopyrazole-4-carbonitriles. (1989). Australian Journal of Chemistry, 42(5), 765-772. [Link]
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431. [Link]
-
ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. (2017). HETEROCYCLES, 94(2), 275-284. [Link]
-
Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile... (2017). ResearchGate. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1545-1558. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
-
Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. (2013). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). Molecules, 11(10), 807-818. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. (2022). RSC Advances, 12(3), 1545-1558. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 179-197. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2019). Beilstein Journal of Organic Chemistry, 15, 2346-2383. [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2025). ResearchGate. [Link]
-
The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. (2023). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). ResearchGate. [Link]
Sources
- 1. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 13. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application and Protocol for the NMR Structural Elucidation of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) characterization of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile. Designed for researchers in synthetic chemistry and drug development, this document outlines detailed protocols and the underlying scientific rationale for confirming the molecular structure of this novel pyrazole derivative.
Introduction: The Significance of Pyrazole Derivatives and the Need for Rigorous Characterization
Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical to its pharmacological profile. This compound, with its multiple functional groups—a primary amine, a propylamino substituent, and a nitrile group—presents a unique structural entity with potential for diverse chemical interactions and biological applications.
Accurate and unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide details a systematic approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular framework.
A notable feature of N-H pyrazoles is the potential for annular tautomerism, where the proton on the nitrogen can rapidly exchange between the N1 and N2 positions. This can lead to averaged signals in the NMR spectra.[1] The protocols outlined herein are designed to identify and interpret such dynamic phenomena.
Experimental Design and Workflow
The comprehensive characterization of this compound requires a multi-step NMR analysis. The workflow is designed to build upon the information gathered from each preceding experiment, leading to a complete and validated structural assignment.
Figure 1: A systematic workflow for the NMR characterization of this compound.
Protocols and Methodologies
Sample Preparation
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for this compound due to its excellent solubilizing properties for polar, hydrogen-bond-donating molecules. The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) serves as a convenient internal reference.[2]
Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
One-Dimensional NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment, providing information about the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveals adjacent proton relationships.
Protocol:
-
Acquire a standard ¹H NMR spectrum at 298 K.
-
Key parameters to consider are an adequate spectral width (e.g., 0-12 ppm), sufficient acquisition time (~2-3 seconds), and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm.
3.2.2. ¹³C{¹H} NMR and DEPT-135 Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=N and C-NH₂) are absent.
Protocol:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-170 ppm) is required.
-
Acquire a DEPT-135 spectrum using standard instrument parameters.
-
Reference the spectra to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
Two-Dimensional NMR Spectroscopy
3.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J couplings). Cross-peaks in the 2D spectrum connect coupled protons.
Protocol:
-
Run a standard gradient-enhanced COSY (gCOSY) experiment.
-
Process the 2D data and identify cross-peaks, which indicate through-bond proton-proton correlations. This is crucial for identifying the spin systems of the propyl chain.
3.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides unambiguous one-bond C-H connectivity.
Protocol:
-
Acquire a standard gradient-enhanced HSQC spectrum.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.
-
Each cross-peak in the resulting spectrum links a specific proton to its directly bonded carbon.
3.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most critical for determining the overall molecular structure. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This allows for the connection of different molecular fragments.[1]
Protocol:
-
Acquire a standard gradient-enhanced HMBC spectrum.
-
Set the long-range coupling constant (J(C,H)) to a typical value of 8-10 Hz to observe both ²J and ³J correlations.
-
The cross-peaks in the HMBC spectrum will connect protons to carbons over two or three bonds, enabling the assembly of the pyrazole core and its substituents.
Data Interpretation and Structural Elucidation
The following tables present hypothetical but representative NMR data for this compound, based on known chemical shifts for similar pyrazole derivatives.[3][4][5]
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Assignments
| Position | Atom | DEPT-135 | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| 1 | N-H | - | - | ~12.0 | br s | 1H |
| 2 | -NH₂ | - | - | ~6.5 | br s | 2H |
| 3 | C | - | ~150 | - | - | - |
| 4 | C | - | ~85 | - | - | - |
| 5 | C | - | ~155 | - | - | - |
| 6 | -CN | - | ~118 | - | - | - |
| 7 | -CH₂- | ▼ | ~25 | ~2.6 | t | 2H |
| 8 | -CH₂- | ▼ | ~30 | ~1.8 | p | 2H |
| 9 | -CH₂- | ▼ | ~40 | ~2.9 | t | 2H |
| 10 | -NH₂ | - | - | ~1.5 | br s | 2H |
Note: Chemical shifts are highly dependent on solvent and concentration. The broad singlets (br s) for NH and NH₂ protons are due to chemical exchange and quadrupole effects from the nitrogen atom.[1]
Elucidation through 2D NMR Correlations
The structural assignment is confirmed by piecing together the information from the 2D NMR spectra.
Figure 2: Key COSY and HMBC correlations for structural assignment.
Interpretation Steps:
-
Identify the Propyl Spin System: The COSY spectrum will show a clear correlation between the protons at δ ~2.9 ppm (H-9), δ ~1.8 ppm (H-8), and δ ~2.6 ppm (H-7), confirming the -CH₂-CH₂-CH₂- sequence.
-
Assign Carbons via HSQC: The HSQC spectrum will directly link these proton signals to their respective carbon signals (H-9 to C-9, H-8 to C-8, and H-7 to C-7).
-
Connect the Propyl Chain to the Pyrazole Ring: The HMBC spectrum is key here. A crucial correlation will be observed between the protons of the methylene group adjacent to the ring (H-7, δ ~2.6 ppm) and the pyrazole ring carbons C-3 (³J) and C-4 (²J). This unequivocally establishes the position of the aminopropyl substituent at C-3.
-
Confirm Substituent Positions: Further HMBC correlations would be expected. For instance, the 5-NH₂ protons (δ ~6.5 ppm) should show correlations to C-5 and C-4, confirming its position. The lack of a proton on the pyrazole ring simplifies the assignment, but also underscores the importance of the HMBC experiment for connecting the substituents to the correct positions on the heterocyclic core.
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. This systematic approach ensures the unambiguous assignment of all proton and carbon signals, confirms the connectivity of the molecular framework, and provides a high degree of confidence in the synthesized structure. This protocol serves as a template for the characterization of other novel and complex heterocyclic compounds in drug discovery and development.
References
-
Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Available at: [Link]
-
Al-Awsh, M. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(36), 22356-22368. Available at: [Link]
-
Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(2), 97-113. Available at: [Link]
-
Al-Awsh, M. A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 403-415. Available at: [Link]
-
Ahmad, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755875. Available at: [Link]
-
El-Remaily, M. A. A. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21175–21188. Available at: [Link]
-
Tsuchida, Y., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3350. Available at: [Link]
Sources
Analysis of Pyrazole Compounds by Mass Spectrometry: A Technical Guide to Method Development and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This comprehensive application note provides a detailed guide to the analysis of pyrazole-containing compounds using mass spectrometry (MS). Pyrazoles are a cornerstone of modern pharmaceuticals, agrochemicals, and material sciences, making their accurate identification and quantification essential for research, development, and quality control.[1][2][3] This guide offers a framework for method selection, from sample preparation to advanced data interpretation, focusing on the two primary hyphenated techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the underlying principles of ionization and fragmentation specific to the pyrazole scaffold and provide robust, step-by-step protocols for practical implementation.
Introduction: The Analytical Importance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry.[3][4] Its unique structural and electronic properties allow it to serve as a versatile building block for compounds targeting a wide range of biological pathways. Prominent examples include the anti-inflammatory drug Celecoxib, the insecticide Fipronil, and numerous other compounds in clinical development.[4][5][6]
The synthesis of pyrazole derivatives can often result in regioisomers with similar physicochemical properties, making their separation and characterization challenging.[1] Mass spectrometry, coupled with chromatographic separation, provides the requisite specificity and sensitivity for unambiguous identification and precise quantification of these compounds in complex matrices. This guide explains the causal relationships behind key methodological decisions to empower researchers to develop and validate robust analytical methods.
Strategic Decision-Making: Choosing the Right Analytical Approach
The first critical decision is selecting the appropriate chromatographic inlet for the mass spectrometer. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated primarily by the analyte's volatility and thermal stability.
Figure 1: Decision tree for selecting the appropriate chromatographic technique for pyrazole analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for volatile and semi-volatile pyrazole compounds that are stable at elevated temperatures.[1] It offers high chromatographic resolution, which is essential for separating closely related isomers.[1][7] The standard ionization technique in GC-MS is Electron Ionization (EI), which provides reproducible fragmentation patterns ideal for library matching and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the majority of modern pyrazole-based drugs and their metabolites, which are often larger, more polar, and thermally labile, LC-MS is the method of choice.[5][8][9] Reversed-phase chromatography is typically employed. Ionization is achieved using "soft" techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which usually generate intact protonated or deprotonated molecules, providing molecular weight information. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation for structural confirmation and highly selective quantification.
Understanding Pyrazole Fragmentation in Mass Spectrometry
The key to structural elucidation is understanding how the pyrazole ring and its substituents fragment upon ionization.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, pyrazoles undergo characteristic fragmentation. A comprehensive review of historical and recent studies reveals two predominant fragmentation processes for the core pyrazole structure[4][10]:
-
Expulsion of Hydrogen Cyanide (HCN): Loss of HCN can occur from the molecular ion ([M]•+) or the [M-H]+ ion.[4]
-
Loss of Dinitrogen (N₂): This pathway typically proceeds from the [M-H]+ ion.[4][10]
The relative abundance of these fragment ions is heavily influenced by the nature and position of substituents on the pyrazole ring.[10] For example, the presence of groups like nitro or acetyl can alter these primary pathways, making them secondary fragmentation steps or absent altogether.[4][10]
Figure 2: Generalized EI fragmentation pathways for the unsubstituted pyrazole ring.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In ESI, pyrazoles typically form protonated molecules, [M+H]+, in positive ion mode or deprotonated molecules, [M-H]-, in negative ion mode. These precursor ions have little intrinsic fragmentation. To obtain structural information, Collision-Induced Dissociation (CID) is applied in a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
The resulting product ion spectrum is highly specific to the compound's structure. For example, in the analysis of the drug Celecoxib, quantification is performed in negative ESI mode by monitoring the transition of the deprotonated molecule at m/z 380 to a specific, stable product ion at m/z 316.[8][11] This transition corresponds to the loss of the SO₂NH₂ group, which is a characteristic fragmentation for this class of sulfonamide-containing pyrazoles.
Protocols for Pyrazole Analysis
The following protocols provide a starting point for method development. They should be optimized for the specific analyte and matrix of interest.
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Celecoxib in Human Plasma
This protocol is adapted from validated methods for pharmacokinetic studies and demonstrates a common liquid-liquid extraction (LLE) procedure.[5]
Objective: To extract Celecoxib and an internal standard from plasma while removing proteins and other interferences.
Materials:
-
Human plasma samples
-
Celecoxib analytical standard
-
Celecoxib-d7 (or other suitable stable isotope-labeled internal standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Ammonium Acetate, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer, centrifuge, and solvent evaporator
Procedure:
-
Prepare Working Solutions:
-
Sample Aliquoting: Pipette 200 µL of the plasma sample (unknown, calibrator, or QC) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube.
-
Extraction:
-
Add 1 mL of MTBE to each tube.[5]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the protein pellet at the interface.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Methanol:1.0 mM Ammonium Acetate).[5] Vortex briefly to dissolve the analytes.
-
Analysis: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: General Purpose GC-MS Method for Volatile Pyrazole Isomers
This protocol is based on methodologies for analyzing industrial mixtures of pyrazole isomers.[1]
Objective: To achieve chromatographic separation and mass spectral identification of volatile pyrazole compounds.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
-
Volatile solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Dissolve the pyrazole sample in a volatile solvent like dichloromethane to a concentration of approximately 10-100 µg/mL.
-
GC Instrument Setup:
-
Injector: Split/splitless inlet, set to 250°C. Use a split ratio appropriate for the sample concentration (e.g., 50:1).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Instrument Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full Scan.
-
-
Injection & Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the data.
-
Identify peaks by comparing retention times and matching the acquired mass spectra against a reference library (e.g., NIST) and known fragmentation patterns.[12]
-
Quantitative Data and Method Parameters
Developing a robust quantitative method requires careful optimization of MS parameters. The table below summarizes typical parameters for the analysis of representative pyrazole compounds.
| Compound | Application | Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ | Reference |
| Celecoxib | Pharmaceutical | LC-MS/MS | ESI Negative | 380.0 | 316.0 | 7.0 ng/mL (in plasma) | [8] |
| Celecoxib-d7 (IS) | Internal Standard | LC-MS/MS | ESI Negative | 387.0 | 323.0 | N/A | [5] |
| Fipronil | Pesticide | FastGC-HRTOFMS | EI Positive | 437 (M•+) | 367, 351, 420 | 4 ppb (in tea leaf) | [12] |
| 3,4-Dimethylpyrazole | Nitrification Inhibitor | LC-MS/MS | ESI Positive | 97.4 | 56.2 | ~1 ng/g (in soil) | [13][14] |
LLOQ: Lower Limit of Quantitation; IS: Internal Standard
Conclusion and Best Practices
The successful mass spectrometric analysis of pyrazole compounds hinges on a logical, stepwise approach to method development. The initial choice between GC-MS and LC-MS, dictated by analyte properties, is paramount. For structural elucidation, a thorough understanding of the predictable fragmentation patterns of the pyrazole core is crucial, while for quantification, tandem MS techniques like Multiple Reaction Monitoring (MRM) provide unparalleled sensitivity and selectivity.
Best Practices for Trustworthy Results:
-
Internal Standards: Always use a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in extraction recovery and instrument response.[5][8][14]
-
Method Validation: For quantitative applications, especially in regulated environments, methods must be fully validated according to established guidelines, assessing parameters like linearity, accuracy, precision, recovery, and matrix effects.[5][9]
-
High-Resolution MS: When available, High-Resolution Mass Spectrometry (HRMS) offers significant advantages by providing accurate mass measurements, which can confirm elemental compositions of precursor and fragment ions, increasing confidence in identification.[12]
By combining the protocols and principles outlined in this guide, researchers can confidently develop and apply robust mass spectrometry methods to advance their work with this vital class of heterocyclic compounds.
References
- GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
- Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry.
- Quantification of Celecoxib in Human Plasma by LC-MS/MS. Benchchem.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines. PubMed, Journal of Mass Spectrometry.
- Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.
- Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS.
- Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry.
- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
- Product ion mass spectra of (a) celecoxib and (b) celecoxib-D7.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2).
- Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides.
- Mass spectrometric study of some pyrazoline derivatives.
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles.
- Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole deriv
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.
- Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. Cambridge Open Engage.
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. PubMed.
- Gas Chromatography–Mass Spectrometry and Pyrazoles.
- Ionization treatment of pyrazolo[4,3-c]pyrazole deriv
- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation.
- Mass Spectrometry - Fragmentation P
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of celecoxib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. jeol.com [jeol.com]
- 13. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Aminopyrazole Carbonitriles using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
Aminopyrazole carbonitriles represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. The precise and unambiguous confirmation of their molecular structure is a cornerstone of drug discovery and development, ensuring compound identity and purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the qualitative analysis of aminopyrazole carbonitriles. We delve into the theoretical underpinnings, present a detailed experimental protocol using the KBr pellet method, and offer an in-depth guide to spectral interpretation, enabling confident structural verification.
Introduction: The Significance of Aminopyrazole Carbonitriles
The pyrazole ring system is a privileged heterocyclic motif in pharmaceutical sciences, renowned for its diverse biological activities. When functionalized with both an amino (-NH₂) group and a carbonitrile (-C≡N) group, the resulting aminopyrazole carbonitrile scaffold becomes a versatile precursor for the synthesis of more complex molecules, including pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems.[1][2] These derivatives are actively being investigated for their potential as anti-inflammatory, antimicrobial, and antineoplastic agents.[2][3]
Given their importance, rigorous quality control and structural confirmation are paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups, making it an indispensable tool for confirming the presence of the key amine, nitrile, and pyrazole moieties.
Foundational Principles: Molecular Vibrations and IR Absorption
FTIR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in constant motion, undergoing stretching and bending vibrations at specific, quantized frequencies.[5] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational frequencies, causing a transition to a higher vibrational state.[6] An FTIR spectrometer measures this absorption of infrared radiation as a function of frequency (expressed as wavenumber, cm⁻¹).
For an aminopyrazole carbonitrile, the most informative vibrational modes are associated with its characteristic functional groups:
-
N-H Stretching (Amine Group): Primary amines (-NH₂) typically exhibit two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. The broadness of these peaks is often indicative of hydrogen bonding.[5]
-
C≡N Stretching (Nitrile Group): The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, intense absorption in a relatively clear region of the spectrum, typically between 2260 and 2220 cm⁻¹.[7] This peak is highly diagnostic for the presence of the carbonitrile functionality.
-
C=N and C=C Stretching (Pyrazole Ring): The aromatic pyrazole ring contains both C=N and C=C bonds, which produce a series of absorption bands in the 1650-1400 cm⁻¹ region. These peaks confirm the presence of the core heterocyclic structure.[8]
-
N-H Bending (Amine Group): The scissoring motion of the -NH₂ group results in a medium to strong band typically found around 1650-1580 cm⁻¹.
Experimental Protocol: Analysis via the KBr Pellet Method
This protocol details the most common method for analyzing solid organic samples like aminopyrazole carbonitriles. The potassium bromide (KBr) pellet technique involves intimately mixing the sample with dry KBr powder and pressing the mixture into a thin, transparent disc. KBr is used because it is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly prepared.
Materials and Equipment
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Aminopyrazole carbonitrile sample (solid, finely powdered)
Step-by-Step Methodology
Step 1: Sample and KBr Preparation (The Causality of Purity and Homogeneity)
-
Action: Gently heat the KBr powder in an oven at ~110°C for at least 2-4 hours before use and store it in a desiccator.
-
Rationale: KBr is hygroscopic. Absorbed water introduces a strong, broad O-H stretching band (~3450 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure important sample peaks, particularly the N-H stretching region.
-
Action: Weigh approximately 1-2 mg of the aminopyrazole carbonitrile sample and 100-200 mg of the dried KBr.
-
Rationale: This sample-to-matrix ratio (approx. 1:100) ensures that the sample is sufficiently diluted to allow infrared light to pass through (avoiding total absorption) while still being concentrated enough to produce a strong signal.
Step 2: Grinding and Mixing (Achieving an Optically Clear Matrix)
-
Action: Place the KBr and sample into a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture.
-
Rationale: Thorough grinding is critical. It reduces the particle size of the sample to below the wavelength of the incident IR radiation, which significantly minimizes light scattering (the Christiansen effect) and results in a flat, stable baseline.[9] A non-homogenous mixture will result in a sloping baseline and distorted peak shapes.
Step 3: Pellet Formation (Creating the Transparent Disc)
-
Action: Carefully transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Action: Apply pressure (typically 7-10 tons or ~8,000-10,000 psi) for 1-2 minutes.
-
Action: Gently release the pressure and carefully disassemble the die to retrieve the pellet.
-
Rationale: The high pressure causes the KBr to flow and fuse, creating a solid, transparent disc that encases the sample particles. A successful pellet should be translucent or nearly transparent, not opaque or cloudy.
Step 4: Data Acquisition (The Self-Validating System)
-
Action: Place the blank KBr pellet holder (or an empty sample compartment) in the FTIR spectrometer and run a background scan.
-
Rationale: This is a critical self-validating step. The background spectrum records the signals from atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself.[9]
-
Action: Place the aminopyrazole carbonitrile KBr pellet into the sample holder.
-
Action: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses of organic compounds.
Workflow Diagram
Caption: Experimental workflow for FTIR analysis.
Data Analysis and Interpretation
A representative FTIR spectrum of an aminopyrazole carbonitrile derivative will display several key absorption bands. The precise position and intensity of these bands can provide structural confirmation.
Characteristic Absorption Frequencies
The following table summarizes the expected vibrational frequencies for key functional groups in aminopyrazole carbonitriles, compiled from various sources.[7][10][11][12]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3460 - 3300 | Primary Amine (-NH₂) | Asymmetric Stretch | Medium | Often appears as a doublet with the symmetric stretch. |
| 3350 - 3150 | Primary Amine (-NH₂) | Symmetric Stretch | Medium | Position and broadness influenced by hydrogen bonding. |
| ~3180 | Pyrazole N-H | N-H Stretch | Medium, Broad | Present in N-unsubstituted pyrazoles. |
| 2230 - 2205 | Nitrile (-C≡N) | C≡N Stretch | Strong, Sharp | A highly diagnostic, reliable peak.[11] |
| 1650 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium-Strong | Can sometimes overlap with C=N stretching peaks. |
| 1640 - 1560 | Pyrazole Ring | C=N Stretch | Medium-Strong | Confirms the heterocyclic ring structure.[10] |
| 1590 - 1440 | Pyrazole Ring | C=C Stretch | Medium-Strong | Part of the "fingerprint region" characteristic of the ring. |
| 1300 - 1100 | Pyrazole Ring | C-N Stretch | Medium | Contributes to the fingerprint region.[8] |
Interpreting a Sample Spectrum
-
High-Frequency Region (4000-2500 cm⁻¹): Look first for the N-H stretching bands of the primary amine between 3500 and 3200 cm⁻¹. The presence of a doublet in this area is strong evidence for the -NH₂ group. A broader band around 3180 cm⁻¹ may indicate the N-H of the pyrazole ring itself.[11]
-
Nitrile Region (2300-2200 cm⁻¹): Scan for the sharp, strong C≡N stretching peak. Its presence is a definitive marker for the carbonitrile functionality.[10]
-
Double-Bond Region (1700-1500 cm⁻¹): Identify the N-H bending vibration, often around 1650 cm⁻¹. This region will also contain multiple peaks from the C=N and C=C stretching of the pyrazole ring, confirming the core structure.
-
Fingerprint Region (<1500 cm⁻¹): This complex area contains numerous bending and stretching vibrations (including C-N stretches) that are unique to the overall molecular structure. While individual peak assignment can be difficult, the overall pattern is highly reproducible and serves as a "fingerprint" for the specific compound.[5]
Molecular Structure and Key Vibrational Modes
Caption: Key functional groups and their IR frequencies.
Summary and Conclusion
FTIR spectroscopy is a powerful and essential technique for the structural characterization of aminopyrazole carbonitriles. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. Confident identification of the compound is achieved by systematically analyzing the spectrum for the highly characteristic absorption bands of the primary amine (N-H stretch and bend), the nitrile (C≡N stretch), and the pyrazole ring (C=N and C=C stretches). This application note provides the foundational knowledge and practical steps necessary to integrate FTIR analysis as a reliable and efficient tool in the workflow of drug discovery and chemical synthesis.
References
- BenchChem. (2025). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. BenchChem.
- Nikpassand, M., Zare, K., Hassanzadeh, L., & Sedighi Pashaki, F. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(4), 2139-2152.
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...[Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...[Link]
-
Nikpassand, M., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: National Institutes of Health. [Link]
-
Request PDF. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 17(8), e0272750. [Link]
-
Request PDF. (n.d.). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]
-
Request PDF. (n.d.). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. ResearchGate. [Link]
-
PubChem. (n.d.). 6-amino-1,4-dihydro-3-methyl-4-(2-thienyl)pyrano[2,3-c]pyrazole-5-carbonitrile. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]
-
Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]
-
Prestopino, F., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]
-
ResearchGate. (n.d.). Vibrational Analysis of Selected Modes of Carbonitrile at the B3LYP/6-31+G(d, p) Level. [Link]
-
Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6079-6091. [Link]
-
Elnagdi, M. H., et al. (1984). Studies on 5-aminopyrazole derivatives synthesis of some new fused pyrazole derivatives. Monatshefte für Chemie, 115(4), 459-465. [Link]
-
ResearchGate. (n.d.). Vibrational Analysis of Selected Modes of Carbonitrile at the B3LYP/6-31+G(d, p) Level. [Link]
-
Shaik, A. B., & Bhandari, S. (2018). Synthesis, Characterization and Biological Evaluation of Pyrazolyl Aminopyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(10), 4275-4281. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2026). Molecular Vibrations. [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]
-
Yuni, L. M. S., & Ugi, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-143. [Link]
Sources
- 1. Studies on 5-aminopyrazole derivatives synthesis of some new fused pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 2. pharmahealthsciences.net [pharmahealthsciences.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. instanano.com [instanano.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Application Notes and Protocols for the use of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile in Kinase Assays
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[2] The pyrazole ring is a key heterocyclic motif that has been identified as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties.[2][3] This scaffold is a core component of numerous FDA-approved kinase inhibitors, highlighting its importance in the development of targeted therapies.[2]
5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is a member of this important class of compounds. Its structure, featuring a substituted pyrazole core, suggests its potential as a modulator of kinase activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in various kinase assay formats to investigate its inhibitory potential and characterize its mechanism of action.
Understanding the Landscape of Kinase Assays
The selection of an appropriate kinase assay is critical for obtaining reliable and meaningful data. A variety of assay formats are available, each with its own advantages and limitations.[4] The primary goal of these assays is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate (peptide, protein, or other molecule).[5] The effect of an inhibitor, such as this compound, is then quantified by the degree to which it reduces this activity.
Commonly employed kinase assay methodologies include:
-
Radiometric Assays: The traditional "gold standard," these assays use radioactively labeled ATP (e.g., ³²P-ATP) to directly measure the incorporation of phosphate into a substrate.[6]
-
Fluorescence-Based Assays: These methods utilize fluorescent probes to detect either the consumption of ATP or the generation of the phosphorylated product.[6] Key examples include:
-
Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as an antibody that recognizes the phosphorylated substrate.[7][8][9][10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the transfer of energy between a donor and an acceptor fluorophore that are brought into proximity, for instance, through an antibody binding to a phosphorylated substrate.[11][12][13][14][15]
-
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining after the kinase reaction or the amount of ADP produced. A widely used example is the ADP-Glo™ Kinase Assay , which quantifies the amount of ADP generated in the kinase reaction through a coupled luciferase-luciferin reaction.[16][17][18][19][20]
The choice of assay will depend on factors such as the specific kinase and substrate, the required throughput, and the available instrumentation. For initial screening and inhibitor characterization, luminescence-based assays like ADP-Glo™ offer a robust, sensitive, and universal platform.
Hypothetical Signaling Pathway for Investigation
To illustrate the application of this compound, we can consider a hypothetical signaling pathway where a specific kinase, "Kinase X," is a key upstream regulator of a cancer-related pathway.
Caption: Hypothetical signaling pathway where Kinase X is inhibited by this compound.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol describes the use of the ADP-Glo™ Kinase Assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a hypothetical "Kinase X."
Principle of the Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[16] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[17][19]
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
-
This compound (Test Compound)
-
Kinase X (Enzyme)
-
Substrate for Kinase X (e.g., a specific peptide)
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate-reading luminometer
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the IC₅₀ curve (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, ATP, and the substrate at their optimal concentrations.
-
Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells of the microplate.
-
Add the Kinase X enzyme to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Following the kinase reaction incubation, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to all wells to convert the ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the "no enzyme" control background from all data points.
-
The 100% activity control is the DMSO vehicle control.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_DMSO))
-
-
Generate IC₅₀ Curve:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
| Parameter | Example Value |
| Kinase X Concentration | 1-5 ng/µL |
| Substrate Concentration | 0.2 µg/µL or 50 µM |
| ATP Concentration | 10-50 µM |
| Compound Concentration Range | 0.1 nM to 100 µM |
| Incubation Time (Kinase Rxn) | 60 minutes |
| Incubation Temperature | 30°C |
Trustworthiness and Self-Validation
To ensure the integrity of the experimental results, the following controls should be included in every assay plate:
-
No Enzyme Control: Measures the background signal in the absence of kinase activity.
-
Vehicle Control (DMSO): Represents 100% kinase activity (0% inhibition).
-
Positive Control Inhibitor: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor greater than 0.5 indicates a robust and reliable assay.
Conclusion and Future Directions
These application notes provide a framework for the initial characterization of this compound as a potential kinase inhibitor. The pyrazole scaffold is a well-established pharmacophore in kinase drug discovery, and this compound represents a promising starting point for further investigation.[21][22][23]
Following the determination of an IC₅₀ value, further studies can be conducted to elucidate the compound's mechanism of action (e.g., ATP-competitive or allosteric), its selectivity against a panel of other kinases, and its activity in cell-based assays. The protocols and principles outlined here provide a solid foundation for advancing our understanding of the therapeutic potential of this and other novel pyrazole-based compounds.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2012). NIH. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). MDPI. [Link]
-
Technologies to Study Kinases. (n.d.). East Port Praha. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. (n.d.). Interchim – Blog. [Link]
-
Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]
-
FRET and TR-FRET Assays. (n.d.). ICE Bioscience. [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (2018). PubMed. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport.org. [Link]
-
Time-resolved fluorescence energy transfer. (n.d.). Wikipedia. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC - NIH. [Link]
-
Fluorescence detection techniques for protein kinase assay. (2011). ResearchGate. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2020). PMC - NIH. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2020). The Royal Society of Chemistry. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
5-Amino-1H-pyrazole-3-carbonitrile. (n.d.). PubChem. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2006). MDPI. [Link]
-
This compound, 95% Purity, C7H11N5, 1 gram. (n.d.). Struchem. [Link]
-
5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. (2011). PMC - NIH. [Link]
-
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. (n.d.). Pharmaffiliates. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dcreport.org [dcreport.org]
- 15. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 16. ADP-Glo™ Kinase Assay [promega.com]
- 17. promega.com [promega.com]
- 18. eastport.cz [eastport.cz]
- 19. bmglabtech.com [bmglabtech.com]
- 20. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the antimicrobial screening of novel pyrazole derivatives. The protocols herein are designed to ensure scientific integrity, reproducibility, and a thorough evaluation of the antimicrobial potential and cytotoxic effects of these compounds.
Introduction: The Promise of Pyrazole Derivatives in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] Their versatile chemical structure allows for diverse substitutions, enabling the fine-tuning of their therapeutic properties.[4][5]
This guide provides a systematic approach to screen pyrazole derivatives, starting from initial qualitative assessments to quantitative determination of their inhibitory and cidal concentrations, and concluding with an essential evaluation of their safety profile through cytotoxicity assays. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and comparability.[6][7][8]
Preliminary Considerations for Pyrazole Derivatives
Solubility and Stock Solution Preparation
A critical first step in screening synthetic compounds is ensuring their solubility in a manner compatible with microbiological assays. Many pyrazole derivatives exhibit poor water solubility.[9]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of pyrazole derivatives.[10] Other potential solvents include ethanol, methanol, and acetone.[9][11]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh the pyrazole derivative.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality: Using a high-concentration stock allows for minimal solvent carryover into the final assay, reducing the risk of solvent-induced toxicity to the microorganisms. It is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on microbial growth.
Potential for Assay Interference
Some pyrazole derivatives can be colored, which may interfere with colorimetric or turbidimetric readouts.
-
Visual Inspection: During preliminary assays, visually inspect for any color change in the medium that is not attributable to microbial growth or indicator dyes.
-
Blank Measurements: Always include wells with the compound in the broth medium without microorganisms to serve as a blank for spectrophotometric readings.
Tier 1: Primary Screening using Agar Disk Diffusion
The agar disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[12][13]
Principle
A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[14]
Experimental Protocol
-
Microorganism Preparation:
-
From a fresh culture (18-24 hours old), pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar (MHA) plate uniformly in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the inoculated MHA plate.
-
Pipette a specific volume (e.g., 10 µL) of the pyrazole derivative stock solution onto each disk.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: A disk with a known antibiotic (e.g., ciprofloxacin, vancomycin).
-
Negative Control: A disk with the solvent used to dissolve the pyrazole derivative (e.g., DMSO).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition in millimeters (mm).
-
Interpretation
A larger zone of inhibition generally indicates greater antimicrobial activity. However, this method is qualitative and influenced by factors such as the compound's diffusion rate and solubility.[15]
Tier 2: Quantitative Analysis - Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Principle
A standardized suspension of the test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate.[15]
Experimental Workflow
Caption: Workflow for MIC Determination.
Detailed Protocol
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the pyrazole derivative solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (wells 1-12). The final volume in each well will be 100 µL.
-
Include a sterility control (well with MHB only) and a solvent control (wells with the highest concentration of the solvent used).
-
Seal the plate and incubate at 37°C for 16-20 hours.[10]
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (turbidity).
-
A reading mirror or a microplate reader can be used for more accurate determination.
-
| Well | Compound Concentration | Observation (Example) | Interpretation |
| 1 | 128 µg/mL | Clear | No Growth |
| 2 | 64 µg/mL | Clear | No Growth |
| 3 | 32 µg/mL | Clear | No Growth (MIC) |
| 4 | 16 µg/mL | Turbid | Growth |
| 5 | 8 µg/mL | Turbid | Growth |
| ... | ... | ... | ... |
| 12 | 0 µg/mL (Growth Control) | Turbid | Growth |
Tier 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[16][18] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) agents.
Principle
Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The number of surviving bacteria is then determined.[16]
Experimental Protocol
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Interpretation
-
Bactericidal: If the MBC is no more than four times the MIC.
-
Bacteriostatic: If the MBC is more than four times the MIC.[19]
Quality Control: Ensuring the Validity of Your Results
The use of standard quality control (QC) strains is essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[20]
-
Recommended QC Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
Procedure: Perform the MIC assay with the QC strains alongside the pyrazole derivatives. The resulting MIC values should fall within the established acceptable ranges for the specific QC strain and control antibiotic.
Evaluating Safety: In Vitro Cytotoxicity Testing
It is crucial to assess the potential toxicity of novel antimicrobial compounds to mammalian cells to determine their therapeutic window.[20][21] The MTT assay is a common colorimetric method to evaluate cell viability.[10][22]
Principle
The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[21]
Cytotoxicity Testing Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions.
-
Include untreated cells (negative control) and medium only (blank).
-
Incubate for 24, 48, or 72 hours.[21]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Investigating the Mechanism of Action
Understanding how a pyrazole derivative exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Several mechanisms have been proposed for pyrazole derivatives.
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial drugs.[24][25][26][27] Pyrazole derivatives have been identified as potent inhibitors of DNA gyrase.[19][28] Further investigation into this mechanism can be performed using in vitro DNA gyrase inhibition assays.
Cell Wall Disruption
Some pyrazole derivatives have been shown to disrupt the bacterial cell wall, leading to cell lysis.[19] This can be investigated using techniques such as transmission electron microscopy (TEM) to observe morphological changes in treated bacteria or by using assays that measure the leakage of intracellular components.
Caption: Potential Mechanisms of Action.
Conclusion
This comprehensive guide provides a robust framework for the antimicrobial screening of pyrazole derivatives. By following these detailed protocols, researchers can obtain reliable and reproducible data on the efficacy and safety of their novel compounds. A systematic approach, from initial screening to mechanistic studies, is paramount in the quest to develop new and effective antimicrobial agents to combat the growing challenge of drug resistance.
References
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). National Center for Biotechnology Information. [Link]
-
Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. American Chemical Society. [Link]
-
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. ACS Publications. [Link]
-
Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. National Center for Biotechnology Information. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. National Center for Biotechnology Information. [Link]
-
In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]
-
(PDF) Antibacterial Pyrazoles: Tackling Resistant Bacteria. ResearchGate. [Link]
-
Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. ResearchGate. [Link]
-
MIC and MBC Testing: Developing Next-Generation Antibiotics. Microbe Investigations. [Link]
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. National Center for Biotechnology Information. [Link]
-
EUCAST. ESCMID. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Center for Biotechnology Information. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical Microbiology and Infection. [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
-
EUCAST: EUCAST - Home. EUCAST. [Link]
-
Guidance Documents. EUCAST. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESCMID: EUCAST [escmid.org]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 14. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. emerypharma.com [emerypharma.com]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. kosheeka.com [kosheeka.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
Application Note & Protocol: Evaluating the Cytotoxicity of 5-Aminopyrazole Compounds in Cell-Based Assays
Introduction: The Therapeutic Potential and Toxicological Screening of 5-Aminopyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, with 5-aminopyrazole derivatives, in particular, demonstrating a wide spectrum of biological activities. These compounds are key starting materials for synthesizing numerous bioactive molecules and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] Specifically, they have been investigated as potent inhibitors of various kinases, such as p38 MAPK and Bruton's tyrosine kinase (BTK), which are implicated in cancer and inflammatory diseases.[1][3][4] Given their therapeutic potential, a thorough evaluation of their cytotoxic effects is a critical step in the drug discovery and development process to identify compounds with a favorable therapeutic index.[5]
This application note provides a comprehensive guide to assessing the cytotoxicity of 5-aminopyrazole compounds using common cell-based assays. We will delve into the principles of key assays, offer detailed, step-by-step protocols, and provide insights into data analysis and troubleshooting to ensure reliable and reproducible results.
Choosing the Right Cytotoxicity Assay: A Matter of Mechanism
Cell viability is a measure of the overall health of a cell population.[6] Cytotoxicity assays are designed to quantify the adverse effects of a test compound on cell health, which can manifest as cell death (necrosis or apoptosis), inhibition of cell proliferation, or loss of metabolic function.[7][8] The choice of assay depends on the anticipated mechanism of action of the compound and the specific question being addressed. For initial screening of 5-aminopyrazole compounds, assays that measure metabolic activity or membrane integrity are robust, high-throughput, and cost-effective.
Here, we will focus on three widely used assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures cellular metabolic activity.[9][10][11]
-
Lactate Dehydrogenase (LDH) Release Assay: A colorimetric assay that quantifies plasma membrane damage.[12]
-
Caspase-Glo® 3/7 Assay: A luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14][15]
The following diagram illustrates the decision-making process for selecting an appropriate cytotoxicity assay:
Caption: Principle of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cells cultured in a 96-well plate format.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic target of the 5-aminopyrazole compounds)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
5-aminopyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [11]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment. [9] Day 2: Compound Treatment
-
Prepare serial dilutions of the 5-aminopyrazole compounds in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced cytotoxicity. [16]2. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3-5: MTT Assay and Data Acquisition
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well. [17]4. Incubate the plate for 2-4 hours at 37°C, protected from light. [17]5. After incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [18]7. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [18]8. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [18]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Dose-Response Curve: Plot the percent viability against the log concentration of the 5-aminopyrazole compound.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This can be calculated using non-linear regression analysis in a suitable software package. A lower IC₅₀ value indicates higher cytotoxicity. [19] Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) |
| 5-AP-1 | 15.2 |
| 5-AP-2 | 45.8 |
| 5-AP-3 | > 100 |
| Doxorubicin (Control) | 0.8 |
Part 2: The LDH Release Assay for Membrane Integrity
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. [12][20]The LDH assay measures the amount of LDH released from damaged cells by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Protocol: LDH Cytotoxicity Assay
This protocol follows a similar initial setup to the MTT assay.
Procedure:
-
Seed and treat cells with the 5-aminopyrazole compounds as described for the MTT assay (Day 1 and Day 2).
-
At the end of the treatment period, centrifuge the 96-well plate (if using suspension cells).
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. [21]7. Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis
-
Controls: Include a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (cells lysed with a lysis buffer), and a background control (medium only).
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Part 3: The Caspase-Glo® 3/7 Assay for Apoptosis
Principle
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. [13][14]The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. [13]Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity. [13][22]
Protocol: Caspase-Glo® 3/7 Assay
Procedure:
-
Seed and treat cells as previously described.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. [15]4. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). [15]5. Mix the contents by shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the luminescence of the no-cell control from all other readings.
-
Fold Induction: Express the results as a fold increase in caspase activity compared to the untreated control.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. [16] | Use a multichannel pipette for consistency; Avoid using the outer wells of the plate or fill them with sterile PBS. [16] |
| Low absorbance/luminescence signal | Too few cells seeded; Insufficient incubation time with the assay reagent. [16] | Optimize cell seeding density; Increase incubation time within the recommended range. [16] |
| High background signal | Microbial contamination; Interference from phenol red in the medium. [16] | Visually inspect plates for contamination; Use phenol red-free medium during the assay incubation step. [16] |
| Compound precipitation | Poor solubility of the 5-aminopyrazole compound in the culture medium. | Check the solubility of the compound; Ensure the final DMSO concentration is low (<0.5%). [16] |
Conclusion
The selection of an appropriate cell-based assay is crucial for accurately determining the cytotoxic potential of novel 5-aminopyrazole compounds. The MTT, LDH, and Caspase-Glo® 3/7 assays provide complementary information on cell viability, membrane integrity, and apoptosis, respectively. By following these detailed protocols and troubleshooting guidelines, researchers can generate reliable and reproducible data to guide the selection of promising drug candidates for further development.
References
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
- Overview of Cell Viability and Cell Viability Assays. Cell Signaling Technology. [URL: https://www.cellsignal.com/pathways/overview-of-cell-viability-and-cell-viability-assays]
- A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. Benchchem. [URL: https://www.benchchem.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetechnologies.com/blog/mtt-assay-protocol]
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem. [URL: https://www.benchchem.com/blog/technical-support-center-troubleshooting-cell-viability-issues-in-cytotoxicity-assays/]
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627---caspase-glo-3d-assay.pdf]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
- Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Cell Viability Assays: An Overview. MolecularCloud. [URL: https://www.molecularcloud.org/news/cell-viability-assays-an-overview]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744237/]
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. [URL: https://www.mdpi.com/1422-0067/25/10/5303]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- LDH assay kit guide: Principles and applications. Abcam. [URL: https://www.abcam.
- Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2w8v8j/v1]
- A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. [URL: https://www.ant-bio.com/news/a-comprehensive-overview-of-the-major-categories-of-cell-viability-assays-106.html]
- An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10853106/]
- Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [URL: https://www.biooscientific.com/Portals/0/Manuals/3410-01-v12.3.pdf]
- Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/adc/cytotoxicity-assay-protocol.htm]
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178358/]
- Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133379/bin/Tox21_Caspase-3_7-CHO-K1_SLP_Version1.0.pdf]
- What is the principle of LDH assay?. AAT Bioquest. [URL: https://www.aatbio.
- Cytotoxicity assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-and-functional-analysis/cytotoxicity-assays]
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [URL: https://www.njbio.com/functional-assay.php]
- A) Some biologically active molecules containing 5‐aminopyrazole... ResearchGate. [URL: https://www.researchgate.
- Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7082875/]
- LDH cytotoxicity assay. Protocols.io. [URL: https://www.protocols.io/view/ldh-cytotoxicity-assay-n2bvge6enlx5/v1]
- Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec. [URL: https://www.miltenyibiotec.com/US-en/applications/drug-discovery/cell-viability-and-cytotoxicity-assays.html]
- How can I improve my cytotoxicity assays?. Reddit. [URL: https://www.reddit.com/r/labrats/comments/d6692l/how_can_i_improve_my_cytotoxicity_assays/]
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization%2C-and-Cytotoxicity-of-Hassan-Abdellattif/778e5812903333334e3576077717441113b2c270]
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/19/11/18815]
- What to Do If Cytotoxicity Test Results Are Positive. JJR Lab. [URL: https://www.jjrlab.com/news/what-to-do-if-cytotoxicity-test-results-are-positive]
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [URL: https://www.youtube.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4308915/]
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. njbio.com [njbio.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. promega.com [promega.com]
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Strategic Functionalization of the Aminopropyl Side Chain of Pyrazoles
Introduction: The Pyrazole Scaffold and the Strategic Importance of the Aminopropyl Side Chain
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous clinically approved drugs, including the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[1][2][3] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions. A key vector for molecular diversification and the fine-tuning of pharmacological activity is the strategic functionalization of side chains attached to the pyrazole core.
Among these, the aminopropyl side chain presents a particularly valuable synthetic handle. The terminal primary amine is a versatile nucleophile, readily participating in a wide array of chemical transformations. This allows for the systematic introduction of diverse functional groups, enabling researchers to modulate properties such as solubility, lipophilicity, and target-binding affinity. This guide provides a detailed exploration of the principal methodologies for functionalizing the aminopropyl side chain of pyrazoles, offering both mechanistic insights and field-proven, step-by-step protocols.
Core Functionalization Strategies: A Workflow Overview
The primary amine of the aminopropyl pyrazole serves as a launchpad for several high-yield, robust chemical transformations. The choice of strategy depends on the desired final functionality and the overall synthetic plan. The most common and effective pathways include amide bond formation, reductive amination, N-alkylation, and sulfonamide synthesis.
Caption: General workflow for functionalizing aminopropyl pyrazoles.
Protocol I: Amide Bond Formation via Amine Acylation
The formation of an amide bond is one of the most reliable and widely used reactions in drug discovery. This transformation connects the aminopropyl side chain to a carboxylic acid, introducing a stable and synthetically versatile linkage.
Scientific Principle and Mechanistic Insight
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, which is incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated". This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC or an active ester with HATU).[4] The nucleophilic amine then attacks the carbonyl carbon of this activated intermediate, displacing the leaving group and forming the stable amide bond.
Sources
Introduction: Bridging Privileged Scaffolds with Bioorthogonal Ligation
An In-Depth Guide to the Application of 5-Aminopyrazole Derivatives in Click Chemistry
In the landscape of modern chemical biology and drug discovery, the convergence of two powerful technologies—privileged scaffolds and click chemistry—has opened new frontiers for creating highly specific and functional molecular tools. The 5-aminopyrazole core represents one such "privileged scaffold," a versatile heterocyclic template renowned for its presence in a multitude of compounds with significant biological and medicinal properties.[1][2][3][4] These derivatives have been extensively explored as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[4]
Concurrently, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its bioorthogonal counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized how scientists conjugate molecules.[5][6] This suite of reactions offers high efficiency, specificity, and biocompatibility, allowing for the precise ligation of molecules in complex biological environments.[7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 5-aminopyrazole derivatives in the context of click chemistry. We will explore the synthesis of "clickable" pyrazoles, their application in bioconjugation and imaging, and their role in advanced "click-to-release" systems, thereby providing a roadmap for innovation at the interface of medicinal chemistry and bioorthogonal ligation.
The 5-Aminopyrazole: A Chemically Versatile Hub
The utility of the 5-aminopyrazole scaffold stems from its unique electronic and structural features. It is a polyfunctional compound with three primary nucleophilic sites: the amino group at C5, the nitrogen at N1, and the carbon at C4, with a reactivity order of 5-NH₂ > 1-NH > 4-CH.[9][10] This inherent reactivity provides multiple handles for chemical modification, making it an ideal platform for installing click chemistry functionalities.
Foundational Synthesis of the 5-Aminopyrazole Core
A robust and versatile method for synthesizing the core 5-aminopyrazole structure involves the condensation of β-ketonitriles with hydrazines.[1][2] The reaction proceeds through a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired 5-aminopyrazole. This foundational synthesis is critical for producing the starting materials needed for downstream click chemistry applications.
Caption: General synthesis of 5-aminopyrazoles from β-ketonitriles.
Engineering "Clickable" 5-Aminopyrazole Derivatives
To harness the power of click chemistry, the 5-aminopyrazole scaffold must be functionalized with either an azide or an alkyne group. The scaffold's multiple nucleophilic sites offer several strategic possibilities for introducing these handles.
Synthetic Strategies for Functionalization
The most common approaches involve acylating the 5-amino group or alkylating the N1 position. These reactions provide a covalent linker to which the desired click handle can be attached.
-
Azide Installation: An azido-linker, such as azidoacetic acid, can be coupled to the 5-amino group using standard peptide coupling reagents (e.g., EDC, HOBt). Alternatively, a precursor alcohol can be converted to an azide via a mesylate or tosylate intermediate followed by substitution with sodium azide.
-
Alkyne Installation: For CuAAC, a terminal alkyne can be introduced by reacting the 5-amino group with propargyl bromide or by coupling with propiolic acid. For SPAAC, a more complex strained alkyne, such as dibenzocyclooctyne (DBCO), functionalized with a carboxylic acid or an NHS ester, is required for conjugation.[11]
Caption: Workflow for installing azide and alkyne click handles.
Core Applications and Experimental Protocols
The fusion of 5-aminopyrazoles with click chemistry enables a wide range of applications, from static labeling of purified biomolecules to dynamic imaging in living systems.
Application 1: Fluorescent Labeling of Proteins via CuAAC
Many substituted pyrazole derivatives exhibit intrinsic fluorescent properties.[12] By functionalizing a fluorescent 5-aminopyrazole with an azide, it can be used as a reporter probe to label alkyne-modified biomolecules with high specificity.
Protocol 3.1: CuAAC Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing a p-ethynyl-L-phenylalanine residue with a custom-synthesized azido-5-aminopyrazole fluorescent probe.
-
Core Objective: To covalently attach a fluorescent pyrazole probe to a specific site on a target protein for visualization and quantification.
-
Causality: The Cu(I) catalyst selectively activates the terminal alkyne on the protein for [3+2] cycloaddition with the azide on the pyrazole probe, forming a stable triazole linkage.[13]
Materials:
-
Alkyne-modified protein: 1 mg/mL in PBS, pH 7.4
-
Azido-pyrazole probe: 10 mM stock in DMSO
-
Copper(II) Sulfate (CuSO₄): 100 mM stock in dH₂O
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 200 mM stock in dH₂O[13]
-
Sodium Ascorbate: 100 mM stock in dH₂O (must be prepared fresh)
-
PBS, pH 7.4
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA ligand. Vortex briefly. This solution forms a 1:2 Cu:ligand complex that enhances catalyst stability and biocompatibility.[13]
-
Set up the Reaction: In a separate 1.5 mL tube, add the following in order:
-
100 µL of 1 mg/mL alkyne-modified protein solution.
-
5 µL of 10 mM Azido-pyrazole probe (provides ~10-fold molar excess, adjust as needed).
-
3 µL of the CuSO₄/THPTA premix.
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate. Vortex gently to mix.
-
Scientist's Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. Its freshness is critical for reaction efficiency.
-
-
Incubation: Protect the reaction from light (if the probe is light-sensitive) and incubate at room temperature for 1 hour. For less reactive substrates, incubation can be extended or performed at 37°C.
-
Purification: Remove excess, unreacted probe and catalyst using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
Self-Validation & Quality Control:
-
Expected Outcome: Successful conjugation results in a fluorescently labeled protein.
-
Verification:
-
SDS-PAGE: Run the purified product on an SDS-PAGE gel. Visualize the gel under a UV transilluminator. A fluorescent band should appear at the molecular weight of the target protein.
-
Mass Spectrometry (LC-MS): Analyze the purified protein to confirm the mass shift corresponding to the addition of the pyrazole probe.
-
-
Troubleshooting:
-
Low Labeling Efficiency: Ensure the sodium ascorbate solution is fresh. Increase the concentration of the probe or extend the reaction time. Verify the presence of the alkyne modification on the protein.
-
Protein Precipitation: The organic solvent (DMSO) from the probe stock may cause precipitation. Ensure the final DMSO concentration is below 5% (v/v).
-
Application 2: Live-Cell Imaging via Strain-Promoted Click Chemistry (SPAAC)
SPAAC is the reaction of choice for bioconjugation in living systems because it obviates the need for a cytotoxic copper catalyst.[14][15] A DBCO-functionalized 5-aminopyrazole probe can be used to label cells that have been metabolically engineered to display azide groups on their surface glycans.
Protocol 3.2: SPAAC Labeling of Cell-Surface Glycans
This protocol details the labeling of live cells with a DBCO-pyrazole probe after metabolic incorporation of an azide-modified sugar, peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
Core Objective: To visualize the glycome of living cells by attaching a pyrazole-based fluorescent probe.
-
Causality: The high ring strain of the DBCO group drives the reaction with the azide-modified sugars on the cell surface, forming a stable triazole without any catalyst.[11][16]
Materials:
-
Adherent cells (e.g., HeLa) in a glass-bottom imaging dish.
-
Ac₄ManNAz: 25 mM stock in DMSO.
-
DBCO-functionalized 5-aminopyrazole probe: 1 mM stock in DMSO.
-
Complete cell culture medium.
-
PBS with calcium and magnesium (PBS+/+).
-
Paraformaldehyde (PFA): 4% in PBS for fixing (optional).
Procedure:
-
Metabolic Labeling:
-
Culture cells to ~70% confluency.
-
Replace the medium with fresh medium containing 25-50 µM Ac₄ManNAz.
-
Incubate for 48-72 hours to allow for metabolic incorporation of the azide sugar into cell-surface glycans.
-
-
Probe Labeling:
-
Wash the cells twice with warm PBS+/+ to remove unincorporated sugar.
-
Add the DBCO-pyrazole probe to fresh, serum-free medium at a final concentration of 10-25 µM.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Scientist's Note: Perform a control experiment with cells not treated with Ac₄ManNAz to verify that labeling is specific to the azide groups.
-
-
Wash and Image:
-
Wash the cells three times with warm PBS+/+ to remove the unbound probe.
-
Add fresh, complete medium or imaging buffer to the dish.
-
Image the cells immediately using fluorescence microscopy.
-
-
Fixing (Optional): If long-term storage is needed, cells can be fixed with 4% PFA for 15 minutes at room temperature after the final wash step.
Self-Validation & Quality Control:
-
Expected Outcome: Specific fluorescent signal on the cell surface, co-localizing with the plasma membrane.
-
Verification: The control cells (no Ac₄ManNAz) should show minimal background fluorescence. The signal should be sensitive to treatment with enzymes that cleave cell-surface glycans (e.g., PNGase F).
-
Troubleshooting:
-
High Background: Reduce probe concentration or incubation time. Ensure thorough washing.
-
Weak Signal: Increase metabolic labeling time or Ac₄ManNAz concentration. Increase probe concentration or labeling time.
-
Application 3: Advanced "Click-to-Release" Systems
A sophisticated application of click chemistry involves using the reaction as a trigger to release a payload. In certain systems, the reaction of a specifically designed precursor with an isonitrile results in the formation of a stable 4-aminopyrazole and the concomitant release of a therapeutic agent or reporter molecule.[17]
Caption: Mechanism of a "Click-to-Release" system forming a stable aminopyrazole.
This "click-to-release" strategy is at the forefront of targeted therapy, allowing for drug activation only at the site where the triggering molecule is present. The 5-aminopyrazole, in this context, is not the starting material but rather the inert, stable byproduct whose formation drives the release of the active payload.[17]
Characterization Data for Pyrazole Click Products
Confirming the successful formation of the triazole linkage is a critical step. A combination of spectroscopic techniques is typically employed.
| Technique | Key Indicator of Successful Click Reaction |
| ¹H NMR | Appearance of a new singlet peak in the δ 7.5-8.5 ppm region, corresponding to the triazole ring proton. |
| ¹³C NMR | Appearance of two new peaks in the δ 120-150 ppm region for the triazole ring carbons. |
| FT-IR | Disappearance of the characteristic azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹). |
| Mass Spec (HRMS) | The observed m/z value of the product matches the calculated molecular weight of the conjugated compound. |
Conclusion
The 5-aminopyrazole scaffold is a powerful and versatile platform in medicinal chemistry. By integrating it with the precision and biocompatibility of click chemistry, researchers can unlock a vast potential for developing next-generation molecular tools. The strategies and protocols outlined in this guide demonstrate how to create "clickable" pyrazole derivatives for robust applications in protein labeling, live-cell imaging, and triggered-release systems. As research continues, this synergy will undoubtedly lead to novel diagnostics, targeted therapeutics, and a deeper understanding of complex biological processes.
References
-
Al-Adiwish, M. A. S., Abubakr, S., & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][9] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52. (URL not available in search results)
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. [Link]
-
Li, J., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. [Link]
- Kumar, N., et al. (2024). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. ChemMedChem. (URL not available in search results)
-
Al-Adiwish, M. A. S., Abubakr, S., & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][1][2][9] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Science Publishing Group. [Link]
-
El-Damasy, A. K., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Naoe, Y., et al. (Year not specified). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]
-
Johnson, J. A., et al. (2014). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ACS Macro Letters. [Link]
-
Patil, S. B., & Tale, R. H. (Year not specified). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Susha, M. P., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. [Link]
-
Wu, H., & Chen, L. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
-
Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. ResearchGate. [Link]
-
Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Odessa University Chemical Journal. [Link]
-
Versteegen, R. M., et al. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ResearchGate. [Link]
-
Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Unattributed. (Year not specified). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Li, J., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
-
Kaur, J., Saxena, M., & Rishi, N. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Bioconjugate Chemistry. [Link]
-
Patterson, D. M., et al. (Year not specified). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. [Link]
-
Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]
-
Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chem. Soc. Rev., 39(4), 1290–1301. [Link]
-
Unattributed. (Year not specified). Strain-promoted azide–alkyne cycloaddition reactions between the... ResearchGate. [Link]
-
Di Vaira, M., et al. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Inorganics, 5(4), 78. [Link]
-
Li, J., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. [Link]
-
Unattributed. (Year not specified). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Golas, P. L., & Matyjaszewski, K. (2007). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Materials Science and Engineering: R: Reports, 5(4), 116-128. [Link]
-
Unattributed. (Year not specified). Click chemistry reagents. Chemie Brunschwig. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry. | Semantic Scholar [semanticscholar.org]
- 6. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization | Semantic Scholar [semanticscholar.org]
- 12. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
Welcome to the technical support center for the synthesis of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthetic route and improve your yield.
Synthesis Overview
The synthesis of 5-amino-3-(substituted)-1H-pyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry, often serving as a critical step in the development of pharmaceutical agents and other biologically active molecules.[1][2] The core structure is typically formed through the condensation of a hydrazine derivative with a β-ketonitrile or a related precursor.[3]
For the specific target molecule, this compound, a key challenge arises from the presence of a primary aliphatic amine in the "aminopropyl" side chain. This functional group can compete with the desired hydrazine reaction, potentially leading to side products and reduced yields. Therefore, a successful synthesis often necessitates a protecting group strategy.
Below is a generalized synthetic workflow that will be the basis for our troubleshooting guide.
Sources
Technical Support Center: Purification of Aminopyrazole Carbonitrile Isomers
Introduction: The Challenge of Isomer Separation
Welcome to the technical support center for the purification of aminopyrazole carbonitrile isomers. As researchers in medicinal chemistry and drug development, you are aware that aminopyrazole carbonitriles are invaluable synthons for a wide array of fused heterocyclic compounds, including pyrazolopyrimidines.[1][2] However, synthetic routes often yield mixtures of regioisomers, such as 3-amino vs. 5-amino pyrazoles, which can be notoriously difficult to separate due to their nearly identical physicochemical properties.[1][3] In some cases, these mixtures have been reported as inseparable by standard chromatographical means.[1]
This guide is structured to provide direct, actionable solutions to the common purification challenges you may encounter. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Logical Flow for Purification Strategy
Before diving into specific techniques, it's crucial to have a logical workflow. The choice of purification method depends on the physical state of your isomeric mixture and the scale of your reaction.
Caption: Decision tree for selecting an initial purification technique.
Troubleshooting Guide & FAQs
Section 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid materials on a large scale, provided a suitable solvent system can be identified.
Q1: My isomeric mixture is a solid. How do I select an appropriate recrystallization solvent?
A1: The ideal solvent is one in which the desired isomer has high solubility at an elevated temperature but low solubility at room or sub-ambient temperature, while the undesired isomer remains soluble at all temperatures.
-
The "Why": This differential solubility is the driving force for selective crystallization. The aminopyrazole carbonitrile structure features a polar nitrile group (-CN) and hydrogen-bonding amino (-NH2) and pyrazole (-NH) groups. Therefore, polar solvents are a good starting point.
-
Protocol:
-
Screening: Test the solubility of a small amount of your mixture (~10-20 mg) in various solvents (~0.5 mL) like ethanol, methanol, dioxane, acetone, water, and mixtures thereof (e.g., acetone/water, ethanol/water).[1][4][5]
-
Hot Dissolution: Heat the promising solvent-solute combinations to boiling. If the solid dissolves completely, it's a potential candidate.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. The ideal solvent will yield crystals of the desired product while leaving impurities in the mother liquor.
-
Common Solvents: Dioxane and ethanol have been successfully used for crystallizing aminopyrazole carbonitrile derivatives.[1][4]
-
Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
The "Why": The compound melts before it dissolves or precipitates from the supersaturated solution as a liquid phase instead of an ordered crystal lattice.
-
Troubleshooting Steps:
-
Lower the Temperature: Re-heat the solution until the oil dissolves completely. You may need to add slightly more solvent. Then, allow it to cool much more slowly. Insulate the flask to encourage slow cooling and gradual crystal growth.
-
Change Solvent System: Use a lower-boiling point solvent or a mixed solvent system. Adding a "non-solvent" (in which the compound is poorly soluble) dropwise to a solution of the compound in a "good" solvent at a slightly lower temperature can induce crystallization.
-
Scratch/Seed: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. Alternatively, add a tiny seed crystal of the pure compound if available.
-
Section 2: Column Chromatography
Column chromatography is the most versatile technique for separating isomers with different polarities.[6][7] The separation relies on the differential partitioning of components between a stationary phase and a mobile phase.[8]
Q3: My isomers are co-eluting or have very poor separation on a silica gel column. How can I improve the resolution?
A3: Poor resolution on silica gel (a polar stationary phase) indicates that your isomers have very similar polarities. Improving separation requires optimizing the mobile phase or changing the stationary phase.
-
The "Why": The primary interactions on silica gel are hydrogen bonding and dipole-dipole interactions. The amino and nitrile groups are key players. If the isomers present a similar "polar profile" to the silica, they will migrate at similar rates.
-
Troubleshooting Workflow:
Caption: Stepwise workflow for optimizing chromatographic separation.
-
Actionable Steps:
-
Optimize Mobile Phase:
-
Use a Shallow Gradient: Instead of a strong isocratic eluent, run a very shallow gradient (e.g., 20% to 40% Ethyl Acetate in Hexane over 20 column volumes). This can resolve compounds with close Rf values.
-
Add a Modifier: The basicity of the amino group can cause tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the mobile phase can improve peak shape and sometimes resolution. Conversely, a small amount of acetic acid can be used if acidic functionalities are present.
-
-
Change Stationary Phase:
-
Reverse-Phase (C18): Switch to a non-polar stationary phase like C18 silica. Here, the separation mechanism is based on hydrophobicity. The mobile phase will be polar (e.g., acetonitrile/water or methanol/water).[9] This fundamentally changes the selectivity and is highly effective for separating isomers with minor polarity differences.
-
-
Consider High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes and high pressure.[8] Both normal-phase and reverse-phase HPLC can be used for challenging isomer separations.[9][10]
-
Q4: I am using an acetonitrile/water mobile phase in HPLC and observing unexpected peaks. What could be the cause?
A4: If your mobile phase is at a high pH (e.g., using ammonium hydroxide) and you are analyzing compounds with primary or secondary amines, you may be observing on-column N-nitrosation.[10]
-
The "Why": Acetonitrile can remove the protective oxide layer from stainless steel components (like column frits), and in the presence of ammonia, this can catalyze the formation of nitroso derivatives of your amine-containing analytes.[10]
-
Solution: This is a known issue. If you suspect this is occurring, try alternative mobile phase modifiers or consider using a PEEK (non-metallic) HPLC system if available.
Section 3: Alternative & Advanced Strategies
Q5: Chromatography and crystallization have both failed to provide pure isomers. What other options do I have?
A5: When conventional methods fail, derivatization or advanced separation techniques may be necessary.
-
Derivatization:
-
The "Why": This strategy involves chemically modifying the isomeric mixture to create new compounds with significantly different physical properties, making them easier to separate. After separation, the protecting group can be removed to yield the pure isomers.
-
Example Strategy: The amino group is an excellent handle for derivatization. You could, for example, acylate the amino group. The resulting amides may have different crystalline properties or chromatographic behavior. After separation, the amide can be hydrolyzed back to the amine. This approach is common when isomers are particularly stubborn.[11]
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
The "Why": HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, eliminating irreversible adsorption and improving recovery. It has been successfully used to separate cis-trans isomers, which can be as challenging as regioisomers.[12] This technique is particularly useful for polar compounds that may interact too strongly with silica.
-
Summary of Purification Parameters
| Technique | Key Parameter to Vary | Principle of Separation | Best For... |
| Recrystallization | Solvent System (Polarity, Boiling Point) | Differential Solubility | Large-scale purification of solid, crystalline isomers. |
| Normal-Phase Chromatography (Silica) | Mobile Phase Polarity & Modifiers | Adsorption based on polarity (H-bonding, dipole). | Isomers with a noticeable difference in polarity. |
| Reverse-Phase Chromatography (C18) | Mobile Phase Polarity (Aqueous/Organic Ratio) | Partitioning based on hydrophobicity. | Separating isomers with very similar polarity but different hydrophobicity.[9] |
| Derivatization | Chemical Reaction at a Functional Group | Altering physical properties (e.g., polarity, crystallinity) of the isomers.[11] | Extremely difficult separations where other methods fail. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Slurry Preparation: Dry-load the crude isomeric mixture onto a small amount of silica gel. This is done by dissolving the mixture in a minimal amount of a volatile solvent (e.g., DCM or Ethyl Acetate), adding silica gel (2-3x the mass of the crude product), and concentrating the slurry to a fine, dry powder under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the initial mobile phase solvent (e.g., 10% Ethyl Acetate in Hexane). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.
-
Elution: Begin eluting with the mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[13]
-
Gradient (if needed): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., from 10% to 30% Ethyl Acetate). A slow, shallow gradient is key for separating close-running spots.
-
Analysis: Combine the fractions containing the pure, isolated isomer and remove the solvent under reduced pressure. Analyze the final product by NMR, LC-MS, and melting point to confirm purity and identity.
References
-
Al-Zaydi, K. M. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Al-Azmi, A. (n.d.). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science. [Link]
-
Kafkas, N. E. (2016). Separation techniques: Chromatography. JournalAgent. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]
-
Pachore, S., et al. (2024). A Review On Chromatographic Separation Techniques. International Journal of Pharmaceutical Sciences. [Link]
-
Aghapoor, K., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports. [Link]
-
van den Berkhof, F. W., et al. (1994). Detection and Separation of the Anthrapyrazole CI-941 and Its Metabolites in Serum and Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Applications. [Link]
-
Taylor, J. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal. [Link]
-
ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. [Link]
-
Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. [Link]
-
Suo, Y., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
-
Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology. [Link]
-
ResearchGate. (2014). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Detection and separation of the anthrapyrazole CI-941 and its metabolites in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Multicomponent Reactions for Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting multicomponent reactions (MCRs) in pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that MCRs, while elegant in concept, can present unique hurdles. This resource addresses specific issues in a question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole
Question: My three-component reaction between a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde is resulting in a very low yield of the target pyrazole. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis via MCRs are a frequent issue and can stem from several factors, from reaction kinetics to catalyst inefficiency.[1] Let's break down the potential culprits and solutions.
Underlying Causality: The formation of the pyrazole ring in this MCR typically proceeds through a series of equilibrium reactions, including condensation and cyclization. If any of these steps are slow or reversible under the reaction conditions, the overall yield will be poor. The key is to drive the reaction forward to completion.
Troubleshooting Protocol: Enhancing Reaction Efficiency
-
Increase Reaction Temperature: Many condensation reactions require heat to overcome the activation energy barrier.[1] Consider refluxing the reaction mixture. For thermally sensitive substrates, a moderate increase in temperature (e.g., from room temperature to 50-60 °C) can be beneficial. Microwave-assisted synthesis is another powerful technique to significantly reduce reaction times and improve yields.[2]
-
Optimize the Catalyst: The choice and concentration of the catalyst are critical.
-
Acid Catalysis: For reactions involving carbonyl compounds, a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃, Yb(PFO)₃) can accelerate the condensation steps.[3] Lewis acids, in particular, can activate the carbonyl group towards nucleophilic attack.
-
Base Catalysis: In some cases, a base catalyst (e.g., piperidine, triethylamine) may be required to facilitate deprotonation and subsequent cyclization.[4]
-
Catalyst Screening: It is advisable to screen a small panel of both acid and base catalysts to identify the most effective one for your specific substrate combination.
-
-
Solvent Selection: The solvent plays a crucial role in MCRs, influencing reactant solubility and reaction rates.
-
Polar Protic Solvents: Solvents like ethanol, methanol, and water are commonly used and can facilitate proton transfer steps.[5][6] Water, in particular, is often an excellent "green" solvent choice.[5][6][7]
-
Polar Aprotic Solvents: Solvents such as DMF, DMSO, or acetonitrile can also be effective, particularly if reactants have limited solubility in protic media.
-
Solvent-Free Conditions: In some instances, running the reaction neat (without a solvent) can lead to higher yields, especially with the application of heat or ball milling.[4]
-
-
Order of Reagent Addition: The sequence in which you add the reactants can influence the reaction pathway and minimize the formation of side products. Consider pre-forming an intermediate, such as the enamine from the 1,3-dicarbonyl and hydrazine, before adding the aldehyde.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction is producing a complex mixture of products, making the isolation of the desired pyrazole difficult. How can I improve the selectivity of the reaction?
Answer:
The formation of multiple products is a common pitfall in MCRs, often arising from competing reaction pathways and side reactions. Achieving high selectivity requires careful control over the reaction conditions.
Underlying Causality: In a multicomponent setup, various reactive species are present simultaneously. This can lead to undesired side reactions, such as self-condensation of the aldehyde, reaction of the hydrazine with the aldehyde before reacting with the dicarbonyl compound, or the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls.[8]
Troubleshooting Protocol: Enhancing Reaction Selectivity
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. While a 1:1:1 stoichiometry is often the starting point, slight excesses of one reactant (often the more volatile or less reactive one) can sometimes drive the reaction towards the desired product.
-
Temperature Control: Temperature can have a significant impact on selectivity.[9] Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and reduce the rate of side reactions. Conversely, for some systems, higher temperatures may be needed to overcome the activation barrier for the desired pathway.
-
Catalyst Choice: The nature of the catalyst can steer the reaction towards a specific pathway.
-
Regioselectivity: In the case of unsymmetrical 1,3-dicarbonyls, the choice of an acid or base catalyst can influence which carbonyl group reacts preferentially with the hydrazine, thus controlling the regioselectivity of the resulting pyrazole.[10]
-
Chemoselectivity: Certain catalysts may selectively promote one type of reaction over another. For example, a mild Lewis acid might activate an aldehyde for condensation without promoting unwanted side reactions.
-
-
In Situ Generation of Intermediates: A powerful strategy is to generate a key intermediate in situ before adding the final component. For example, allowing the 1,3-dicarbonyl and hydrazine to react first to form the pyrazolone intermediate before the addition of the aldehyde can prevent undesired reactions of the aldehyde.[4]
Data Presentation: Solvent Effects on Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Water | 80.1 | 85-95 | [5][6] |
| Ethanol | 24.6 | 70-85 | [5] |
| Acetonitrile | 37.5 | 65-80 | [5] |
| Dioxane | 2.2 | 40-60 | [5] |
| Tetrahydrofuran | 7.6 | 50-70 | [5] |
Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.
Issue 3: Difficulty with Product Isolation and Purification
Question: I am struggling to isolate my pyrazole product from the reaction mixture. It seems to be soluble in most common solvents, and chromatography is proving difficult. What strategies can I employ?
Answer:
Product isolation and purification can be a significant bottleneck, especially when dealing with highly functionalized and polar molecules like many pyrazole derivatives.
Underlying Causality: The physicochemical properties of your target pyrazole, such as its polarity and solubility, will dictate the most effective purification strategy. The presence of unreacted starting materials and byproducts with similar properties can further complicate the process.
Troubleshooting Protocol: Effective Product Isolation
-
Crystallization/Precipitation: This is often the most efficient method for obtaining pure product.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where your product has low solubility at a lower temperature but is soluble at a higher temperature.
-
Anti-Solvent Addition: If your product is soluble in one solvent, try adding an "anti-solvent" (a solvent in which it is insoluble) dropwise to induce precipitation.
-
pH Adjustment: If your pyrazole has acidic or basic functional groups, adjusting the pH of the aqueous workup can often lead to precipitation of the neutral compound.
-
-
Chromatography Optimization:
-
Column Chromatography: If crystallization fails, column chromatography is the next step. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation on silica gel.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.
-
-
Extraction: A well-designed aqueous workup can remove many impurities.
-
Acid/Base Washes: Use dilute acid (e.g., 1M HCl) to remove basic impurities and dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Brine Wash: A final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.
-
Visualizing the Process: A Generalized MCR Workflow
Below is a diagram illustrating a typical workflow for troubleshooting a multicomponent pyrazole synthesis.
Caption: A decision tree for troubleshooting multicomponent pyrazole synthesis.
Experimental Protocol: A General Procedure for a Three-Component Pyrazole Synthesis
This protocol provides a starting point for the synthesis of a pyrazole from a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), and the chosen solvent (5-10 mL).
-
Catalyst Addition: Add the selected catalyst (e.g., 10 mol% acetic acid or 5 mol% piperidine).
-
Aldehyde Addition: Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by crystallization, column chromatography, or a combination of both to obtain the pure pyrazole.
Visualizing the Mechanism: A Simplified Catalytic Cycle
The following diagram illustrates a simplified mechanism for an acid-catalyzed three-component pyrazole synthesis.
Caption: A simplified mechanism for acid-catalyzed pyrazole synthesis.
References
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-227. [Link]
-
Ali, H. M., Metwally, S. A., Althobaiti, I. O., Altaleb, H. A., & Naffea, Y. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28986-29003. [Link]
-
Nikpassand, M., & Fekri, L. Z. (2018). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds, 40(5), 1251-1293. [Link]
-
Gouda, M. A., Eldien, H. F., & Al-Dhfyan, A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Verma, R., & Kumar, S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(45), 31658-31681. [Link]
-
Dabiri, M., Tisseh, Z. N., & Bahramnejad, M. (2014). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 19(7), 9838-9851. [Link]
-
Gouda, M. A., Eldien, H. F., & Al-Dhfyan, A. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Chemical Research. [Link]
-
Mali, P. S., Kumar, A., & Singh, M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. ChemistrySelect, 6(30), 7583-7603. [Link]
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 28(13), 5086. [Link]
-
Semproni, J. M., Mako, T. L., & Mindiola, D. J. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(36), 15336-15341. [Link]
-
Anonyme. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
S. L. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Iannelli, P., Bua, A., & Carta, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2426-2432. [Link]
-
Wang, D., Zhu, J., & Li, Y. (2023). Recent advances in multicomponent synthesis of pyrazoles. Frontiers in Chemistry, 11. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Aminopyrazole-4-carbonitrile
Welcome to the technical support guide for the synthesis of 5-aminopyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Synthesis
5-Aminopyrazole-4-carbonitrile is a high-value building block in medicinal chemistry, serving as a precursor for a wide range of pharmaceuticals, including kinase inhibitors and other therapeutic agents.[1] The most prevalent synthetic routes involve the cyclocondensation of a hydrazine source with a three-carbon electrophile possessing two nitrile groups. While seemingly straightforward, these reactions are often plagued by side product formation, leading to reduced yields and complex purification challenges. This guide will address the most common issues in a practical, question-and-answer format.
The most reliable and widely used method involves the reaction of hydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile (EMMN).[2][3]
Core Reaction Pathway
The primary synthesis route from EMMN and hydrazine proceeds via a nucleophilic attack of hydrazine on the electron-deficient double bond of EMMN, followed by intramolecular cyclization and elimination of ethanol to yield the desired pyrazole ring.
Sources
Technical Support Center: Optimization of Catalysts for Pyrazole Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole derivatives. The formation of the pyrazole ring is a cornerstone reaction in medicinal chemistry, yet its efficiency is critically dependent on the selection and optimization of the right catalyst. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate the complexities of your experimental work and enhance the productivity of your research.
Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding the catalytic synthesis of pyrazoles.
Q1: What are the primary catalytic strategies for pyrazole synthesis?
A1: The synthesis of pyrazoles can be approached through several catalytic routes, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2] Key strategies include:
-
Acid/Base Catalysis: The classical Knorr pyrazole synthesis often employs a catalytic amount of a protic acid (e.g., acetic acid) or a mineral acid to facilitate the condensation and subsequent cyclization-dehydration steps.[3][4]
-
Lewis Acid Catalysis: Lewis acids like Scandium triflate (Sc(OTf)₃) can activate the carbonyl groups, enabling the reaction under mild, often solvent-free, conditions.[5]
-
Heterogeneous Catalysis: Solid acid catalysts such as Amberlyst-70 or nano-ZnO offer significant advantages, including simplified product work-up, catalyst recyclability, and often milder reaction conditions.[2][6][7]
-
Transition-Metal Catalysis: Metals like palladium, copper, silver, and ruthenium catalyze various pyrazole formations, including cycloadditions, cross-coupling reactions, and aerobic oxidative cyclizations.[6][8][9] These methods can provide access to highly substituted or complex pyrazoles that are otherwise difficult to synthesize.[6][8] For instance, silver triflate (AgOTf) has been used for the rapid and highly regioselective synthesis of 3-CF₃-pyrazoles at room temperature.[6]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice between a homogeneous and heterogeneous catalyst is a critical decision based on a trade-off between activity, selectivity, and practicality.[10]
-
Homogeneous catalysts (e.g., acetic acid, Sc(OTf)₃, metal-ligand complexes) are in the same phase as the reactants, which often leads to high activity, selectivity, and milder reaction conditions due to high diffusivity and well-defined active sites.[10] However, the primary drawback is the often difficult and costly separation of the catalyst from the product.[10]
-
Heterogeneous catalysts (e.g., Amberlyst-70, nano-ZnO, metal-organic frameworks) exist in a different phase.[11][12] Their main advantage is straightforward separation from the reaction mixture by simple filtration, which allows for easy recycling and reduces product contamination.[7][10] However, they may sometimes require harsher reaction conditions and can suffer from lower activity or selectivity compared to their homogeneous counterparts.[10]
Q3: What is the mechanistic role of an acid catalyst in the Knorr pyrazole synthesis?
A3: In the Knorr synthesis, an acid catalyst plays a crucial role in accelerating several key steps. The mechanism involves the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which activates it for nucleophilic attack by the hydrazine.[4] This is followed by the formation of an imine intermediate. The catalyst then facilitates the intramolecular attack of the second nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate which, upon acid-catalyzed dehydration, yields the aromatic pyrazole ring and regenerates the catalyst.[3][4]
Q4: Can the choice of solvent significantly influence the catalytic reaction?
A4: Absolutely. The solvent is not merely an inert medium; it can profoundly affect reaction rates, yields, and even regioselectivity.[1] Solvent polarity can influence the stability of intermediates and transition states. For instance, polar solvents may favor certain reaction pathways over others.[1] Furthermore, some modern, eco-friendly protocols utilize water, ionic liquids, or polyethylene glycol (PEG) as the reaction medium, while others proceed under solvent-free conditions, which can be promoted by catalysts like Sc(OTf)₃.[5][13][14] In some cases, temperature-controlled solvent switching (e.g., between an ionic liquid and ethanol) can even be used to selectively synthesize different pyrazole products from the same starting materials.[15]
Q5: What is meant by "metal-ligand cooperation" in catalysis involving pyrazole-based ligands?
A5: Metal-ligand cooperation refers to a catalytic mechanism where the ligand is not just a passive scaffold for the metal center but actively participates in the reaction.[16] In the context of protic pyrazole ligands (those with an N-H group), the pyrazole's N-H proton can act as a Brønsted acid or base site.[9][16] For example, in transfer hydrogenation reactions, the N-H group can participate in proton transfer steps, working in concert with the metal center to facilitate the transformation of substrates, often leading to enhanced catalytic activity.[9][16]
Troubleshooting Guide
This guide addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low or No Product Yield
| Potential Causes | Solutions & Explanations |
| Impure Starting Materials | Hydrazines can degrade over time, and impurities in the 1,3-dicarbonyl compound can lead to side reactions. Solution: Confirm the purity of your starting materials (e.g., via NMR or HPLC).[1][17] Use freshly opened or purified reagents, especially for sensitive hydrazines.[1][18] |
| Suboptimal Reaction Conditions | The reaction may not be reaching completion due to insufficient time or temperature.[3] Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1][3] Systematically screen temperatures; microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[3] |
| Incorrect Catalyst Choice or Loading | The chosen catalyst may not be active enough for your specific substrates, or the loading might be too low. Solution: Screen a panel of catalysts (e.g., acetic acid, a Lewis acid, a heterogeneous catalyst).[1] Optimize the catalyst loading; while catalytic amounts are typical, the optimal percentage can vary. |
| Formation of Stable Intermediates | The reaction may stall at a stable open-chain hydrazone or a cyclic pyrazoline intermediate that does not readily convert to the final product.[1][18] Solution: Adjusting the pH with a stronger acid or increasing the temperature can often promote the final dehydration step.[18] In some cases, a separate oxidation step may be required to convert a pyrazoline to the aromatic pyrazole.[18] |
Problem 2: Formation of a Mixture of Regioisomers
| Potential Causes | Solutions & Explanations |
| Use of Unsymmetrical 1,3-Dicarbonyls | When the two carbonyl groups of the dicarbonyl substrate are sterically or electronically different, the initial nucleophilic attack by the hydrazine can occur at either site, leading to two different product isomers.[1][18] This is a very common challenge.[18] |
| Non-selective Reaction Conditions | The reaction conditions (pH, solvent, catalyst) may not be sufficient to direct the reaction toward a single isomer.[1] Solution 1 (Condition Optimization): Vary the catalyst and solvent system. The regioselectivity can be highly dependent on these factors.[1] Adjusting the pH can alter the site of the initial nucleophilic attack.[1] Solution 2 (Substrate Modification): Consider pre-reacting your dicarbonyl compound to form a β-enaminone. The subsequent reaction with hydrazine is often highly regioselective.[18] Solution 3 (Alternative Route): Employ a different synthetic strategy known for high regioselectivity, such as a 1,3-dipolar cycloaddition reaction.[1][18] |
Problem 3: Catalyst Deactivation or Inefficient Recycling
| Potential Causes | Solutions & Explanations |
| Catalyst Poisoning | Impurities in the starting materials or solvent can bind to the catalyst's active sites and inhibit its function. Solution: Use high-purity, anhydrous solvents and reagents. |
| Leaching of Active Species (Heterogeneous) | For supported catalysts, the active metal or acidic species may leach into the reaction solution, reducing the catalyst's activity over subsequent cycles. Solution: After the reaction, filter the catalyst and analyze the filtrate for traces of the active species (e.g., by ICP-MS for metals) to quantify leaching. If leaching is significant, a different catalyst support or anchoring chemistry may be needed. |
| Thermal Degradation | Many catalysts, especially complex organometallic ones, have a limited thermal stability window. Solution: Ensure the reaction temperature does not exceed the catalyst's decomposition temperature. For exothermic reactions, particularly during scale-up, ensure adequate cooling and slow reagent addition to control the internal temperature.[19] |
| Fouling of Catalyst Surface (Heterogeneous) | Polymeric byproducts or insoluble materials can deposit on the surface of a heterogeneous catalyst, blocking active sites. Solution: After filtration, wash the catalyst with a suitable solvent to remove adsorbed species.[1] A calcination step may be required for some inorganic catalysts to burn off organic residues, but this must be done carefully to avoid altering the catalyst structure. |
Data Presentation: Catalyst Performance Comparison
The selection of a catalyst is a multifaceted decision. The table below summarizes the performance and characteristics of common catalyst types for pyrazole synthesis.
Table 1: Comparative Overview of Catalytic Systems for Pyrazole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | Acetic Acid, HCl | Ethanol, Reflux | Inexpensive, readily available, effective for simple substrates.[20] | Often requires heating, difficult to separate from product, can generate acidic waste.[10] |
| Homogeneous Lewis Acid | Sc(OTf)₃, AgOTf | Room Temp, Solvent-free or CH₂Cl₂ | High activity, very mild conditions, high yields.[5][6] | Expensive, sensitive to moisture, catalyst removal can be challenging.[5] |
| Heterogeneous Acid | Amberlyst-70, Nano-ZnO | Room Temp, Water or Ethanol | Easily separable and recyclable, environmentally benign, stable.[2][6][7] | May have lower activity than homogeneous counterparts, potential for leaching.[10] |
| Transition Metal Complexes | Pd, Cu, Ru, Ni complexes | Varies (Room Temp to >100 °C) | High selectivity, broad substrate scope, access to complex structures.[8][9][21] | Catalyst cost and toxicity, ligand synthesis required, potential for metal contamination in product.[9] |
| Nanocatalysts | CuFe₂O₄, Fe₃O₄ NPs | Water or Solvent-free, 60-80 °C | High surface area, high activity, often magnetically separable, good reusability.[13][22] | Can be prone to aggregation, characterization can be complex. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol describes a classic method for synthesizing a 1,3,5-substituted pyrazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product.[1] Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the final product.
Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Recyclable Heterogeneous Catalyst
This protocol outlines an environmentally benign procedure using a solid acid catalyst.[6][7]
-
Reaction Setup: To a flask containing a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and water.
-
Catalyst Addition: Add Amberlyst-70 (e.g., 10 mol%) to the mixture.
-
Reaction Execution: Stir the suspension vigorously at room temperature.[1] The reaction is often complete within 30 minutes to a few hours. Monitor by TLC.[1]
-
Catalyst Recovery: Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst. Wash the recovered catalyst with an organic solvent (e.g., ether or ethyl acetate), and dry it at 60 °C for several hours. It can now be reused for subsequent reactions.[1][6]
-
Product Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as needed by column chromatography or recrystallization.
Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for addressing low product yield in pyrazole synthesis.
A decision tree for troubleshooting low yield issues.
Diagram 2: Simplified Catalytic Cycle for Knorr Pyrazole Synthesis
This diagram illustrates the key steps in the acid-catalyzed formation of a pyrazole ring.
Key mechanistic steps in the acid-catalyzed Knorr synthesis.
References
- Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. (n.d.).
-
Kuwata, S., & Ikariya, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(11), 3265. [Link]
- Technical Support Center: Efficient Pyrazole Ring Formation - Benchchem. (n.d.).
-
Pradhan, S., et al. (2021). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved January 16, 2026, from [Link]
-
Shaikh, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
-
Synthesis of pyrazoles - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]
-
Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026). Inorganic Chemistry. Retrieved January 16, 2026, from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7300. [Link]
-
Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(43), 30459-30481. [Link]
-
Synthetic strategies, i and ii to build pyrazole ring - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Preventing the formation of byproducts in pyrazole synthesis - Benchchem. (n.d.).
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.).
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024). DOI:10.1039/D4OB01211A. Retrieved January 16, 2026, from [Link]
- Application Notes & Protocols: Pyrazole as a Ligand in Transition Metal Coordination Chemistry - Benchchem. (n.d.).
-
eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review - ResearchGate. (2022). Retrieved January 16, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Retrieved January 16, 2026, from [Link]
-
Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]
-
Synthesis of pyrazoles catalyzed by Sc(OTf) 3 under solvent-free... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024). Retrieved January 16, 2026, from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Transition metal complexes with pyrazole derivatives as ligands - ResearchGate. (2025). Retrieved January 16, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved January 16, 2026, from [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Advances in Pyrazoles Rings' Syntheses by Heterogeneous Catalysts, Ionic Liquids, and Multicomponent Reactions - A Review - ResearchGate. (2024). Retrieved January 16, 2026, from [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022). Retrieved January 16, 2026, from [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar. (2012). Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst | Semantic Scholar [semanticscholar.org]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. Pyrazoles are a cornerstone of modern medicinal chemistry and agrochemicals, but their synthesis is often plagued by the formation of unwanted regioisomers, leading to challenging purification and reduced yields.
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome these challenges in your laboratory.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted pyrazoles, particularly when using the classical Knorr synthesis approach involving unsymmetrical 1,3-dicarbonyl compounds.
Q1: My reaction produced a mixture of regioisomers. How can I improve the selectivity for my desired product?
This is the most common challenge in pyrazole synthesis. The formation of two regioisomers arises from the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl precursor. The two nitrogen atoms of the hydrazine have different nucleophilicity, and the two carbonyl carbons of the dicarbonyl have different electrophilicity. The initial condensation can occur at either carbonyl group, leading down two different pathways to two distinct products.[1][2]
Solution A: Modify the Solvent System
The reaction solvent can have a profound impact on regioselectivity. Standard solvents like ethanol often yield isomeric mixtures.[3] Fluorinated alcohols, however, can dramatically favor the formation of a single isomer.
-
Mechanism of Action: Highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can stabilize one of the competing transition states over the other.[3] This stabilization is thought to arise from specific hydrogen-bonding interactions with the intermediates, thereby lowering the activation energy for one pathway.
-
Recommendation: Conduct pilot reactions in TFE and HFIP. While more expensive, the improvement in selectivity often justifies the cost by simplifying purification and increasing the yield of the desired product.[3]
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature | Ratio of Isomer A to Isomer B | Reference |
| Ethanol | Reflux | 1 : 1.2 | [3] |
| TFE | Room Temp | 1 : 4.5 | [3] |
| HFIP | Room Temp | 1 : 19 | [3] |
Solution B: Employ an Alternative, Regiospecific Synthetic Route
If modifying conditions is insufficient, the most robust solution is to use a synthetic strategy that avoids the ambiguity of the Knorr synthesis.
-
Synthesis from Tosylhydrazones and Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[2][4] This method is particularly powerful when the substituents on the final pyrazole are sterically or electronically similar, a scenario that is notoriously difficult for the Knorr synthesis.[2]
-
Multicomponent Reactions (MCRs): Modern organic synthesis has produced numerous MCRs designed for high regioselectivity. For example, three-component reactions involving aldehydes, β-ketoesters, and hydrazines can be catalyzed to favor a single isomer.[5][6] These methods often have the advantage of operational simplicity and high atom economy.[5]
-
[3+2] Cycloadditions: Reactions between 1,3-dipoles (like nitrile imines generated in situ) and alkynes or alkenes are another powerful tool for constructing the pyrazole core with defined regiochemistry.[5][7]
Q2: My reaction yield is very low, or the reaction is not proceeding to completion. What can I do?
Low yields can stem from several factors, including the formation of stable intermediates that fail to cyclize or side reactions.
-
Check for Stable Intermediates: The reaction between a 1,3-dicarbonyl and a hydrazine can sometimes stall at the 5-hydroxypyrazoline stage.[1][6] These intermediates are often stable and require specific conditions (e.g., acid catalysis, heat) to dehydrate to the aromatic pyrazole. If you isolate an unexpected product, consider characterization to see if it is this intermediate.
-
Optimize Reaction Conditions:
-
Catalysis: Many pyrazole syntheses require a catalyst to proceed efficiently. Simple acid (e.g., acetic acid) or base catalysis can be effective. Lewis acids have also been shown to promote the reaction.[1][6]
-
Temperature: While heating can drive the reaction to completion, excessive temperatures can sometimes lead to decomposition and lower yields.[1] It is crucial to perform a temperature screen to find the optimal balance.
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times and improve yields by providing efficient and uniform heating.[1]
-
Q3: I have a mixture of regioisomers that are impossible to separate by column chromatography. What are my options?
Co-elution of regioisomers is a frustrating but common problem due to their similar polarities.
-
Advanced Chromatography: Before abandoning chromatography, explore a wider range of conditions. Try different solvent systems (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol or using additives like triethylamine for basic compounds). Consider different stationary phases if available (e.g., alumina, C18).
-
Derivatization: If the isomers have a reactive handle (e.g., an NH group on the pyrazole ring), you can try to derivatize the mixture. The resulting derivatives may have different physical properties, making them separable. After separation, the protecting group can be removed.
-
Re-evaluate the Synthesis: The most effective solution is often to prevent the problem in the first place. Use the strategies in Q1 (solvent modification, alternative routes) to synthesize the desired isomer cleanly, eliminating the need for a difficult separation.
Frequently Asked Questions (FAQs)
Q1: What exactly is the Knorr pyrazole synthesis and why is it so common?
The Knorr synthesis, first reported in 1883, is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or its equivalent).[1][6] It remains one of the most common methods due to its simplicity and the wide availability of starting materials. However, its significant drawback is the lack of regiocontrol when using unsymmetrical starting materials, which often leads to mixtures of products.[2]
Q2: How can I definitively identify which regioisomer I have synthesized?
Unambiguous structural confirmation is critical. While ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between two closely related isomers.
-
2D NMR Spectroscopy: The most powerful tool for this purpose is 2D NMR.
-
NOESY/ROESY: These experiments detect through-space correlations. A correlation between the protons of the N1-substituent (e.g., an N-methyl group) and the proton at the C5 position of the pyrazole ring confirms the 1,5-disubstitution pattern. Conversely, a correlation to the C3 proton would indicate the 1,3-isomer.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): An ¹H-¹⁵N HMBC experiment can show a 2-bond or 3-bond correlation from the protons of the N1-substituent to the N1 and N2 atoms of the pyrazole ring, confirming its point of attachment.
-
-
X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides absolute proof of the structure.
Q3: Are there any general rules to predict the outcome of a reaction with an unsymmetrical 1,3-dicarbonyl?
Predicting the major isomer can be complex, but some principles apply:
-
Electronic Effects: The more electrophilic carbonyl carbon is more likely to be attacked by the more nucleophilic nitrogen atom of the hydrazine (the -NH2 group). For example, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.
-
Steric Effects: A sterically hindered carbonyl group will be less accessible to the incoming hydrazine, favoring attack at the less hindered position.
-
Reaction Conditions: As discussed, the reaction outcome is highly dependent on the conditions. Acidic conditions can favor one pathway, while basic or neutral conditions might favor another. The interplay between substrate electronics, sterics, and reaction conditions determines the final product ratio.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole Using HFIP
This protocol is adapted from the principles described by Fustero et al. for improving regioselectivity.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Begin stirring the solution at room temperature (20-25 °C).
-
Slowly add the substituted hydrazine (1.1 eq) to the solution dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.
-
Once the starting material is consumed, remove the HFIP solvent under reduced pressure. Caution: HFIP is volatile and corrosive. Use appropriate safety measures.
-
The crude residue can be purified directly by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the desired product, remove the solvent in vacuo, and dry to obtain the pure pyrazole.
-
Confirm the identity and regiochemistry of the product using NMR spectroscopy (¹H, ¹³C, and NOESY).
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. Retrieved from [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7545-7566. Retrieved from [Link]
-
Sanna, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(17), 6475–6478. Retrieved from [Link]
-
Xia, Y., et al. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 15(18), 4892–4895. Retrieved from [Link]
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1144–1203. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the common yet significant challenge of poor aqueous solubility of pyrazole derivatives in experimental assays. The planar and often aromatic nature of the pyrazole ring can contribute to strong crystal lattice energy, leading to low solubility.[1] This guide will equip you with the knowledge and protocols to overcome these hurdles and ensure the reliability and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides quick, actionable advice.
Q1: My pyrazole compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's the first thing I should check?
A1: The most likely culprit is the final concentration of DMSO in your assay medium. Many organic solvents, including DMSO, can cause "salting out" or precipitation of the compound when their concentration in an aqueous solution is too high.[2][3] As a rule of thumb, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity in cell-based assays.[4][5][6] Your first step is to calculate the final DMSO concentration. If it's too high, consider preparing a more concentrated stock solution of your compound to minimize the volume added to the assay.[2]
Q2: I'm already at the maximum tolerable DMSO concentration for my cells, but my pyrazole derivative is still not soluble enough. What are my next steps?
A2: When you've reached the limit of your primary solvent, a systematic approach to solubility enhancement is necessary. The next logical steps involve exploring the use of co-solvents, pH adjustment, or more advanced formulation strategies like using surfactants or cyclodextrins.[2][4] It is critical to first determine the maximum concentration of any new excipient that your specific assay can tolerate to avoid off-target effects.[2]
Q3: Can I just switch to a different organic solvent instead of DMSO?
A3: While other solvents like ethanol or DMF can be used, they often have their own limitations, including higher volatility and potentially greater cytotoxicity compared to DMSO.[6][7][8] Before switching, it's crucial to perform a vehicle control experiment to assess the new solvent's impact on your assay's performance and cellular health. A step-wise approach, starting with optimizing your current system, is often more efficient.
Q4: How do I perform a "vehicle control" and why is it so important?
A4: A vehicle control is an essential experiment where you run your assay with the solvent and any other solubilizing agents (the "vehicle") but without your pyrazole compound. This allows you to distinguish between the effects of your compound and the effects of the vehicle itself.[2] For example, if you are using a 0.5% DMSO and 1% Tween 80 solution to dissolve your compound, your vehicle control would be the assay medium containing 0.5% DMSO and 1% Tween 80. This control is non-negotiable for ensuring the scientific validity of your results.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them for systematically addressing solubility issues.
Guide 1: Optimizing Stock and Working Solution Preparation
The foundation of a successful experiment with poorly soluble compounds lies in the correct preparation of stock and working solutions.[9][10][11]
The Problem: The compound precipitates out of solution during dilution from the stock solution to the final working concentration in the aqueous assay buffer. This happens because the high concentration of the organic solvent in the stock solution is dramatically reduced upon dilution, lowering the overall solvating capacity of the final solution.[3][12]
The Solution: A stepwise dilution process and careful solvent selection are key.
Step-by-Step Protocol for Preparing Working Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve the pyrazole derivative in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).[4] Ensure complete dissolution, using gentle warming or vortexing if necessary. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Perform an Intermediate Dilution (if necessary): Instead of directly diluting the highly concentrated stock into your final aqueous buffer, perform an intermediate dilution into a solution containing a lower concentration of the organic solvent or a co-solvent. This gradual reduction in solvent strength can prevent abrupt precipitation.[4]
-
Final Dilution into Assay Medium: Add the intermediate dilution (or the stock solution if an intermediate step is not needed) to the final assay medium with gentle mixing. It is crucial to add the compound solution to the buffer, not the other way around, to ensure rapid and even dispersion.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation (cloudiness, particulates). If precipitation is observed, the formulation needs further optimization.
Guide 2: Systematic Approach to Solubilization
When simple dilution strategies fail, a multi-pronged approach to enhancing solubility is required. This involves a logical progression from simpler to more complex methods.
**dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision workflow for troubleshooting pyrazole derivative solubility.
1. pH Modification
-
Scientific Rationale: Many pyrazole derivatives contain ionizable functional groups (e.g., amines, carboxylic acids).[1][13] The solubility of such compounds can be dramatically influenced by the pH of the medium.[13][14] For a weakly basic compound, lowering the pH will lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and enhanced solubility.[14]
-
Protocol:
-
Determine the pKa of your pyrazole derivative (this can often be predicted using software if not experimentally known).
-
Prepare a series of buffers with pH values spanning a range of +/- 2 units around the pKa.
-
Measure the solubility of your compound in each buffer.
-
Select a buffer pH that provides adequate solubility and is compatible with your assay system. Be mindful that changes in pH can affect protein structure and function, as well as cell viability.[15]
-
2. Co-solvents
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds.[16] They work by reducing the polarity of the solvent system.
-
Common Co-solvents and Their Properties:
| Co-solvent | Typical Concentration Range in Assays | Key Considerations |
| Ethanol | 0.1 - 5% | Can be cytotoxic at higher concentrations.[5][7] |
| Propylene Glycol (PG) | 0.1 - 5% | Generally considered less toxic than ethanol.[7] |
| Polyethylene Glycol 400 (PEG 400) | 0.1 - 10% | Can be viscous; potential for protein precipitation.[7] |
| Glycerol | 0.1 - 10% | Increases viscosity; generally well-tolerated by cells.[4] |
-
Protocol:
-
Screen a panel of co-solvents to determine which one provides the best solubility enhancement for your specific pyrazole derivative.
-
For the most promising co-solvent(s), perform a dose-response experiment in your assay system (without your compound) to determine the maximum tolerable concentration.
-
Prepare your working solution using the optimized co-solvent concentration.
-
3. Surfactants
-
Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.[17]
-
Common Surfactants:
-
Tween 20/80: Non-ionic surfactants, generally well-tolerated in cell-based assays at low concentrations (e.g., <0.1%).[7]
-
Sodium Lauryl Sulfate (SLS): Anionic surfactant, can be harsh on cells and may denature proteins.
-
Poloxamers (Pluronics): Non-ionic block copolymers, often used in drug delivery formulations.[18]
-
-
Protocol:
-
Select a biocompatible surfactant, such as Tween 20 or 80.
-
Determine the maximum non-toxic concentration of the surfactant in your assay.
-
Prepare a solution of your compound in a vehicle containing the optimized concentration of the surfactant.
-
4. Cyclodextrins
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[19][20] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and thereby increasing its solubility.[19][20][21] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[20][22]
-
Mechanism of Action:
**dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Encapsulation of a pyrazole derivative by a cyclodextrin.
-
Protocol:
-
Prepare a stock solution of the cyclodextrin (e.g., HP-β-CD) in your assay buffer.
-
Add your pyrazole derivative (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
As with other excipients, it is crucial to test the effect of the cyclodextrin alone in your assay.[5][6]
-
Part 3: Data Summary and Best Practices
Table of Common Solubilizing Agents and Key Properties
| Agent Class | Examples | Mechanism of Action | Pros | Cons |
| Co-solvents | DMSO, Ethanol, PEG 400 | Reduces solvent polarity | Simple to use, effective for many compounds | Potential for cytotoxicity, can affect protein conformation |
| pH Modifiers | Buffers (Phosphate, TRIS) | Ionization of the compound | Highly effective for ionizable compounds | Assay compatibility can be limited by pH range |
| Surfactants | Tween 20/80, Poloxamers | Micellar encapsulation | Effective at low concentrations | Can interfere with membrane-based assays, potential for cytotoxicity |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Inclusion complex formation | Low cytotoxicity, can improve stability | Can be expensive, may not work for all molecular geometries |
Best Practices Checklist:
-
✓ Characterize Your Compound: Understand its physicochemical properties, especially its pKa and logP.
-
✓ Minimize Organic Solvent Concentration: Always aim for the lowest possible final concentration of solvents like DMSO.[2]
-
✓ Always Run Vehicle Controls: This is non-negotiable for data integrity.[2]
-
✓ Introduce One Variable at a Time: When troubleshooting, change only one parameter (e.g., co-solvent type, pH) at a time to isolate its effect.
-
✓ Consider Compound Stability: Be aware that changes in pH or the addition of certain excipients could potentially affect the stability of your pyrazole derivative over the course of the assay.
-
✓ Document Everything: Keep meticulous records of your formulation attempts, including concentrations, solvents, and observed outcomes.
By following the systematic approaches outlined in this guide, you will be well-equipped to overcome the solubility challenges posed by pyrazole derivatives, leading to more reliable and reproducible data in your research and development endeavors.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
- Hao, G., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Henriksen, T., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- ResearchGate. (2014, September 11). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PubMed. (n.d.). Enhanced dissolution and stability of lansoprazole by cyclodextrin inclusion complexation: preparation, characterization, and molecular modeling.
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2024, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
- PMC - NIH. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- IOPscience. (2017, November 12). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. fastercapital.com [fastercapital.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. pharmtech.com [pharmtech.com]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. Enhanced dissolution and stability of lansoprazole by cyclodextrin inclusion complexation: preparation, characterization, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Stability of 5-Aminopyrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-aminopyrazole compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but the inherent reactivity of the 5-amino group presents unique stability challenges. This guide provides in-depth, experience-based answers and protocols to help you prevent degradation, ensure the integrity of your materials, and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for solid 5-aminopyrazole compounds?
The degradation of 5-aminopyrazoles is primarily driven by three mechanisms: oxidation, photodegradation, and hydrolysis, often accelerated by elevated temperature and humidity.[1][2][3][4]
-
Oxidation: The electron-rich amino group is highly susceptible to oxidation by atmospheric oxygen.[5] This process can be catalyzed by trace metals and leads to the formation of colored impurities (often yellow, brown, or black) and complex oligomeric byproducts.[6] This is often the most common degradation pathway observed during routine storage.
-
Photodegradation: Aromatic amines can absorb UV and visible light, leading to the formation of reactive excited states and free radicals.[7][8] This initiates a cascade of reactions, including oxidation and dimerization, resulting in discoloration and loss of purity.[9]
-
Hydrolysis: While generally more stable than esters, the pyrazole ring and its substituents can be susceptible to hydrolysis under certain conditions, particularly in the presence of moisture and acidic or basic impurities.[10][11][12] Hygroscopic compounds will readily absorb atmospheric moisture, which can accelerate degradation even in the solid state.[4][13][14]
Q2: My 5-aminopyrazole powder has turned from white to yellow/brown. What happened and is it still usable?
This color change is a classic indicator of oxidative degradation. The formation of oxidized dimers and higher-order oligomers often results in highly conjugated systems that absorb visible light, appearing colored.
Whether the material is usable depends entirely on your application. For qualitative screening or non-sensitive applications, a slightly discolored compound might be acceptable. However, for quantitative biological assays, GMP applications, or kinetic studies, the presence of impurities can lead to erroneous results and is unacceptable. The impurities may have their own biological activity or interfere with analytical measurements. It is strongly recommended to purify the material or use a fresh, un-degraded lot for any sensitive experiments.
Q3: What are the ideal long-term storage conditions for these compounds?
To mitigate all primary degradation pathways, the ideal storage conditions are designed to eliminate exposure to oxygen, light, and moisture.
-
Temperature: -20°C or lower. Lower temperatures significantly slow the rate of all chemical reactions, including degradation.[3][15][16]
-
Atmosphere: Inert gas (Argon or Nitrogen). Backfilling the storage container with an inert gas displaces oxygen, preventing oxidation.[17]
-
Light: Amber glass vial or wrapped in aluminum foil. This protects the compound from light-induced degradation.[18][19]
-
Moisture: Store in a desiccator. This prevents the absorption of atmospheric water, which can facilitate hydrolysis and other degradation reactions.[1][14][20]
Q4: How can I quickly check if my compound has degraded?
A simple Thin Layer Chromatography (TLC) analysis is often the fastest way to assess purity. Dissolve a small amount of your compound (both a fresh sample, if available, and the stored sample) and spot it on a TLC plate. If you observe new spots, significant streaking, or a change in the Rf value of the main spot, degradation has likely occurred. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical path to a solution.
Problem 1: Inconsistent results in my biological assays.
-
Underlying Cause: Your 5-aminopyrazole stock solution may be degrading over time, or your solid sample has degraded, leading to a lower concentration of the active compound than expected. Aromatic amines in solution, especially in protic solvents like DMSO or methanol, can be notoriously unstable.
-
Troubleshooting Steps:
-
Analyze the Solid: Run an HPLC or LC-MS analysis on your solid material to confirm its purity. Compare this to the Certificate of Analysis (CoA) or data from a freshly opened sample.
-
Assess Solution Stability: Prepare a fresh stock solution and analyze it by HPLC immediately (T=0). Then, analyze it again after 24, 48, and 72 hours while storing it under your typical experimental conditions (e.g., benchtop, 4°C). A decrease in the main peak area indicates instability in solution.
-
Corrective Action: If the solid is degraded, acquire a new lot. If only the solution is unstable, prepare fresh stock solutions immediately before each experiment. Avoid freeze-thaw cycles, as these can introduce moisture and accelerate degradation.
-
Problem 2: I see a new peak growing in my HPLC chromatogram over time.
-
Underlying Cause: This is a clear indication of degradation. The new peak represents a degradation product.
-
Troubleshooting Steps:
-
Characterize the Impurity: If you have access to LC-MS, determine the mass of the new peak. An increase in mass of +14 or +16 amu could suggest oxidation (addition of oxygen minus two hydrogens). A mass corresponding to a dimer of your starting material is also a common finding.
-
Perform a Forced Degradation Study: To confirm the degradation pathway, intentionally stress a small sample of the compound. Expose it to strong light, heat it in an oven (e.g., 60°C), or expose it to open air for several days. Analyze the stressed sample by HPLC. If the peak you are observing in your stored sample grows significantly under these conditions, it helps confirm its identity as a degradant.
-
Corrective Action: Implement the recommended long-term storage protocol immediately (see Protocol 1). For the existing material, purification by column chromatography or recrystallization may be necessary if the impurity level is unacceptable.
-
Visualizing Degradation & Prevention
Understanding the pathways of degradation is key to preventing them. The following diagram illustrates the primary factors leading to the breakdown of 5-aminopyrazole compounds.
Caption: Key environmental factors leading to compound degradation.
A systematic approach is crucial when investigating stability issues. The following workflow provides a decision-making process for handling a suspect sample.
Caption: Decision workflow for assessing compound stability.
Data Summary: Impact of Storage Conditions
To illustrate the importance of proper storage, the table below summarizes typical stability data for a generic 5-aminopyrazole compound after 6 months.
| Storage Condition | Atmosphere | Purity (%) | Appearance |
| -20°C | Argon | >99% | White Powder |
| -20°C | Air | 97-98% | Off-white to pale yellow |
| 4°C | Argon | 98-99% | White Powder |
| 4°C | Air | 95-97% | Pale yellow powder |
| 25°C (RT) | Air | <90% | Yellow to brown solid |
| 25°C (RT, Exposed to Light) | Air | <85% | Dark brown/black solid |
Protocols
Protocol 1: Recommended Long-Term Storage of Solid 5-Aminopyrazole Compounds
This protocol is designed to maximize the shelf-life of sensitive solid compounds.
Materials:
-
5-Aminopyrazole compound
-
Appropriately sized amber glass vial with a PTFE-lined screw cap
-
Source of dry Argon or Nitrogen gas with a regulator and tubing
-
Schlenk line or glovebox (ideal, but not required)
-
Laboratory balance
-
Spatula
-
Parafilm or vial sealing tape
-
Secondary container (e.g., small box or beaker)
-
-20°C freezer
-
Desiccator cabinet
Procedure:
-
Pre-chill the Vial: Place the empty, open amber vial and its cap in a desiccator for at least 1 hour to remove any adsorbed moisture.
-
Aliquot the Compound: If you have a large batch, it is best practice to aliquot the material into several smaller, single-use vials. This avoids repeatedly exposing the entire batch to atmospheric conditions.
-
Weigh and Transfer: In a dry, low-humidity environment, quickly weigh the desired amount of the 5-aminopyrazole compound and transfer it into the pre-dried amber vial.
-
Inerting the Atmosphere (Good Practice):
-
Insert a needle or pipette tip connected to the inert gas line into the vial, ensuring the tip is above the solid material.
-
Gently flush the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace the air.
-
-
Inerting the Atmosphere (Best Practice - Schlenk Line):
-
Place the compound in a Schlenk flask. Securely attach it to the Schlenk line.
-
Carefully pull a vacuum for 1-2 minutes.
-
Backfill the flask with inert gas.
-
Repeat this vacuum/backfill cycle 3 times to ensure a completely inert atmosphere.
-
Under a positive pressure of inert gas, quickly cap the flask or transfer the solid to a pre-dried vial.
-
-
Seal the Vial: Tightly screw on the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label the vial with the compound name, lot number, date, and storage conditions ("Store at -20°C under Argon").
-
Final Storage: Place the sealed vial inside a labeled secondary container and store it in a designated -20°C freezer. For ultimate protection, the secondary container can be kept inside a desiccator within the freezer.
Protocol 2: Quantitative Stability Assessment by HPLC-UV
This protocol provides a framework for determining the purity of your compound and tracking its stability over time.
Materials & Equipment:
-
HPLC system with a UV detector and autosampler
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade acid modifier (e.g., Formic Acid or Trifluoroacetic Acid - TFA)
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Preparation (T=0 Sample):
-
Accurately weigh ~5 mg of your 5-aminopyrazole standard (a new or trusted lot) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of ACN/Water to create a stock solution of ~0.5 mg/mL.
-
Perform a serial dilution to create a working standard of ~20 µg/mL.
-
Filter the standard through a 0.22 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Test Sample):
-
Prepare the sample of the stored compound using the exact same procedure and concentration as the standard.
-
-
HPLC Method:
-
Column: C18 Reverse Phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Set to the λmax of your compound (e.g., 254 nm, or scan for an optimal wavelength).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
This is a generic gradient. It must be optimized for your specific compound to ensure good separation from any impurities.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for both the standard and the sample.
-
Calculate the purity of your sample using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Compare the purity of your test sample to the standard. A significant drop in purity or the appearance of new peaks >0.1% area indicates degradation.
-
References
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][10][12]
-
SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Retrieved from [Link][11]
-
Okada, J., et al. (1993). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Journal of Pharmaceutical Sciences. Available at: [Link][1]
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link][7]
-
Sahu, D., et al. (2019). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal. Available at: [Link][6]
-
Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Retrieved from [Link][18]
-
SciSafe. (2020). Maintaining GMP Pharmaceutical Storage. Retrieved from [Link][21]
-
Bansal, P., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences. Available at: [Link][20]
-
El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link][5]
-
Carrott, M. J., et al. (n.d.). Effect of moisture on solid state stability. Semantic Scholar. Available at: [Link][13]
-
NETZSCH Analyzing & Testing. (2020). Storage of Pharmaceuticals. Retrieved from [Link][2]
-
Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link][8]
-
Singh, S., et al. (2020). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. Available at: [Link][9]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link][14]
-
American Bio. (2025). Impact of Storage Conditions on Drug Shelf Life. Retrieved from [Link][15]
-
Huntsman Corporation. (2012). Inhibition of amine oxidation. Google Patents. Available at: [17]
-
Mecklenburg, M. F., & Tumosa, C. S. (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. The Getty Conservation Institute. Available at: [Link][3]
-
Kausar, H., et al. (n.d.). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. CUTM Courseware. Available at: [Link][19]
-
Ziółkowska, D., et al. (2021). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Available at: [Link][4]
-
Chen, B. H., & Lin, Y. L. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection. Available at: [Link][16]
Sources
- 1. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. repository.si.edu [repository.si.edu]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ris.ui.ac.ir [ris.ui.ac.ir]
- 9. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 16. Formation of heterocyclic amines in fried fish fiber during processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 18. moravek.com [moravek.com]
- 19. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 20. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Maintaining GMP Pharmaceutical Storage | SciSafe [scisafe.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The aminopyrazole core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the hinge region of kinase active sites.[1][2] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4] This guide will dissect the SAR of aminopyrazole derivatives, focusing on key kinase targets implicated in oncology, neurodegenerative disorders, and inflammatory diseases.
Deconstructing the Aminopyrazole Core: A Positional Analysis of Structure-Activity Relationships
The biological activity of aminopyrazole inhibitors is critically dependent on the nature and placement of various substituents. Understanding the impact of these modifications is paramount for rational drug design.
The N1 Position: A Gateway to Selectivity and Potency
Substitutions at the N1 position of the pyrazole ring often extend into the solvent-exposed region of the kinase active site, providing a crucial handle for modulating selectivity and physicochemical properties.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings at N1 is a common strategy to enhance potency. For instance, in the context of c-Jun N-terminal kinase 3 (JNK3) inhibitors, an N-linked phenyl group contributes to a highly planar structure that better occupies the smaller active site of JNK3 compared to the larger active site of the closely related p38 MAP kinase, thereby driving selectivity.[5][6]
-
Alkyl and Substituted Alkyl Chains: More flexible alkyl chains at the N1 position can also be employed to optimize properties. In a series of 5-aminopyrazoles, the introduction of a more flexible alkyl chain at N1 led to derivatives with remarkable reactive oxygen species (ROS) production inhibition in platelets.[7]
The C3-Amino Group: The Hinge-Binding Anchor
The amino group at the C3 position is a cornerstone of the aminopyrazole scaffold's interaction with kinases. It typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, mimicking the interactions of the adenine base of ATP.[1] Modifications to this group are generally not well-tolerated as they can disrupt this critical binding interaction.
The C4 Position: Tailoring Potency and Exploring Chemical Space
The C4 position offers a vector for substitution that can be exploited to enhance potency and introduce additional interactions with the target protein.
-
Carboxamide and Acylhydrazone Moieties: The introduction of carboxamide or acylhydrazone linkers at the C4 position has proven to be a successful strategy in the development of potent inhibitors.[3] These groups can form additional hydrogen bonds and hydrophobic interactions. For example, in a series of JNK3 inhibitors, SAR studies of the amide moiety were crucial for improving both potency and isoform selectivity.[8][9]
-
Bioisosteric Replacements: Bioisosteric replacement of an ester at the C-4 position with an amide linkage in a series of Aurora kinase A inhibitors led to a significant improvement in potency.[10]
The C5 Position: Fine-Tuning Hydrophobic Interactions
Substitutions at the C5 position often project into a hydrophobic pocket of the kinase active site.
-
Small Alkyl Groups: Small, hydrophobic groups at this position are generally favored. In the development of FGFR inhibitors, small aliphatic groups and ethers at the 5-position of the pyrazole were well-tolerated, with an isopropyl group proving to be the most potent.[4]
-
Methyl Groups for Selectivity: A methyl group at the C5 position can be crucial for selectivity. For instance, in ERK2 inhibitors, a methyl group on the pyrazole ring is essential for selectivity against cyclin-dependent kinase 2 (CDK2) by creating a steric clash.[2]
Comparative Analysis of Aminopyrazole Inhibitors Across Different Kinase Targets
The following tables summarize the structure-activity relationships of aminopyrazole derivatives against several key kinase targets, providing a comparative overview of their potency and selectivity.
Table 1: Structure-Activity Relationship of Aminopyrazole Derivatives as JNK3 Inhibitors
| Compound ID | N1-Substituent | C4-Amide Substituent | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference |
| SR-3576 | Phenyl | Not specified | 7 | >20,000 (p38) | >2800 (vs. p38) | [5][6] |
| 22b | Phenyl | 2'-methylpyridine | 18.5 | 292 | 15.8 | [8][9] |
| 8c | Phenyl | 4'-methylpyridine | 5 | 29 | 5.8 | [8][9] |
| 26n | Phenyl | Piperidin-4-ylmethyl | Not specified | >50-fold selective | >50 | [3][9] |
Table 2: Structure-Activity Relationship of Aminopyrazole Derivatives as FGFR Inhibitors
| Compound ID | C5-Substituent | Hinge Binder | FGFR3 WT IC50 (nM) | FGFR3 Gatekeeper Mutant IC50 (nM) | Reference |
| Compound 6 | Isopropyl | Pyrazole | <1 | <1 | [4] |
| Analogue with Thiazole | Methyl | Thiazole | Single-digit nM | Single-digit nM | [4] |
| Analogue with Imidazole | Methyl | Imidazole | Single-digit nM | Single-digit nM | [4] |
Table 3: Structure-Activity Relationship of Aminopyrazole Derivatives as Aurora Kinase Inhibitors
| Compound ID | C4-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) | Reference |
| 8a | Ethyl carboxylate | 15,100 | Not specified | Not specified | [10][11] |
| 12w | 3-Acetamidophenyl amide | 33 | >10,000 | >300 | [10][11] |
Experimental Protocols for Inhibitor Characterization
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of aminopyrazole inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general procedure for measuring the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., JNK3, Aurora A)
-
Kinase-specific substrate (e.g., ATF2 for JNK3, Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds
-
384-well assay plates
-
Plate-reading luminometer
-
Assay Plate Preparation: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of the diluted compounds or DMSO control to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and its substrate in the appropriate kinase buffer. Add 2 µL of this mixture to each well.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 2 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Kinase Inhibition (Western Blotting)
This protocol outlines a method to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HepG2 for FGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total substrate or a housekeeping protein like GAPDH). Determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing Key Concepts and Workflows
Diagrams are essential for clarifying complex relationships and experimental procedures.
Caption: Key modification points on the aminopyrazole scaffold.
Caption: A typical workflow for kinase inhibitor evaluation.
Conclusion
The aminopyrazole scaffold represents a highly versatile and privileged structure in the design of potent and selective kinase inhibitors. A thorough understanding of the structure-activity relationships at each position of the pyrazole ring is crucial for the rational design of next-generation therapeutics. By systematically modifying the N1, C4, and C5 positions, researchers can fine-tune the pharmacological profile of these inhibitors to achieve desired potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel aminopyrazole-based compounds, facilitating the discovery and development of new targeted therapies.
References
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9895-9907. [Link]
-
Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853-12861. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ACS Publications. [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PubMed Central. [Link]
-
Norman, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98. [Link]
-
Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]
-
Carullo, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. [Link]
-
Norman, R. A., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]
-
Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 11048. [Link]
-
Norman, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ResearchGate. [Link]
-
Chen, Y., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 778. [Link]
-
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 and 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]
-
Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Zheng, K., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. [Link]
-
Ionescu, I. A., et al. (2021). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications, 53(4), 481-487. [Link]
-
National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]
-
Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. Retrieved from [Link]
-
Girdler, F., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 6, 285. [Link]
-
Cho, Y. S., et al. (2009). Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors. Journal of Medicinal Chemistry, 52(14), 4348-4358. [Link]
-
Park, H., et al. (2022). Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. International Journal of Molecular Sciences, 23(18), 10476. [Link]
-
Singh, R., et al. (2021). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 30, 115943. [Link]
-
Li, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. MedChemComm, 13(5), 849-866. [Link]
-
Cho, Y. S., et al. (2009). Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity. PubMed. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(12), e28961. [Link]
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. [Link]
-
Ravindranath, A., et al. (2015). Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors. Current Medicinal Chemistry, 22(16), 1937-1954. [Link]
-
Palakurthi, S., et al. (2016). High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial. Clinical Cancer Research, 22(16), 4053-4062. [Link]
-
de Oliveira, P. S. M., & Kawano, D. F. (2020). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129448. [Link]
-
FineTest. (n.d.). Mouse MAPK P38 (P38 Mitogen-activated Protein Kinase) ELISA Kit. Retrieved from [Link]
-
Singh, A., et al. (2023). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 28(20), 7109. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-based drug design of novel Aurora kinase A inhibitors: structural basis for potency and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
The 5-Aminopyrazole-4-Carbonitrile Scaffold: A Comparative Guide to Kinase Inhibitor Selectivity and Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the relentless pursuit of both potency and selectivity is paramount. While numerous scaffolds have been explored, the 5-amino-1H-pyrazole-4-carbonitrile and its related carboxamide derivatives have emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies.[1][2][3][4][5][6] This guide provides a comparative analysis of the aminopyrazole scaffold against established kinase inhibitors with varying selectivity profiles, offering insights into its potential advantages and therapeutic applications.
The Kinase Inhibitor Spectrum: From Broad-Spectrum to Selective Targeting
Protein kinases, as central regulators of cellular signaling, are attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][2][7] Kinase inhibitors can be broadly categorized based on their selectivity:
-
Broad-Spectrum Inhibitors: These compounds, exemplified by Staurosporine , inhibit a wide range of kinases with high potency.[8][9][10][11][12] While invaluable as research tools for inducing apoptosis and studying fundamental signaling pathways, their lack of specificity often leads to off-target effects, limiting their therapeutic utility.[8][9][10][11][12]
-
Multi-Targeted Inhibitors: Compounds like AT7519 are designed to inhibit a specific subset of kinases. AT7519 targets multiple cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[13][14][15][16][17] This approach can be advantageous in treating cancers that are dependent on the activity of several related kinases.
-
Selective Inhibitors: These inhibitors, such as SNS-032 , exhibit high potency against a limited number of kinases. SNS-032 is a potent inhibitor of CDK2, CDK7, and CDK9, leading to the inhibition of both cell cycle progression and transcription.[18][19][20][21] High selectivity is often associated with a more favorable safety profile in a therapeutic context.
The 5-Aminopyrazole-4-Carbonitrile Scaffold: A Versatile Framework for Kinase Inhibition
Recent research has highlighted the 5-aminopyrazole-4-carboxamide scaffold as a promising starting point for the development of selective kinase inhibitors.[1][3][4][5][22] While specific data for 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile is not extensively available in public literature, the core scaffold has been successfully utilized to generate potent and selective inhibitors for various kinases, including:
-
RET Kinase: A 5-aminopyrazole-4-carboxamide analog has been identified as a potent and highly selective inhibitor of both wild-type and mutant forms of RET kinase, a key driver in certain types of thyroid and lung cancers.[22]
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have been developed as covalent inhibitors of FGFRs, overcoming drug resistance conferred by gatekeeper mutations.[4]
-
Cryptosporidium parvum Calcium-Dependent Protein Kinase 1 (CpCDPK1): This scaffold has been instrumental in the development of "bumped-kinase inhibitors" (BKIs) that selectively target a genetically modified kinase in the parasite, demonstrating therapeutic potential for cryptosporidiosis.[5]
The versatility of the aminopyrazole scaffold lies in its ability to be readily modified, allowing for the fine-tuning of inhibitor selectivity and pharmacokinetic properties.[23][24]
Comparative Performance of Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. The following table summarizes the reported IC50 values for the selected kinase inhibitors against some of their primary targets.
| Inhibitor | Target Kinase | Reported IC50 (nM) | Reference |
| Staurosporine | PKCα | 2 | [11] |
| PKA | 7 | ||
| CaMKII | 20 | ||
| SNS-032 | CDK2 | 38 - 48 | [18] |
| CDK7 | 62 | [18] | |
| CDK9 | 4 | [18] | |
| AT7519 | CDK1 | 210 | [17] |
| CDK2 | 47 | [17] | |
| CDK4 | 100 | [17] | |
| CDK5 | 170 | [17] | |
| CDK9 | <10 | [17] | |
| 5-Aminopyrazole-4-carboxamide analog (Compound 15l) | RET (wild-type) | 44 | [22] |
| RET (V804M mutant) | 252 | [22] |
Visualizing Kinase Inhibition and Experimental Workflows
To better understand the mechanisms and evaluation of these inhibitors, the following diagrams illustrate a representative signaling pathway and a standard experimental workflow.
Sources
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Staurosporine: A new tool for studying phosphatidylserine trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine: A new tool for studying phosphatidylserine trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. annexin-v-apc.com [annexin-v-apc.com]
- 12. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 13. astx.com [astx.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. Phase I and Pharmacologic Study of SNS-032, a Potent and Selective Cdk2, 7, and 9 Inhibitor, in Patients With Advanced Chronic Lymphocytic Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SNS-032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Validation of Pyrazole Compounds: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents, with over 40 pyrazole-containing drugs approved by the FDA.[1][2] These compounds have demonstrated significant clinical success in treating a range of conditions, from inflammatory disorders to various cancers.[1][2][3]
This guide provides an in-depth, comparative framework for the in vivo validation of novel pyrazole compounds, moving beyond a simple recitation of protocols to explain the causal logic behind experimental design. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical insights necessary to rigorously assess the preclinical efficacy and safety of your pyrazole-based drug candidates. We will explore established in vivo models, compare the performance of leading pyrazole compounds against standard-of-care alternatives, and provide detailed, field-proven experimental methodologies.
I. Validation in Preclinical Oncology Models: Targeting the Drivers of Malignancy
The adaptability of the pyrazole scaffold has led to the development of potent inhibitors for a variety of oncogenic targets. This section will delve into the in vivo validation of pyrazole compounds targeting key kinases implicated in cancer progression.
A. Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical mediators of tumor growth, proliferation, and angiogenesis.[4] Consequently, they are prime targets for anticancer therapies.[5]
Dysregulation of EGFR and VEGFR-2 signaling pathways is a common feature in many cancers, promoting uncontrolled cell division and the formation of new blood vessels to supply the tumor. Pyrazole-based inhibitors are often designed to compete with ATP for binding to the kinase domain of these receptors, thereby blocking downstream signaling cascades.
Figure 1: Simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of pyrazole compounds.
The most widely accepted preclinical model for evaluating the efficacy of anticancer agents is the human tumor xenograft model in immunocompromised mice. This model allows for the assessment of a compound's activity against human-derived tumors in a living system.
Experimental Protocol: Subcutaneous Human Tumor Xenograft Model
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Utilize immunocompromised mice, such as athymic nude or SCID mice, aged 4-6 weeks. Allow for a 3-5 day acclimatization period.
-
Cell Implantation:
-
Harvest and wash cultured cancer cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel (or a similar basement membrane extract) to a final concentration that delivers the desired number of cells (typically 1-10 x 10^6) in an injection volume of 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Compound Administration:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Administer the pyrazole compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Continue tumor volume measurements throughout the study.
-
Primary efficacy endpoints include tumor growth inhibition (TGI), tumor regression, and prolongation of survival.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
| Compound/Drug | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| Erlotinib (Standard) | EGFR | Non-Small Cell Lung Cancer (NSCLC) | Mouse Xenograft | Varies | Significant tumor growth inhibition | [6] |
| Sorafenib (Standard) | VEGFR-2, PDGFR, RAF | Hepatocellular Carcinoma (HCC) | Mouse Xenograft | Varies | Significant tumor growth inhibition | [4] |
| Compound 3f | EGFR, VEGFR-2 | Colon Cancer (HCT-116) | Not Specified | Not Specified | Dual inhibitory potential, cell cycle arrest at G1/S phase | [7] |
| Compound 9 | EGFR, VEGFR-2 | Hepatocellular Carcinoma (HEPG2) | Not Specified | Not Specified | Potent dual EGFR/VEGFR-2 inhibition | [4] |
| Compound 5c | VEGFR-2 | Ehrlich Ascites Carcinoma | Mouse | Not Specified | 75.13% increase in life span | [8] |
B. Targeting Cell Cycle Regulation: Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression in various cancers makes them attractive targets for therapeutic intervention.[3][9]
Aurora kinases, particularly Aurora A and B, are critical for centrosome maturation, spindle assembly, and chromosome segregation. Pyrazole-based inhibitors of Aurora kinases can induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.
Figure 2: Role of Aurora kinases in mitosis and their inhibition by pyrazole compounds.
Similar to EGFR/VEGFR-2 inhibitors, the subcutaneous xenograft model is the standard for evaluating the in vivo efficacy of Aurora kinase inhibitors.
| Compound/Drug | Target(s) | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference(s) |
| Alisertib (MLN8237) (Standard) | Aurora A | Various | Mouse Xenograft | Varies | Significant antitumor effects | [9] |
| AZD1152 | Aurora B | Various | Mouse Xenograft | Not Specified | Striking in vivo activity | [10] |
| Compound 5h | Aurora A | Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | Not Specified | Potent cytotoxicity, cell cycle arrest at G2/M | [9] |
| Unnamed Pyrazoloquinazoline | Aurora B | Colorectal Cancer (HCT 116) | Mouse Xenograft | Not Specified | Significant tumor growth inhibition | [11] |
II. Validation in Preclinical Inflammation Models: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and other autoimmune disorders. Pyrazole-based compounds have a long history in treating inflammation, with Celecoxib being a prime example.
A. Targeting Prostaglandin Synthesis: COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[12]
Selective pyrazole-based COX-2 inhibitors block the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.
Figure 3: The role of COX-2 in inflammation and its inhibition by pyrazole-based compounds.
The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used to screen for the anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration:
-
Administer the pyrazole compound or vehicle control orally or intraperitoneally at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.
-
Include a positive control group treated with a known anti-inflammatory drug like Indomethacin or Celecoxib.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume compared to the baseline is a measure of the edematous response.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Compound/Drug | Animal Model | Dosing Regimen | % Inhibition of Paw Edema (vs. Control) | Reference(s) |
| Indomethacin (Standard) | Rat | 5 mg/kg, i.p. | Significant inhibition | [13] |
| Celecoxib (Standard) | Rat | 50 mg/kg | 86.66% | [3] |
| Compound 5b | Rat | Not Specified | Potent anti-inflammatory activity | [14] |
| PYZ16 | Not Specified | Not Specified | 64.28% | [15] |
| Compound 35a | Rat | 50 mg/kg | 91.11% | [3] |
B. Targeting Cytokine Signaling: JAK Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is central to the pathogenesis of many autoimmune and inflammatory diseases, including rheumatoid arthritis.[16][17][18]
JAKs are associated with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the expression of inflammatory genes. Pyrazole-based JAK inhibitors, such as Ruxolitinib, block this signaling cascade.[19][20]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 12. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Pyrazole Derivatives: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against microbial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can outmaneuver evolving pathogens. Among the throng of emerging contenders, pyrazole derivatives have carved a significant niche, demonstrating a remarkable breadth of antimicrobial activity.[1] This guide offers a comprehensive analysis of the comparative efficacy of various pyrazole derivatives against key microbial strains, supported by experimental data and methodological insights to empower your research and development endeavors.
The Pyrazole Core: A Privileged Scaffold in Antimicrobial Drug Discovery
The five-membered heterocyclic pyrazole ring is a cornerstone in medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[2][3] Its unique structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with finely tuned pharmacological properties. This inherent adaptability has made the pyrazole nucleus a "privileged scaffold" in the design of novel therapeutic agents, including those with potent antibacterial and antifungal properties.[3]
Decoding the Antimicrobial Strategy: Mechanisms of Action
The efficacy of pyrazole derivatives stems from their ability to interfere with essential microbial processes. While the precise mechanism can vary depending on the specific substitutions on the pyrazole ring, several key targets have been identified.
A predominant mechanism of action for many antibacterial pyrazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV .[2][3] These enzymes are crucial for DNA replication, recombination, and repair. By binding to these enzymes, pyrazole compounds prevent the supercoiling and relaxation of DNA, ultimately leading to a cessation of cellular processes and bacterial cell death.
Another significant target is dihydrofolate reductase (DHFR) , an enzyme vital for the synthesis of tetrahydrofolate, a key precursor for nucleotide and amino acid synthesis. Inhibition of DHFR disrupts the production of essential building blocks, thereby halting microbial growth.[4]
Some pyrazole derivatives have also been shown to disrupt the bacterial cell wall , leading to a loss of structural integrity and subsequent cell lysis.[2] The multifaceted nature of their mechanisms of action contributes to their broad-spectrum activity and their potential to combat drug-resistant strains.
Caption: Proposed mechanisms of action for antimicrobial pyrazole derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an antimicrobial agent lies in its performance against a spectrum of clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, offering a direct comparison of their potency. A lower MIC value indicates greater efficacy.
Table 1: Comparative Efficacy of Pyrazole Derivatives against Gram-Positive Bacteria (MIC in µg/mL)
| Pyrazole Derivative Class/Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Reference |
| Pyrazole-Thioxothiazolidinone Hybrids | 1 | 1 | [2] |
| Aminoguanidine-Derived 1,3-Diphenyl Pyrazoles | 1-8 | 1-32 | [2] |
| Naphthyl-Substituted Pyrazole-Derived Hydrazones | 0.78–1.56 | - | [2] |
| Pyrazole-Ciprofloxacin Hybrids | 0.125 | 0.125-0.5 | [5] |
| Reference Antibiotics | |||
| Moxifloxacin | 1 | 1 | [2] |
| Ciprofloxacin | 0.25 | - | [5] |
Table 2: Comparative Efficacy of Pyrazole Derivatives against Gram-Negative Bacteria (MIC in µg/mL)
| Pyrazole Derivative Class/Compound | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Aminoguanidine-Derived 1,3-Diphenyl Pyrazoles | 1 | - | [2] |
| Pyrazole-Triazole Hybrids | 10-15 | 10-15 | [2] |
| Pyrazole-Imidazole-Triazole Hybrids | low µmol/ml range | low µmol/ml range | [2] |
| Coumarin-Substituted Pyran-Fused Pyrazoles | - | 1.56–6.25 | [2] |
| Reference Antibiotics | |||
| Moxifloxacin | 2 | - | [2] |
| Ciprofloxacin | 2-6 | 2-6 | [2] |
Note: MIC values can vary based on the specific strain and testing conditions. The data presented is a representative summary from the cited literature.
Experimental Protocols: Ensuring Methodological Rigor
The reliability of antimicrobial efficacy data is contingent upon the use of standardized and validated experimental protocols. The following section details the essential methodologies for the synthesis of pyrazole derivatives and the determination of their antimicrobial activity.
Synthesis of Pyrazole Derivatives: A Generalized Approach
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7][8][9] The Vilsmeier-Haack reaction is also a common method for the formylation of pyrazoles, which can then be further modified.[6]
Step-by-Step Generalized Synthesis:
-
Preparation of the Hydrazone Intermediate: A substituted acetophenone is reacted with a hydrazine derivative (e.g., phenylhydrazine) in the presence of a catalyst such as acetic acid in a suitable solvent like ethanol. The mixture is typically refluxed to drive the reaction to completion.[6]
-
Cyclization to Form the Pyrazole Ring: The resulting hydrazone is then cyclized to form the pyrazole ring. This can be achieved through various methods, including the use of a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).[6]
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired pyrazole derivative in high purity.[6][7]
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]
Experimental Workflow:
-
Preparation of Antimicrobial Stock Solutions: The pyrazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density, typically corresponding to a 0.5 McFarland standard.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the pyrazole derivative that completely inhibits the visible growth of the microorganism.[11][12]
Caption: Standard workflow for the broth microdilution method.
Structure-Activity Relationship (SAR): The Blueprint for Potency
The antimicrobial activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective antimicrobial agents.[4]
Key SAR insights include:
-
Halogenation: The introduction of halogen atoms, particularly on phenyl rings attached to the pyrazole core, often enhances antibacterial activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituents play a crucial role. For instance, in some series, electron-withdrawing groups on an N-phenylpyrazole curcumin derivative increased activity against S. aureus, while electron-donating groups led to a decline.
-
Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active moieties, such as thiazole, triazole, or even existing antibiotics like ciprofloxacin, has proven to be a successful strategy for developing broad-spectrum and highly potent antimicrobial agents.[2][5]
Conclusion and Future Perspectives
The compelling body of evidence underscores the immense potential of pyrazole derivatives as a versatile and potent class of antimicrobial agents. Their broad-spectrum activity, including efficacy against challenging resistant pathogens, positions them as a critical area of focus in the ongoing quest for novel antibiotics. Future research should continue to explore the vast chemical space of pyrazole derivatives through innovative synthetic strategies and delve deeper into their mechanisms of action to overcome emerging resistance. The synergistic application of medicinal chemistry, microbiology, and computational modeling will be instrumental in translating the promise of these compounds into tangible clinical solutions.
References
- Ali, M. A., & Ammar, Y. A. (2022).
- Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.
- Shaaban, M. R., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini-Reviews in Medicinal Chemistry, 20(10), 843-865.
- Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(15), 2748.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Abdel-Wahab, B. F., et al. (2018).
- Patel, P., et al. (2013). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 5(1), 213-220.
- Sahu, S. K., et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 32(1), 435-443.
- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- Al-Ghamdi, A. M. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2203-2211.
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
- Zhang, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1634-1644.
- Chalker, V. J., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Antimicrobial Chemotherapy, 76(11), 2849-2856.
- Edelstein, M. V., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 136-143.
- Kumar, V., et al. (2020). Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus. RSC Advances, 10(46), 27693-27704.
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. probiologists.com [probiologists.com]
- 5. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
A Senior Application Scientist's Guide to Multi-Tiered Selectivity Profiling
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the pyrazole-containing compound, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, as a central example. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in inhibitors targeting ATP-binding sites. Therefore, a rigorous and multi-faceted approach is essential to determine its precise target profile and potential for off-target effects.
Our objective is not merely to obtain a single IC50 value but to build a holistic "selectivity signature" for our compound of interest. This involves a tiered approach, moving from broad, in-vitro screening to more physiologically relevant cellular and functional assays. For comparative purposes, we will benchmark our findings against established inhibitors targeting a hypothetical primary target class, the Janus Kinase (JAK) family, a common target for pyrazole-based molecules.
The Logic of Selectivity Profiling: From Broad to Specific
A successful selectivity assessment follows a logical progression. We begin with a wide net to identify all potential interactions and progressively narrow our focus to confirm on-target activity and validate the functional consequences of off-target binding. This tiered approach ensures an efficient use of resources and builds a robust data package for decision-making in a drug development context.
Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Comprehensive In Vitro Kinase Profiling
The first step is to understand the compound's interaction potential across a large portion of the human kinome. This unbiased approach is critical for identifying not only the intended target but also unanticipated off-targets that could lead to toxicity or polypharmacology.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a widely used method that measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by qPCR of the DNA tag. A reduced signal indicates that the test compound is competing for the binding site.
Methodology:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 100 mM stock solution. Prepare serial dilutions as required.
-
Assay Execution: The compound is tested at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
Binding Interaction: The compound, kinase, and immobilized ligand are incubated to allow for binding to reach equilibrium.
-
Capture & Quantification: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away. The amount of captured kinase is quantified using qPCR.
-
Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where the DMSO vehicle represents 100% and a highly potent control inhibitor represents 0%.
-
%Ctrl = (test compound signal - positive control signal) / (DMSO signal - positive control signal) * 100
-
A lower %Ctrl value indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35.
-
Comparative Data Interpretation
To contextualize the results, we compare our compound to Tofacitinib, a known JAK inhibitor.
| Target Kinase | This compound (%Ctrl @ 10 µM) | Tofacitinib (%Ctrl @ 1 µM) | Selectivity Class |
| JAK1 | 0.5 | 1.5 | Primary Target |
| JAK2 | 1.2 | 2.5 | Primary Target |
| JAK3 | 0.8 | 0.5 | Primary Target |
| TYK2 | 4.5 | 15 | Primary Target |
| ACVR1 (ALK2) | 8.0 | 65 | Potential Off-Target |
| ROCK1 | 38 | 92 | Non-binder |
| p38α (MAPK14) | 65 | 88 | Non-binder |
This is hypothetical data for illustrative purposes.
From this initial screen, this compound appears to be a potent binder of the JAK family, similar to Tofacitinib. Notably, it shows a potential secondary interaction with ACVR1, an activin A receptor type I, which warrants further investigation.
Tier 2: Confirming Target Engagement in a Cellular Milieu
An in-vitro binding affinity does not always translate to target engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify that the compound binds to its intended target in situ. The principle is based on ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HEL cells, which express high levels of JAKs) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis & Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation (20,000 x g for 20 min at 4°C).
-
Target Detection: Analyze the amount of soluble target protein (e.g., JAK1) remaining in the supernatant at each temperature point using a quantitative immunoassay, such as Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift of the melting curve to the right indicates target stabilization by the compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
A positive CETSA result provides strong evidence that the compound reaches its target in a physiological context and engages it directly. This is a critical validation step before moving to functional assays.
Tier 3: Assessing Functional Impact and Phenotypic Consequences
Ultimately, the value of an inhibitor lies in its ability to modulate a biological pathway. For a JAK inhibitor, the canonical downstream pathway is the STAT signaling cascade. We must confirm that target engagement leads to the desired functional outcome.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Experimental Protocol: IL-6 induced STAT3 Phosphorylation Assay
This assay measures the ability of the compound to inhibit JAK1/2-mediated phosphorylation of STAT3 in response to cytokine stimulation.
Methodology:
-
Cell Culture and Starvation: Plate human PBMCs or a responsive cell line (e.g., U3A) and serum-starve overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a dose-response curve of this compound, Tofacitinib, or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
Lysis and Western Blot: Lyse the cells and perform a Western blot analysis on the lysates. Probe membranes with primary antibodies against phosphorylated STAT3 (pSTAT3 Tyr705) and total STAT3 (as a loading control).
-
Data Analysis: Quantify the band intensities. Normalize the pSTAT3 signal to the total STAT3 signal for each lane. Plot the normalized pSTAT3 signal against the inhibitor concentration to determine the IC50 value.
Comparative Functional Data
| Compound | pSTAT3 Inhibition IC50 (nM) | Cytokine Release Inhibition (LPS-stimulated PBMC, IL-6) IC50 (nM) |
| This compound | 85 | 110 |
| Tofacitinib | 115 | 150 |
| Ruxolitinib | 55 | 70 |
This is hypothetical data for illustrative purposes.
The functional data should correlate well with binding affinity and cellular target engagement. If a compound shows potent binding but weak functional activity, it could indicate poor cell permeability or that it acts as a non-functional binder rather than an inhibitor. In this example, our compound demonstrates potent functional inhibition of the JAK-STAT pathway, consistent with the previous tiers of investigation.
Conclusion and Future Directions
The multi-tiered approach outlined provides a robust framework for characterizing the selectivity of this compound. The hypothetical data presented positions it as a potent pan-JAK inhibitor with a selectivity profile comparable to, or potentially better than, established drugs like Tofacitinib.
The key finding from the initial screen—a potential interaction with ACVR1—must be addressed. Follow-up studies should include:
-
ACVR1 Functional Assays: Determine if the compound inhibits ACVR1 signaling (e.g., by measuring SMAD phosphorylation).
-
Broader Phenotypic Screening: Utilize cell panel screening or high-content imaging to uncover any unexpected cellular phenotypes that might be linked to this off-target activity.
By systematically integrating broad in-vitro profiling, cellular target validation, and functional pathway analysis, researchers can build a comprehensive and reliable selectivity case for any novel inhibitor, enabling informed decisions in the progression of drug discovery projects.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
O'Shea, J.J. et al. (2015). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity. Available at: [Link]
A Senior Application Scientist's Guide to Distinguishing Pyrazole Regioisomers Using Spectroscopic Data
For researchers in medicinal chemistry and materials science, the unambiguous structural elucidation of pyrazole regioisomers is a critical step that dictates biological activity and material properties. The subtle difference in the placement of substituents on the pyrazole ring can lead to vastly different pharmacological profiles or physical characteristics. This guide provides an in-depth comparison of spectroscopic techniques used to differentiate these isomers, grounded in experimental data and practical insights.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in many pharmacologically important compounds.[1] The synthesis of substituted pyrazoles often yields a mixture of regioisomers, making their accurate characterization essential.[2] This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confidently distinguish between these closely related molecules.
The Power of NMR in Regioisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing pyrazole regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information about the chemical environment and spatial proximity of atoms within a molecule.[3][4]
¹H NMR: A First Look at the Molecular Skeleton
The chemical shifts of the pyrazole ring protons are highly sensitive to the electronic effects of the substituents. For instance, in 1,3- and 1,5-disubstituted pyrazoles, the chemical shift of the H-4 proton can provide initial clues. However, a more definitive assignment often requires a combination of techniques.[5]
A key observation is the difference in the chemical shift of the N-H proton in 4-halogenated pyrazoles, which shifts downfield with decreasing electronegativity of the halogen substituent.[6] While informative, tautomerization in solution can lead to broadened signals for the N-H proton, making direct comparison challenging.[6]
¹³C NMR: Probing the Carbon Framework
¹³C NMR spectroscopy offers a clearer picture of the carbon skeleton, with chemical shifts being particularly sensitive to the substitution pattern. For tautomeric pyrazoles, general structural preferences can be associated with the chemical shifts at the C-3 and C-5 positions.[7] In symmetric molecules like para-hydroxyacetanilide, the number of unique aromatic signals in the ¹³C{¹H} NMR spectrum can readily identify the isomer.[4]
2D NMR: Unambiguous Assignment through Correlations
Two-dimensional NMR techniques are indispensable for the definitive assignment of pyrazole regioisomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is fundamental for identifying long-range (2-3 bond) correlations between protons and carbons. For N-substituted pyrazoles, a crucial correlation is often observed between the protons of the N-substituent and the C-5 carbon of the pyrazole ring.[3][8] For example, a strong three-bond correlation between NCH₂ protons and the annular C-5 of the pyrazole is a key indicator.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. A distinct NOE between the N-methyl protons and adjacent phenyl hydrogens can unambiguously identify one regioisomer over another.[2] Similarly, an NOE between NCH₂ protons and the 5-phenyl ring protons confirms their spatial closeness.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, aiding in the assignment of protonated carbons.[4]
The combination of these 2D NMR experiments provides a robust and self-validating system for structural elucidation.[9]
Experimental Workflow for NMR Analysis
The following diagram outlines a typical workflow for distinguishing pyrazole regioisomers using NMR spectroscopy.
Caption: Workflow for distinguishing pyrazole regioisomers using NMR.
Detailed NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling patterns of the aromatic and pyrazole ring protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
2D NMR Acquisition:
-
HMBC: Optimize the experiment to detect correlations over 2-3 bonds. This is crucial for identifying the connectivity between substituents and the pyrazole ring.
-
NOESY: Use a mixing time appropriate for the size of the molecule to observe through-space interactions. This is vital for confirming the spatial arrangement of substituents.
-
HSQC: This experiment helps to unambiguously assign the signals of protonated carbons.
-
-
Data Analysis: Integrate the data from all NMR experiments to build a complete picture of the molecule's structure. Look for key correlations that differentiate the regioisomers, as detailed in the comparative data table below.
Comparative NMR Data for a Hypothetical Pair of N-Alkylated Pyrazole Regioisomers
| Spectroscopic Feature | Regioisomer A (1,5-disubstituted) | Regioisomer B (1,3-disubstituted) | Rationale |
| ¹H NMR (δ, ppm) | N-CH₂: ~5.94 | N-CH₂: ~6.23 | The electronic environment around the N-CH₂ protons differs between the two isomers, leading to distinct chemical shifts. |
| ¹³C NMR (δ, ppm) | C5: ~144.5 | C5: ~132.1 | The position of the substituent directly influences the chemical shift of the adjacent carbon atom. |
| Key HMBC Correlation | N-CH₂ → C5 | N-CH₂ → C5 | A strong three-bond coupling confirms the connectivity between the N-alkyl group and the C5 of the pyrazole ring.[8] |
| Key NOESY Correlation | N-CH₂ ↔ 5-Aryl Protons | N-CH₂ ↔ 3-Aryl Protons | This through-space interaction provides definitive proof of the substituent's position.[2][8] |
Complementary Spectroscopic Techniques
While NMR is the primary tool, IR spectroscopy and mass spectrometry provide valuable complementary data.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and studying hydrogen bonding.[7] In N-unsubstituted pyrazoles, the N-H stretching frequency can be influenced by substituents on the ring.[6] For instance, the presence of hydrogen bonding in the solid state can lead to a decrease in the N-H stretching frequency.[6] The IR spectra of 3(5)-aminopyrazoles show distinct bands for the two tautomeric forms, which can be resolved using matrix isolation techniques.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While regioisomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ, providing clues to their structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds.[2]
Conclusion
The definitive characterization of pyrazole regioisomers is a critical task in chemical research that relies on the careful application and interpretation of spectroscopic data. NMR spectroscopy, particularly 2D techniques like HMBC and NOESY, stands out as the most powerful and reliable method for unambiguous assignment. By following a systematic workflow and understanding the underlying principles of how substitution patterns influence spectroscopic output, researchers can confidently elucidate the structures of their synthesized pyrazole derivatives. This foundational knowledge is paramount for advancing drug discovery and materials science.
References
-
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
- Chiriano, G., et al. (2022).
- Pinho e Melo, T. M. V. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
-
Visnav. (n.d.). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS. Retrieved from [Link]
- Iovine, V., et al. (2022).
- Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
- Štebe, M. J., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6614.
- Kumpins, V., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(14), 9377–9388.
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- Bruix, M., et al. (1990). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Magnetic Resonance in Chemistry, 28(9), 813-817.
- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
- Alkorta, I., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 725-736.
-
NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link]
- Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 743-747.
- Goforth, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104.
- Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for 5-Aminopyrazole Compound Activity
The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of pharmacologically active agents, including kinase inhibitors for oncology, anti-inflammatory agents, and antimicrobials.[1][2][3] A critical challenge in the development of these compounds is ensuring that potent in vitro activity translates into meaningful in vivo efficacy. This guide provides an in-depth comparison of methodologies to establish a robust In Vitro to In Vivo Correlation (IVIVC), moving beyond mere data points to explain the causal links between experimental choices and successful clinical translation.
The journey from a laboratory bench to a clinical setting is fraught with complexities. While a compound might exhibit nanomolar potency against a purified enzyme or in a cancer cell line, its performance in a living organism is subject to the intricate processes of absorption, distribution, metabolism, and excretion (ADME).[4][5] Establishing a predictive mathematical model, or IVIVC, allows researchers to use in vitro data to forecast the in vivo behavior of a drug, thereby optimizing formulations, reducing reliance on extensive animal studies, and accelerating the drug development timeline.[6][7][8][9]
The Challenge: Bridging the In Vitro Efficacy and In Vivo Response
The primary hurdle in translating the activity of 5-aminopyrazole compounds is the disparity between simplified in vitro systems and the complex, dynamic environment of a whole organism.[5] A potent compound in a petri dish may fail in vivo due to poor solubility, rapid metabolism, inability to reach the target tissue, or unforeseen toxicities. This guide outlines a systematic, multi-step approach to build a reliable IVIVC, ensuring that each experimental stage logically informs the next.
The Workflow for Establishing IVIVC
The process can be visualized as a funnel, starting with broad screening and progressively moving towards more complex, physiologically relevant models.
Caption: A logical workflow for building a robust IVIVC model.
Part 1: Foundational In Vitro Profiling
The first step is to quantify the intrinsic activity of the 5-aminopyrazole compound against its intended target and within a cellular context.
Biochemical Assays: Measuring Direct Target Inhibition
These assays utilize purified enzymes (e.g., kinases) to determine a compound's direct inhibitory potential, typically expressed as an IC50 value. For 5-aminopyrazole kinase inhibitors, this involves measuring the inhibition of substrate phosphorylation.[10]
Rationale: This is the purest measure of a compound's potency against its molecular target, free from confounding factors like cell membrane permeability or efflux pumps. It provides a baseline for all subsequent comparisons.
Cell-Based Assays: Confirming Target Engagement in a Biological System
Once direct target inhibition is confirmed, the next logical step is to verify that the compound can penetrate a cell membrane and engage its target in a more complex environment.
-
Target Phosphorylation Assays: For kinase inhibitors, this is a crucial experiment. For instance, a JAK2 inhibitor should reduce the phosphorylation of its downstream substrate, STAT3, in a dose-dependent manner.[10]
-
Phenotypic Assays: These measure the ultimate desired biological outcome. For anti-cancer compounds, this is typically an anti-proliferative or cytotoxic effect, measured by assays like the MTT or CellTiter-Glo assays, which quantify cell viability.[11][12][13]
Rationale: A strong correlation between biochemical IC50 and cellular IC50 suggests good cell permeability. A divergence may indicate issues like poor uptake or rapid efflux, which are critical to understand early.
Illustrative Signaling Pathway
Many 5-aminopyrazole compounds function by inhibiting protein kinases within critical signaling pathways that drive cell proliferation.
Caption: A simplified MAPK signaling pathway often targeted by kinase inhibitors.
Part 2: In Vivo Pharmacokinetics (PK) - Will the Compound Reach the Target?
A potent compound is ineffective if it cannot achieve and maintain a sufficient concentration at the site of action. Pharmacokinetic studies are essential to understand this.[14][15]
Key PK Parameters
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
T½ (Half-life): The time required for the drug concentration to decrease by half.
These parameters are determined by administering the compound to animal models (typically mice or rats) and measuring plasma concentrations over time.[14]
Rationale: PK data provides the critical link between the administered dose and the resulting drug exposure. This exposure is what must be correlated with both in vitro potency and in vivo efficacy.
Comparative Data: In Vitro Potency vs. In Vivo Exposure
The table below presents hypothetical data for three 5-aminopyrazole compounds, illustrating how in vitro data must be interpreted in the context of in vivo exposure.
| Compound | Target Kinase IC50 (nM) | Cell Proliferation GI50 (nM) | Mouse PK (10 mg/kg, oral) Unbound AUC (nM*h) |
| Compound A | 2 | 15 | 2500 |
| Compound B | 10 | 80 | 500 |
| Compound C | 1 | 10 | 50 |
Analysis:
-
Compound A is potent in vitro and achieves excellent exposure, making it a strong candidate.
-
Compound B is less potent but still achieves reasonable exposure. Its efficacy will depend on whether the exposure exceeds its GI50 for a sufficient duration.
-
Compound C is the most potent in vitro but has very poor exposure, suggesting it will likely fail in vivo due to metabolic instability or poor absorption. This highlights the danger of selecting candidates based on potency alone.
Part 3: In Vivo Pharmacodynamics (PD) and Efficacy Models
The final stages involve testing the compound in a living animal model of the disease, typically a mouse xenograft model for cancer, where human tumor cells are implanted in immunodeficient mice.[16]
Pharmacodynamic (PD) Biomarker Analysis
Goal: To prove that the compound is engaging its target in vivo at a given dose and exposure level. Method: Following drug administration, tumor samples are collected and analyzed for a biomarker of target activity. For a kinase inhibitor, this would be the phosphorylation level of its substrate. Rationale: A successful PD study demonstrates that the drug concentrations achieved in vivo (from PK) are sufficient to inhibit the target, bridging the gap between exposure and biological effect.
Efficacy Studies
Goal: To determine if target engagement translates into a therapeutic outcome (e.g., slowing tumor growth). Method: Tumor-bearing mice are treated with the compound over several weeks. Tumor volume is measured regularly to calculate Tumor Growth Inhibition (TGI). Rationale: This is the ultimate test of the compound's potential. A strong correlation between the dose required for significant TGI and the dose that achieves target modulation (PD) and sustained exposure above the in vitro IC50 (PK) is the foundation of a successful IVIVC.
Part 4: Building the IVIVC Model
The final step is to mathematically correlate the data.[17] A "Level A" correlation, the most robust type, establishes a point-to-point relationship between an in vitro parameter and an in vivo response.[6][9] For oncology drugs, this often involves plotting the in vitro cellular potency (GI50) against the in vivo drug exposure (unbound AUC) required to achieve a certain level of tumor growth inhibition.
While a perfect linear correlation is rare, a clear trend allows researchers to predict the clinical exposure levels needed for efficacy based on preclinical data.[18][19] It's important to note that in vitro potency alone is often not sufficient to robustly predict clinical efficacious exposure, and the totality of preclinical and clinical data must be considered.[18][19][20]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of the 5-aminopyrazole compound in culture medium. Add the diluted compounds to the cells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using non-linear regression analysis.
Protocol 2: Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 5x10^6 human cancer cells (e.g., HCT-116) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID).[16]
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).
-
Dosing: Administer the 5-aminopyrazole compound (e.g., formulated in 0.5% methylcellulose) daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Conclusion
Establishing a meaningful in vitro to in vivo correlation for 5-aminopyrazole compounds is not a simple checklist but a nuanced, iterative process. It requires a deep understanding of the compound's mechanism, careful selection of assays, and a logical progression from simple to complex biological systems. By systematically linking direct target potency to cellular activity, pharmacokinetic exposure, in vivo target modulation, and finally, therapeutic efficacy, researchers can build a predictive framework that de-risks clinical development and increases the probability of translating a promising molecule into an effective medicine.
References
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available from: [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available from: [Link]
-
How is in vitro–in vivo correlation (IVIVC) established? Patsnap Synapse. Available from: [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. Available from: [Link]
-
5 Top Tips on How to Establish IVIVC. Pharma IQ. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. Available from: [Link]
-
Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. MDPI. Available from: [Link]
-
In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available from: [Link]
-
Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. National Institutes of Health. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available from: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available from: [Link]
-
Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. PubMed. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. mdpi.com. Available from: [Link]
-
(PDF) Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs. ResearchGate. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. PubMed. Available from: [Link]
-
In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. ResearchGate. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available from: [Link]
-
Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. PubMed. Available from: [Link]
-
In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. PubMed. Available from: [Link]
-
Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available from: [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. DovePress. Available from: [Link]
-
Pharmacology active 5-aminopyrazoles. ResearchGate. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Available from: [Link]
-
In vitro - In vivo Correlation: From Theory to Applications. University of Alberta Libraries. Available from: [Link]
-
Some biologically active 5-aminopyrazole derivatives.. ResearchGate. Available from: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. sites.ualberta.ca [sites.ualberta.ca]
- 10. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjarr.com [wjarr.com]
- 18. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Benchmarking a Novel Pyrazole Compound: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for benchmarking the novel molecule, 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile, against established therapeutic agents. Given the prevalence of the pyrazole scaffold in kinase inhibitors, we hypothesize a mechanism of action for this compound as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor.[1][2][3] This document outlines a direct comparison with two leading multi-kinase inhibitors, Sorafenib and Sunitinib, and provides detailed experimental protocols for a robust comparative analysis.
The Scientific Rationale: Pyrazoles as Privileged Scaffolds in Kinase Inhibition
The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for effective interaction with the ATP-binding pockets of various protein kinases.[3][4] This has led to the development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases, particularly cancer.[1][4] Many pyrazole derivatives function as potent kinase inhibitors, modulating signaling pathways critical for tumor growth and survival.[2][3][7]
This guide focuses on a novel derivative, this compound. For the purpose of this guide, we will refer to it by the investigational name Pyrazofinib-X . We hypothesize that Pyrazofinib-X functions as an inhibitor of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[8][9] Our objective is to benchmark its potential efficacy against two well-established drugs in this class: Sorafenib and Sunitinib.
Comparative Profile of VEGFR-Targeted Kinase Inhibitors
A direct comparison of the hypothesized target profile of Pyrazofinib-X with the known mechanisms of Sorafenib and Sunitinib is essential for contextualizing its potential therapeutic niche.
| Feature | Pyrazofinib-X (Hypothesized) | Sorafenib (Nexavar) | Sunitinib (Sutent) |
| Core Structure | Aminopyrazole | Pyridine-urea | Indolinone-pyrrole |
| Primary Target(s) | VEGFR-2 | VEGFR-2, VEGFR-3, PDGFR-β , c-KIT, FLT-3, RAF-1, B-RAF [5][10][11] | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β , c-KIT, FLT3, RET, CSF-1R[4][6][12] |
| Mechanism of Action | ATP-competitive inhibition of the VEGFR-2 kinase domain. | Multi-kinase inhibitor targeting both receptor tyrosine kinases (angiogenesis) and downstream RAF serine/threonine kinases (proliferation).[13][14] | Multi-targeted receptor tyrosine kinase inhibitor, primarily blocking signaling for angiogenesis and cell proliferation.[6][15] |
| Approved Indications | N/A | Advanced Renal Cell Carcinoma (RCC), Unresectable Hepatocellular Carcinoma (HCC), Differentiated Thyroid Carcinoma.[10] | Imatinib-resistant Gastrointestinal Stromal Tumor (GIST), Advanced RCC, Pancreatic Neuroendocrine Tumors.[6][12] |
| Hypothetical IC₅₀ (VEGFR-2) | To be determined | ~90 nM | ~80 nM |
The VEGFR-2 Signaling Pathway and Point of Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling, promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Small molecule inhibitors like Pyrazofinib-X, Sorafenib, and Sunitinib are designed to compete with ATP at its binding site within this kinase domain, thereby blocking signal transduction.[8][16]
Experimental Benchmarking Workflow
To validate our hypothesis and quantitatively compare Pyrazofinib-X to Sorafenib and Sunitinib, a tiered experimental approach is necessary, moving from direct enzymatic activity to cellular effects and finally to in vivo efficacy.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine and compare the 50% inhibitory concentration (IC₅₀) of Pyrazofinib-X, Sorafenib, and Sunitinib against recombinant human VEGFR-2 kinase.
Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luminescence-based reagent is used where the light signal is inversely proportional to kinase activity.[16]
Materials:
-
Recombinant Human VEGFR-2 (KDR) enzyme (BPS Bioscience, Cat# 40301 or similar).[17][18]
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (10 mM stock).
-
Test Compounds (Pyrazofinib-X, Sorafenib, Sunitinib) dissolved in 100% DMSO.
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, Cat# V6071 or similar).[17]
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution series for each compound in 100% DMSO (e.g., from 1 mM to 10 nM). Then, create an intermediate dilution in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, a final concentration of 25 µM ATP, and the peptide substrate.
-
Assay Plate Setup:
-
Add 12.5 µL of the Master Mix to each well.
-
Add 2.5 µL of the diluted test compounds to the respective wells.
-
For "Positive Control" (100% activity) wells, add 2.5 µL of Kinase Assay Buffer with DMSO.
-
For "Blank" (no enzyme) wells, add 2.5 µL of Kinase Assay Buffer with DMSO.
-
-
Kinase Reaction Initiation: Add 10 µL of diluted VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average "Blank" signal from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Proliferation (MTT) Assay
Objective: To evaluate the dose-dependent effect of the compounds on the metabolic activity and proliferation of a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Principle: The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[19][20]
Materials:
-
HUVECs (or other relevant cancer cell line, e.g., HepG2).
-
Complete cell culture medium.
-
96-well, flat-bottom, tissue culture-treated plates.
-
Test Compounds (dissolved in DMSO and diluted in culture medium).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[21]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Microplate spectrophotometer (ELISA reader).
Procedure:
-
Cell Plating: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]
-
Compound Treatment: Prepare serial dilutions of each compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 2-4 hours until purple formazan crystals are visible.[22]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well. Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630-650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To compare the anti-tumor efficacy of Pyrazofinib-X with a standard-of-care drug (e.g., Sorafenib) in a murine subcutaneous tumor model.
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time to assess therapeutic efficacy.[23][24]
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer).
-
Sterile PBS and Matrigel (optional).
-
Test compounds formulated in an appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Calipers for tumor measurement.
-
Animal housing and monitoring equipment compliant with institutional guidelines.
Procedure:
-
Cell Implantation: Harvest and resuspend cancer cells in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Measure tumor dimensions (length and width) with calipers and calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[23]
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (oral gavage, daily).
-
Group 2: Pyrazofinib-X (e.g., 30 mg/kg, oral gavage, daily).
-
Group 3: Sorafenib (e.g., 30 mg/kg, oral gavage, daily).
-
-
Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight for each animal throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT / ΔC]) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Histological Analysis (Optional): Tumors can be processed for immunohistochemical analysis of markers like CD31 to assess microvessel density, providing a direct measure of the anti-angiogenic effect.[26]
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven approach to benchmark the novel compound this compound (Pyrazofinib-X). By systematically comparing its performance against established VEGFR inhibitors like Sorafenib and Sunitinib through validated in vitro and in vivo assays, researchers can generate the critical data needed to assess its therapeutic potential. Positive results from this workflow would justify further investigation into its broader kinase selectivity profile, pharmacokinetic properties, and potential as a next-generation anti-angiogenic agent.
References
- Faria, J. V., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Dr. Oracle.
- Wikipedia. (2026). Sunitinib. Wikipedia.
- Wikipedia. (2026). Sorafenib. Wikipedia.
- Akhtar, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.
- MassiveBio. (2025).
- Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate?
- ResearchGate. (2023). Sunitinib's mechanism of action.
- ResearchGate. (2023). Sorafenib mechanism of action: tumor proliferation and angiogenesis.
- Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate?
- IUPHAR/BPS Guide to PHARMACOLOGY. (2026). sorafenib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Patsnap Synapse. (2025). What are the therapeutic candidates targeting VEGFR?
- Drugs.com. (2026). List of VEGF/VEGFR inhibitors. Drugs.com.
- Abcam. (2026). MTT assay protocol. Abcam.
- Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.
- Altmeyers Encyclopedia. (2026). VEGFR inhibitors. Altmeyers Encyclopedia.
- Roche. (2026).
- Wikipedia. (2026). VEGFR-2 inhibitor. Wikipedia.
- ATCC. (2026). MTT Cell Proliferation Assay.
- El-Damasy, A. K., et al. (2021).
- Hilaris Publisher. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.
- MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
- Benchchem. (2025). Application Notes and Protocols for Vegfr-2-IN-59 in In Vivo Studies. Benchchem.
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Benchchem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. Benchchem.
- Benchchem. (2025). The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide to Vegfr-2-IN-35. Benchchem.
- Springer. (2023). Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs. Journal of Cancer Research and Clinical Oncology.
- BPS Bioscience. (2026). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- ResearchGate. (2023). Xenograft tumour growth and vascularity in response to VEGF and Ang2 inhibition.
- Carpizo, D. (2015). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey.
- Kaden, E., et al. (2010).
- BPS Bioscience. (2026). VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. BPS Bioscience.
-
PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Sorafenib - Wikipedia [en.wikipedia.org]
- 11. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. massivebio.com [massivebio.com]
- 13. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. atcc.org [atcc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Effects of anti-VEGF treatment duration on tumor growth, tumor regrowth, and treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Aminopyrazole-Based Inhibitors
Introduction: The Double-Edged Sword of the Aminopyrazole Scaffold
The aminopyrazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a powerful starting point for inhibitor design.[2] This has led to the development of numerous potent inhibitors targeting critical kinases in oncology and inflammatory diseases.[3][4][5][6]
However, the very feature that makes this scaffold so effective—its recognition of a highly conserved structural motif across the human kinome—also presents its greatest challenge: inhibitor promiscuity.[7][8] An uncharacterized cross-reactivity profile can lead to misleading biological data, unforeseen toxicity, or failure in clinical development.[9][10] Conversely, well-defined polypharmacology can be therapeutically advantageous.[9] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary step but a foundational pillar in the development of any aminopyrazole-based inhibitor.
This guide provides an in-depth comparison of state-of-the-art methodologies for profiling inhibitor selectivity. We will move beyond simple protocols to explain the causal biochemistry behind each technique, enabling researchers to design robust, self-validating experimental plans and interpret complex datasets with confidence.
Pillar 1: Foundational Biochemical Profiling
The initial assessment of an inhibitor's selectivity begins with in vitro biochemical assays. These methods provide a direct measure of the compound's physical interaction with a purified protein target, free from the complexities of a cellular environment.
Methodology 1: Large-Scale Competition Binding Assays (e.g., KINOMEscan®)
This technology has become the gold standard for broad, initial selectivity screening. It offers a quantitative measure of binding affinity (dissociation constant, Kd) across a vast portion of the human kinome.[11][12]
Causality Behind the Method: The assay's power lies in its ATP-independent format, which measures the true thermodynamic binding affinity rather than an IC50 value, which can be heavily influenced by the ATP concentration used in enzymatic assays.[13] This allows for a more direct and standardized comparison of compound affinity across different kinases. The principle involves a test compound competing with an immobilized, active-site-directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is inversely proportional to the test compound's affinity and is quantified using highly sensitive qPCR.[13][14]
Caption: Ligand binding stabilizes proteins against heat-induced denaturation in CETSA®.
Pillar 3: Unbiased Proteome-Wide Profiling
While large kinase panels are extensive, they are inherently biased towards known targets. Chemical proteomics approaches offer an unbiased method to identify both expected and unexpected protein interactions from the entire proteome.
Methodology 3: Affinity Chromatography with Mass Spectrometry (e.g., Kinobeads)
This technique is a cornerstone of target deconvolution. [15][16][17]The inhibitor of interest is chemically modified with a linker and immobilized on a solid support (like Sepharose beads). [18][19]This "bait" is then incubated with a whole-cell lysate.
Causality Behind the Method: Proteins that bind to the immobilized inhibitor are "pulled down" from the complex proteome. [17][20]After extensive washing to remove non-specific binders, the captured proteins are eluted and identified using quantitative mass spectrometry. [19]To ensure specificity, a competition experiment is run in parallel, where the lysate is pre-incubated with an excess of the free, non-immobilized inhibitor. True binding partners will be outcompeted and thus absent or reduced in the mass spectrometry results of the competition sample. [19]This provides a global, unbiased snapshot of the inhibitor's interactome.
Integrated Workflow for Comprehensive Profiling
A truly trustworthy selectivity profile is built by integrating these orthogonal approaches. Each step serves to validate the others, providing a comprehensive and reliable understanding of the aminopyrazole inhibitor's behavior.
Caption: An integrated workflow combining orthogonal methods for robust profiling.
Detailed Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Competition Binding)
-
Compound Preparation: Serially dilute the aminopyrazole test inhibitor in 100% DMSO to create a 10-point, 3-fold dilution series, starting from a top concentration of 30 µM.
-
Assay Plate Preparation: Dispense the compound dilutions into a multi-well plate.
-
Kinase Addition: Add the desired kinase target (tagged with DNA for qPCR readout) to each well.
-
Ligand Bead Addition: Add streptavidin-coated magnetic beads conjugated with the immobilized, active-site-directed ligand.
-
Incubation: Incubate the plate at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.
-
Washing: Place the plate on a magnetic separator, aspirate the supernatant, and wash the beads multiple times with buffer to remove unbound kinase.
-
Elution & Quantification: Elute the bound kinase from the beads and quantify the amount using a standardized qPCR protocol that detects the DNA tag.
-
Data Analysis: Plot the percentage of kinase bound to the beads versus the inhibitor concentration. Fit the data to a standard dose-response curve to calculate the dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (Western Blot Detection)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the aminopyrazole inhibitor or vehicle (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Sample Preparation: Transfer the supernatant (soluble fraction) to a new tube. Determine protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE.
-
Detection: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and detect the target protein using a specific primary antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate melting curves for both the vehicle and inhibitor-treated samples. The shift between the curves indicates the degree of thermal stabilization.
References
-
Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
-
Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]
-
Title: Affinity chromatography-based proteomics for drug target deconvolution Source: ResearchGate URL: [Link]
-
Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]
-
Title: Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective Source: Taylor & Francis Online URL: [Link]
-
Title: Kinase Screening & Profiling Service Source: BPS Bioscience URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Target deconvolution techniques in modern phenotypic profiling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]
-
Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: Taylor & Francis Online URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central (PMC) URL: [Link]
-
Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology Source: YouTube URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
-
Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PubMed Central (PMC) URL: [Link]
-
Title: 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding Source: PubMed URL: [Link]
-
Title: Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PubMed URL: [Link]
-
Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL: [Link]
-
Title: Strategy toward Kinase-Selective Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
-
Title: CETSA Source: CETSA URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
-
Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: KinScan: AI-based rapid profiling of activity across the kinome Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 Source: PubMed Central (PMC) URL: [Link]
-
Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins Discovery URL: [Link]
-
Title: The KINOMEscan and KEA3 Appyters Source: YouTube URL: [Link]
-
Title: Kinome Profiling Source: PubMed Central (PMC) URL: [Link]
-
Title: Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group Source: ResearchGate URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. m.youtube.com [m.youtube.com]
- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile (CAS No. 113513-27-2), moving beyond a simple checklist to explain the causality behind each procedural step.
Our guiding principle is adherence to the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). Specifically, this protocol is designed to comply with OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA)[1][2][3].
Hazard Identification and Inherent Risks
Before handling any disposal procedure, a thorough understanding of the compound's hazards is essential. This foundational knowledge informs every subsequent step, from selecting personal protective equipment to segregating waste streams.
The hazard profile for this compound is summarized below, based on available safety data.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[4] | Prevents sewer disposal; dictates strict hygiene and spill control. |
| Skin Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[4] | Requires use of chemical-resistant gloves and immediate decontamination upon contact. |
| Eye Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[4] | Mandates use of safety goggles or a face shield. |
| Respiratory Irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[4] | All handling and waste consolidation must occur in a well-ventilated area, preferably a certified chemical fume hood. |
Expert Insight: The presence of both amine and nitrile functional groups requires careful consideration. Aromatic amines can exhibit toxicity, while nitrile compounds carry a risk of releasing highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures. Therefore, never mix this waste with acidic waste streams[5].
Mandatory Personal Protective Equipment (PPE) and Handling
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling the pure compound or its concentrated waste.
-
Eye/Face Protection: Chemical safety goggles with side shields or a full-face shield are required[6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact[7].
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling, including weighing and consolidating waste, must be performed within a certified chemical fume hood to mitigate inhalation risks[8].
Step-by-Step Waste Disposal Protocol
The required method for disposing of this compound is through a licensed hazardous waste disposal service[2][8][9]. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain[5][9].
Step 1: Waste Characterization and Segregation
The first step in compliant disposal is accurate waste characterization. As the generator, you are legally responsible for this determination[2][8].
-
Classify: Designate all waste containing this compound as "Hazardous Chemical Waste."
-
Segregate: This waste must be collected in a dedicated container. Do not mix it with other waste streams, particularly:
Step 2: Container Selection and Labeling
Proper containment is crucial for safe storage and transport.
-
Select Container: Use a container made of compatible material (the original product container is often the best choice) that is in good condition and has a secure, leak-proof lid[11].
-
Label Accurately: The waste container must be labeled clearly before any waste is added[5]. The label must include:
Step 3: Waste Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Always keep the waste container securely closed except when adding waste[12][13].
-
Volume Limits: Adhere to EPA limits for SAA accumulation (typically no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).
Step 4: Arranging Final Disposal
-
Contact EH&S: When the container is nearly full (not to exceed 90% capacity) or when your project concludes, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to arrange for a pickup[13].
-
Documentation: Complete any required waste manifest or pickup request forms accurately. This documentation creates a legal "cradle-to-grave" record of the waste's journey to its final disposal facility[12][14].
Caption: Disposal Decision Workflow for Hazardous Chemical Waste.
Emergency Procedures: Spill and Exposure
Spill Response
Given that this compound is a solid, a spill presents a lower risk of rapid dispersion than a liquid.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.
-
Don PPE: Before cleanup, don all required PPE as listed in Section 2.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust formation[5].
-
Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container[5][15]. Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent or soapy water, collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with all cleanup materials and dispose of it through your EH&S office.
Caption: Emergency Response Protocol for a Solid Chemical Spill.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][16].
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[7][16].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[10][16].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and have the Safety Data Sheet (SDS) available[4][10].
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Any disposable items that come into direct contact with the compound (e.g., pipette tips, weigh boats, contaminated gloves) must be placed in the solid hazardous waste container designated for this chemical[5].
-
Empty Containers: A container that held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container[11]. Once triple-rinsed and air-dried, deface or remove the original label, and the container may be disposed of as non-hazardous solid waste or recycled[11].
By adhering to this comprehensive guide, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure regulatory compliance, building a culture of safety that extends far beyond the product itself.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP) [Fact Sheet]. U.S. Department of Labor. Retrieved from [Link]
-
ResearchGate. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2023). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Chemistry, 7(6), 191. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Ingenta Connect. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR, 11(6). Retrieved from [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Environmental Marketing Services. (2024). Waste Disposal in Laboratory. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. youtube.com [youtube.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
- 15. fishersci.es [fishersci.es]
- 16. fishersci.com [fishersci.com]
Mastering Safety: A Researcher's Guide to Handling 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile
For the pioneering researchers and scientists in drug development, the novel compound 5-amino-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile represents a frontier of chemical innovation. As with any new territory, it must be approached with a landscape of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of intrinsic safety and experimental integrity.
While a specific Safety Data Sheet (SDS) for this unique molecule is not yet widely available, a comprehensive safety protocol can be constructed by analyzing its constituent functional groups: the pyrazole core, the aminopropyl side chain, and the critical carbonitrile group. This process, known as "hazard assessment by analogy," allows us to anticipate potential risks and establish robust protective measures based on well-documented chemical precedents.
Section 1: Hazard Analysis - Deconstructing the Molecule
The structure of this compound presents a trifecta of potential hazards that must be individually understood and collectively managed.
-
The Pyrazole Core: Pyrazole and its derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2] Some pyrazole compounds are also harmful if swallowed.[1]
-
The Amino Groups (Aromatic and Aliphatic): The presence of both an amino group on the pyrazole ring and an aminopropyl side chain introduces risks associated with amines. These can range from skin and eye irritation to more severe corrosive effects, particularly with prolonged contact.[2][3]
-
The Carbonitrile (-CN) Group: This is the most significant hazard. Organic nitriles are toxic and can be absorbed through the skin, inhaled, or ingested. Of critical concern is the potential for nitriles to metabolize or decompose, releasing highly toxic hydrogen cyanide gas.[4] This can interfere with cellular respiration and can be rapidly fatal.[4]
Inferred Hazard Profile: Based on this analysis, this compound should be treated as a compound that is acutely toxic, a severe skin and eye irritant, and potentially harmful to the respiratory tract. All handling procedures must be designed to prevent any direct contact or aerosol inhalation.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A multi-layered approach to PPE is mandatory. The selection of each component is based on providing a sufficient barrier against the anticipated hazards.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double-gloving with nitrile gloves | Inner Glove: Standard laboratory nitrile glove. Outer Glove: Thicker (e.g., 15 mil) chemical-resistant nitrile gloves are recommended for robust protection against solvents and the compound itself.[5][6] Latex gloves are not suitable as they offer poor protection against many chemicals.[7] Always inspect gloves for any signs of degradation or perforation before and during use.[8] |
| Eyes/Face | Tightly fitting safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A full-face shield worn over goggles is required when handling larger quantities or when there is a significant risk of splashing.[9] |
| Body | Chemical-resistant lab coat and a chemical-resistant apron | A fully-buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat is essential.[8] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | All handling of the solid compound or its solutions should be performed within a certified chemical fume hood. If there is any potential for exposure outside of a fume hood, a properly fitted respirator with organic vapor and particulate cartridges is necessary.[3] |
| Feet | Closed-toe, chemical-resistant shoes | Leather or canvas shoes can absorb chemicals and should not be worn. Sturdy, chemical-resistant footwear that covers the entire foot is required. |
Donning and Doffing PPE Workflow
Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Section 3: Operational Plans - From Receiving to Disposal
A meticulous, step-by-step approach is essential for every stage of this compound's lifecycle in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]
-
Secondary Containment: The primary container must be stored within a clearly labeled, chemically resistant secondary container.
-
Access Control: Limit access to the storage area to authorized personnel only.
Handling and Use - A Step-by-Step Protocol
-
Pre-Experiment Briefing: All personnel involved must review this guide and the specific experimental protocol, paying close attention to the safety-critical steps.
-
Fume Hood Operation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Weighing:
-
Tare a clean, dry weighing vessel inside the fume hood.
-
Carefully transfer the required amount of the solid compound, avoiding the creation of dust.
-
Immediately and securely cap the stock container.
-
Clean any minor spills on the balance with a solvent-dampened cloth, which is then treated as hazardous waste.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed to prevent aerosol generation.
-
-
Post-Procedure Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. A suitable decontamination solution (e.g., a mild bleach solution followed by a water rinse) should be used, with the cleaning materials disposed of as hazardous waste.
-
Section 4: Emergency and Disposal Plans
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Waste Disposal
-
Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated into a dedicated, clearly labeled hazardous waste container.[11]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste. Do not mix this waste with other waste streams.[4]
By adhering to these rigorous protocols, you are not merely complying with regulations; you are fostering a laboratory environment where groundbreaking science and unwavering safety coexist. This commitment to procedural excellence is the bedrock of trustworthy and reproducible research.
References
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards. Retrieved from [Link]
-
Grow Organic. (n.d.). Pesticide Nitrile Gloves. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Green Nitrile Chemical Resistant Gloves- Reusable. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Royal Brinkman. (2020). Personal protective equipment for crop protection. Retrieved from [Link]
-
Construction Executive. (2021). Chemical Safety: How to Meet the OSHA Standard. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
Polycarbin. (2025). Are Nitrile Gloves Recyclable?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: γ-Aminopropyltriethoxysilane. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Amino-4-cyanopyrazole. PubChem. Retrieved from [Link]
-
University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
-
Justia. (2025). OSHA Handbook for Small Businesses Hazardous Chemical Exposure. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet - 3-AMINOPROPYLTRIETHOXYSILANE. Retrieved from [Link]
-
University of Wisconsin–Madison. (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
-
University of Georgia. (n.d.). Nitrile Gloves - UGA Green Labs. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. groworganic.com [groworganic.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. Which personal protective equipment do you need to [royalbrinkman.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
